4-Bromo-N-methoxy-N-methylpicolinamide
Description
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Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
4-bromo-N-methoxy-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(13-2)8(12)7-5-6(9)3-4-10-7/h3-5H,1-2H3 |
InChI Key |
GUXAAXFFFZOESV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=NC=CC(=C1)Br)OC |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-N-methoxy-N-methylpicolinamide synthesis from 4-bromopicolinic acid
Executive Summary & Mechanistic Rationale
The synthesis of 4-bromo-N-methoxy-N-methylpicolinamide from 4-bromopicolinic acid is a fundamental amidation reaction frequently utilized in the development of targeted therapeutics, including IRAK4 inhibitors and bicyclic heterocycles for oncology[1],[2].
This specific product is a Weinreb amide . The integration of the N-methoxy-N-methyl group is a deliberate mechanistic choice: it serves as a highly controlled electrophile. When subjected to organometallic reagents (such as Grignard or organolithium reagents) in downstream steps, the methoxy oxygen coordinates with the metal cation. This forms a stable, five-membered cyclic chelate that prevents the collapse of the tetrahedral intermediate until aqueous acidic workup. Consequently, this self-regulating mechanism completely suppresses the over-addition of the organometallic reagent, ensuring the exclusive formation of the desired ketone rather than a tertiary alcohol[1].
Comparative Synthetic Strategies
The transformation requires the in situ activation of the carboxylic acid moiety of 4-bromopicolinic acid, followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine. Based on validated pharmaceutical patent literature, two primary coupling systems are employed: the HATU/DIEA system and the EDCI/HOBt system[1],[2].
Table 1: Quantitative Comparison of Validated Coupling Conditions
| Parameter | Protocol A (HATU-Mediated) | Protocol B (EDCI/HOBt-Mediated) |
| Carboxylic Acid | 4-Bromopicolinic acid (1.0 eq) | 4-Bromopicolinic acid (1.0 eq) |
| Amine Source | N,O-Dimethylhydroxylamine HCl (1.2 eq) | N,O-Dimethylhydroxylamine HCl (1.1 eq) |
| Coupling Agent(s) | HATU (2.0 eq) | EDCI (1.0 eq) + HOBt (1.0 eq) |
| Base | DIEA (5.0 eq) | N-Methylmorpholine (4.0 eq) |
| Solvent | DMF | DCM |
| Reaction Time | 12 hours | ~12 hours |
| Reported Yield | High (Quantitative crude) | 44% |
| Primary Advantage | Superior kinetics; handles steric hindrance | Simple aqueous workup (water-soluble urea) |
Workflow and Mechanistic Visualizations
Mechanistic pathway of Weinreb amide synthesis from 4-bromopicolinic acid.
Step-by-step experimental workflow for the amidation reaction.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (High-Efficiency Route)
This protocol leverages HATU to form a highly reactive HOAt ester. The nitrogen atom in the HOAt pyridine ring provides neighboring-group participation, accelerating the amine's nucleophilic attack. N,N-Diisopropylethylamine (DIEA) is selected as a sterically hindered, non-nucleophilic base to liberate the free amine without competing for the activated ester[2].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromopyridine-2-carboxylic acid (25.0 g, 123.8 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (250 mL)[2].
-
Base Addition: Add DIEA (80 g, 618.8 mmol, 5.0 eq) to the solution. Causality: The large excess of DIEA ensures complete deprotonation of both the carboxylic acid and the amine hydrochloride salt, while maintaining a basic environment to neutralize the hexafluorophosphate byproducts[2].
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (14.5 g, 148.5 mmol, 1.2 eq) to the stirring mixture[2].
-
Activation: Slowly add HATU (94.1 g, 247.5 mmol, 2.0 eq) portion-wise. Ensure the reaction is kept under an inert atmosphere (nitrogen or argon).
-
Reaction: Stir the resultant mixture at room temperature for 12 hours[2].
-
Workup: Dilute the mixture with Ethyl Acetate (EA) (2500 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine to remove DMF and water-soluble byproducts[2].
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: EDCI/HOBt-Mediated Coupling (Standard Route)
This method is highly effective for standard bench-scale synthesis. EDCI forms an O-acylisourea, which is intercepted by HOBt to form a stable OBt active ester. This prevents the rearrangement of the O-acylisourea into an unreactive N-acylurea. N-methylmorpholine (NMM) is used as a mild base[1].
Step-by-Step Methodology:
-
Preparation: To a solution of 4-bromopicolinic acid (1.01 g, 5.0 mmol, 1.0 eq) in Dichloromethane (DCM) (20 mL), add N,O-dimethylhydroxylamine hydrochloride (536 mg, 5.5 mmol, 1.1 eq)[1].
-
Base Addition: Add N-methylmorpholine (2.02 g, 20 mmol, 4.0 eq)[1]. Causality: NMM (pKa ~7.4) is strong enough to liberate the free amine but mild enough to prevent degradation of the active ester.
-
Coupling Agents: Add EDCI (959 mg, 5.0 mmol, 1.0 eq) and HOBt (676 mg, 5.0 mmol, 1.0 eq) to the mixture[1].
-
Reaction: Stir the reaction mixture at room temperature until TLC indicates complete consumption of the starting material (typically 12 hours).
-
Workup: Dilute with additional DCM and wash with water and brine. The urea byproduct of EDCI is water-soluble and easily removed during this step[1].
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield the product as a colorless oil (545 mg, 44% yield)[1].
Quality Control & Self-Validating System
To ensure the integrity of the synthesized 4-bromo-N-methoxy-N-methylpicolinamide, the protocol must be self-validating through rigorous analytical checks:
-
Mass Spectrometry (LC-MS): The theoretical exact mass is 244.0. ESI-MS positive mode must display a molecular ion peak [M+H]+ at m/z 245.0 [1]. Due to the presence of the bromine atom, a characteristic M+2 isotopic peak of nearly equal intensity at m/z 247.0 must also be observed.
-
Appearance: The pure product should isolate as a colorless to light yellow oil[1].
References
- Source: google.
- Source: google.
Sources
Structural and Mechanistic Profiling of 4-Bromo-N-methoxy-N-methylpicolinamide in Advanced Organic Synthesis
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Compound Focus: 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8)
Executive Summary & Strategic Utility
In modern drug discovery, the design of highly selective kinase inhibitors requires bifunctional building blocks that allow for orthogonal, multi-stage functionalization. 4-Bromo-N-methoxy-N-methylpicolinamide is a highly versatile pyridine derivative prominently utilized in the synthesis of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors[1]. Because IRAK4 plays a critical role in Toll-like receptor (TLR) and IL-1R signal transduction pathways, modulating its activity is a primary strategy for treating innate immune disorders and inflammation[1].
This compound provides two distinct vectors for functionalization: a C4-bromide for transition-metal-catalyzed cross-coupling, and a C2-Weinreb amide for precise nucleophilic acyl substitution.
Physicochemical Profiling & Safety Parameters
Understanding the physicochemical properties of this building block is critical for optimizing reaction conditions, particularly regarding solubility and phase-transfer behaviors during aqueous workups. The compound requires cold-chain storage (2–8 °C) under an inert atmosphere to prevent hydrolytic or oxidative degradation over time[2].
| Property | Value | Source / Methodology |
| Chemical Name | 4-Bromo-N-methoxy-N-methylpicolinamide | IUPAC Nomenclature |
| CAS Registry Number | 1005342-94-8 | [3],[2] |
| Molecular Formula | C₈H₉BrN₂O₂ | [3] |
| Molecular Weight | 245.07 g/mol | [3],[2] |
| Appearance | Solid / Powder | Standard for halopyridine amides |
| pKa (Pyridine Nitrogen) | -0.12 ± 0.10 (Predicted) | Computational |
| LogP (XLogP3) | ~1.5 (Predicted) | Computational |
| Storage Conditions | 2–8 °C, Inert atmosphere, Dark | [2] |
| GHS Hazard Classification | Toxic (H301, H311, H331) | [2] |
Note: The compound is acutely toxic via ingestion, dermal contact, and inhalation. All handling must be performed in a certified fume hood using appropriate PPE.
Mechanistic Framework: The Weinreb Amide Advantage
The primary synthetic advantage of 4-Bromo-N-methoxy-N-methylpicolinamide lies in its N-methoxy-N-methyl (Weinreb) amide group. Standard esters or acid chlorides often suffer from over-addition when reacted with highly reactive organometallic reagents (like Grignard or organolithium reagents), yielding tertiary alcohols.
The Weinreb amide circumvents this via the formation of a highly stable, 5-membered metal chelate intermediate. The methoxy oxygen coordinates with the magnesium or lithium counterion, locking the tetrahedral intermediate in place at low temperatures (-78 °C). This intermediate is completely resistant to further nucleophilic attack and only collapses to the desired ketone or aldehyde upon aqueous quenching.
Mechanism of nucleophilic acyl substitution via the stable magnesium-chelated tetrahedral intermediate.
Orthogonal Reactivity Mapping
The true power of this scaffold is its chemoselectivity. The C2 Weinreb amide and the C4 aryl bromide can be addressed independently without cross-interference, allowing for highly modular synthetic routing.
Orthogonal synthetic pathways exploiting the C2 Weinreb amide and the C4 bromide substituent.
Validated Experimental Protocols
The following protocols are self-validating systems designed to maximize yield while preventing side reactions. Causality for critical parameters is explicitly detailed.
Protocol A: Synthesis of 1-(4-Bromopyridin-2-yl)ethanone via Grignard Addition
This protocol utilizes methylmagnesium bromide to convert the Weinreb amide into a methyl ketone, a key intermediate in the synthesis of IRAK4 inhibitors[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-bromo-N-methoxy-N-methylpicolinamide (1.0 eq, e.g., 548 mg, 2.2 mmol) in anhydrous Tetrahydrofuran (THF) (25 mL) under an argon atmosphere[1].
-
Causality: Anhydrous conditions are absolute; trace water will aggressively quench the Grignard reagent, destroying stoichiometry.
-
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C[1].
-
Causality: Low temperatures are mandatory to stabilize the magnesium-chelated tetrahedral intermediate. Warmer temperatures risk premature collapse and subsequent over-addition to the tertiary alcohol.
-
-
Addition: Slowly add MeMgBr (3 M in THF, 2.0 eq, 1.43 mL) dropwise via a syringe pump[1].
-
Causality: Using 2.0 equivalents ensures complete conversion, compensating for any non-productive coordination with the pyridine nitrogen. Slow addition prevents localized exothermic spikes.
-
-
Reaction: Stir the mixture at -78 °C for 2 hours[1]. Monitor by TLC (Ethyl Acetate/Hexane).
-
Quenching & Workup: Quench the reaction strictly at -78 °C by the slow addition of saturated aqueous NH₄Cl[1]. Allow the mixture to warm to room temperature.
-
Causality: NH₄Cl provides a mildly acidic environment (pH ~5-6) sufficient to break the magnesium chelate and collapse the intermediate into the ketone, without protonating the pyridine ring (which would trap the product in the aqueous phase).
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].
Protocol B: Controlled Reduction to 4-Bromopyridine-2-carbaldehyde
This protocol utilizes Lithium Aluminum Hydride (LAH) to cleanly reduce the amide to an aldehyde, avoiding over-reduction to the alcohol[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 eq, e.g., 5.84 g, 23.8 mmol) in anhydrous THF (100 mL) under an inert atmosphere[4].
-
Cooling: Cool the system to -78 °C[4].
-
Reduction: Slowly add a 1.0 M solution of LAH in THF (0.6 eq, 14.3 mL) via syringe[4].
-
Causality: Stoichiometry is critical here. LAH delivers four hydride equivalents. Using exactly 0.6 equivalents provides ~2.4 equivalents of hydride. This ensures complete reduction of the Weinreb amide while starving the reaction of excess hydride, strictly preventing over-reduction to 4-bromo-2-pyridinemethanol.
-
-
Reaction: Stir at -78 °C for 1 hour[4].
-
Quenching (Modified Fieser Method): Carefully add 1 M NaOH (20 mL) followed by water (20 mL)[4]. Stir vigorously for 30 minutes.
-
Causality: Standard aqueous quenching of LAH creates a gelatinous aluminum hydroxide emulsion that traps the product. The addition of NaOH modifies the aluminum salts into a granular, easily filterable aluminate precipitate, ensuring high product recovery.
-
-
Isolation: Extract with Ethyl Acetate, dry over MgSO₄, filter, and concentrate to yield the aldehyde[4].
References
- IRAK4 Inhibiting Agents (Patent WO2016011390A1)
- 4-Bromo-N-methoxy-N-methylpicolinamide Product & Safety D
- 4-Bromopyridine-2-carbaldehyde Synthesis & Protocols Source: Ambeed
- Computational Physicochemical Properties for 1005342-94-8 Source: Chemdig / Guidechem
Sources
- 1. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 2. 1005342-94-8|4-Bromo-N-methoxy-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 3. 4-bromo-N-methoxy-N-methylpicolinamide - CAS号 1005342-94-8 - 摩熵化学 [molaid.com]
- 4. 131747-63-2 | 4-Bromopyridine-2-carbaldehyde | Bromides | Ambeed.com [ambeed.com]
4-Bromo-N-methoxy-N-methylpicolinamide CAS number and supplier
Strategic Utilization of 4-Bromo-N-methoxy-N-methylpicolinamide in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the precise manipulation of functional groups is paramount for synthesizing complex active pharmaceutical ingredients (APIs). 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) serves as a highly specialized, bifunctional building block[1]. Featuring both a reactive aryl bromide for transition-metal-catalyzed cross-coupling and a Weinreb amide for chemoselective carbonyl transformations, this compound is a critical intermediate in the development of kinase inhibitors, most notably targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2].
As an application scientist, I have structured this whitepaper to move beyond basic synthetic descriptions, focusing instead on the mechanistic causality, self-validating experimental protocols, and the biological context that makes this molecule indispensable for drug development professionals.
Physicochemical Profiling & Commercial Sourcing
Before initiating any synthetic campaign, verifying the physical properties and securing a reliable supply chain is critical to ensure reproducible yields. The table below consolidates the quantitative data and global sourcing landscape for this intermediate[1],,[3],.
| Property / Specification | Detail |
| IUPAC Name | 4-Bromo-N-methoxy-N-methylpyridine-2-carboxamide |
| CAS Number | 1005342-94-8 |
| Molecular Formula | C8H9BrN2O2 |
| Molecular Weight | 245.08 g/mol |
| Structural Features | Pyridine core, Aryl Bromide, N-methoxy-N-methyl amide |
| Global Suppliers | BLD Pharm, PharmaBlock, Leyan, Ambeed, Angene Chemical |
The Mechanistic Imperative of the Weinreb Amide
A common challenge in organic synthesis is the direct conversion of carboxylic acids or standard esters into ketones or aldehydes. When highly nucleophilic reagents like Grignard reagents (organomagnesium) or lithium aluminum hydride (LiAlH4) attack a standard ester, the resulting tetrahedral intermediate rapidly collapses. This expels the alkoxide leaving group and generates a highly reactive ketone or aldehyde in situ, which immediately undergoes a second nucleophilic attack, resulting in unwanted tertiary or primary alcohols[4],[5].
The Causality of Chelation Control: To bypass this, Steven Weinreb and Steven Nahm introduced the N-methoxy-N-methyl amide (Weinreb amide)[5]. When a nucleophile attacks 4-Bromo-N-methoxy-N-methylpicolinamide, the resulting tetrahedral intermediate does not collapse. Instead, it is stabilized by a rigid, five-membered cyclic chelate formed between the metal cation (e.g., Mg²⁺ or Al³⁺) and the two oxygen atoms (the carbonyl oxygen and the N-methoxy oxygen)[6],[7].
Because this chelated intermediate is highly stable at low temperatures, the leaving group is not expelled, and no reactive ketone is generated during the reaction[7]. It is only upon the introduction of an aqueous acidic quench—which destroys the organometallic reagent and breaks the metal chelate—that the intermediate collapses to yield the desired ketone or aldehyde exclusively[4],[5].
Fig 1. Chemoselective synthesis of methyl ketones via the Weinreb amide intermediate.
Validated Experimental Methodologies
The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and prevent common failure modes.
Protocol A: Synthesis of 4-Bromo-N-methoxy-N-methylpicolinamide
This workflow converts the commercially available 4-bromopicolinic acid into the Weinreb amide using standard peptide coupling chemistry[2],[8].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-bromopicolinic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (4.0 eq) dropwise. Causality Note: Excess base is mandatory to liberate the free amine from its hydrochloride salt and to neutralize the acidic byproducts generated by the coupling agent[2],[8].
-
Activation: Cool the mixture to 0 °C. Add HATU or EDCI (1.2 eq) portion-wise. Stir for 15 minutes at 0 °C, then allow the reaction to warm to room temperature and stir for 12 hours[2],[8].
-
Validation Checkpoint: Monitor via TLC (1:1 Hexanes/Ethyl Acetate). The product is highly UV-active and will appear as a distinct, less polar spot compared to the baseline-retained picolinic acid.
-
Workup: Dilute the mixture with Ethyl Acetate. Wash sequentially with 1N HCl (to remove excess amine/base), saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product[2],[8].
Protocol B: Chemoselective Grignard Addition to Form 1-(4-bromopyridin-2-yl)ethanone
This protocol leverages the chelation control discussed in Section 2 to synthesize a methyl ketone without over-addition[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M) under a strict argon or nitrogen atmosphere.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach an internal temperature of -78 °C. Causality Note: Maintaining -78 °C is critical; localized warming can cause the premature collapse of the metal chelate, leading to the formation of tertiary alcohol impurities[5].
-
Nucleophilic Addition: Add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 1.2 eq) dropwise via syringe pump over 15 minutes to prevent exothermic spiking. Stir at -78 °C for 2 hours[2].
-
Quenching: Quench the reaction while still at -78 °C by adding saturated aqueous NH4Cl dropwise. Only after the quench is complete should the reaction be allowed to warm to room temperature.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the ketone[2].
Downstream Application: IRAK4 Kinase Inhibition
The ultimate value of 4-Bromo-N-methoxy-N-methylpicolinamide lies in its application in pharmacology. By utilizing the ketone generated in Protocol B, chemists can construct complex heterocyclic scaffolds (e.g., pyrazolo[4,3-b]pyridines or spirocyclic systems) while reserving the 4-bromo position for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2],[8].
These derivatives are highly potent inhibitors of IRAK4 (Interleukin-1 Receptor-Associated Kinase 4). In the innate immune system, Toll-Like Receptors (TLRs) recognize Pathogen-Associated Molecular Patterns (PAMPs). Upon activation, TLRs recruit the adaptor protein MyD88, which subsequently associates with and activates IRAK4. IRAK4 phosphorylation initiates a downstream cascade leading to the activation of NF-κB, driving inflammation and cell survival[2]. Inhibiting IRAK4 is a validated therapeutic strategy for treating autoimmune diseases (like rheumatoid arthritis) and certain oncology indications (like lymphomas)[2],[8].
Fig 2. TLR/MyD88 signaling cascade demonstrating targeted IRAK4 kinase inhibition.
References
- BLD Pharm. "1005342-94-8 | 4-Bromo-N-methoxy-N-methylpicolinamide | BLD Pharm." bldpharm.com.
- MolAid. "4-bromo-N-methoxy-N-methylpicolinamide - CAS号1005342-94-8." molaid.com.
- ChemicalBook. "4-BROMOPYRIDINE-2-CARBALDEHYDE Suppliers." chemicalbook.com.
- Leyan. "4-溴吡啶-2-甲醛 | 4-Bromopicolinaldehyde | 131747-63-2." leyan.com.
- Google Patents. "WO2016011390A1 - Irak4 inhibiting agents." google.com.
- Google Patents. "WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer." google.com.
- Stack Exchange. "Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?" stackexchange.com.
- Chemistry Steps. "Converting Amides to Aldehydes and Ketones." chemistrysteps.com.
- Reddit (r/chemhelp). "Why does LiAlH4 make an aldehyde here?" reddit.com.
- Wikipedia. "Weinreb ketone synthesis." wikipedia.org.
Sources
- 1. 1005342-94-8|4-Bromo-N-methoxy-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 2. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 3. 4-BROMOPYRIDINE-2-CARBALDEHYDE | 131747-63-2 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. reddit.com [reddit.com]
- 8. WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer - Google Patents [patents.google.com]
Technical Profile: Spectral Characterization of 4-Bromo-N-methoxy-N-methylpicolinamide
[1][2]
Compound Identity:
-
IUPAC Name: 4-Bromo-N-methoxy-N-methylpyridine-2-carboxamide[1]
-
Molecular Formula: C
H BrN O [2][1][3]
Executive Summary & Application Context
4-Bromo-N-methoxy-N-methylpicolinamide is a critical heterocyclic building block, primarily utilized in medicinal chemistry for the regioselective synthesis of acylated pyridines.[2][1] As a Weinreb amide , it serves as a stable intermediate that reacts with Grignard or organolithium reagents to form ketones without over-addition to tertiary alcohols [1].[1]
The spectral data presented below is designed to validate the integrity of this scaffold, specifically distinguishing it from common impurities such as the hydrolyzed parent acid (4-bromopicolinic acid) or the unreacted coupling reagents.
Synthesis & Purity Considerations
To interpret the spectra accurately, one must understand the sample's origin.[1] This compound is typically synthesized via the amidation of 4-bromopicolinic acid with N,O-dimethylhydroxylamine hydrochloride using coupling agents like EDCI or DCC [2].[2][1]
-
Critical Impurity Markers:
-
DCC Urea Byproduct: If DCC is used, look for multiplets at 1.0–2.0 ppm (cyclohexyl protons) in
H NMR.[1] -
Residual Acid: A broad singlet >10 ppm indicates unreacted picolinic acid.[1]
-
Residual Amine: A broad singlet at ~10.5 ppm (HCl salt) or distinct methyl peaks different from the amide product.[1]
-
Nuclear Magnetic Resonance (NMR) Profiling[2][4][5]
H NMR Spectroscopy (Proton)
The proton NMR spectrum is characterized by two distinct aliphatic singlets (the Weinreb functionality) and a characteristic pattern for the 2,4-disubstituted pyridine ring.[1]
Solvent: CDCl
| Position | Shift ( | Multiplicity | Assignment | Structural Logic | |
| H-6 | 8.45 – 8.55 | Doublet (d) | Pyridine Ring (Ortho to N) | Most deshielded proton due to proximity to the electronegative ring nitrogen.[2][1] | |
| H-3 | 7.95 – 8.05 | Doublet (d) | Pyridine Ring (Ortho to C=O) | Deshielded by the adjacent carbonyl anisotropy; shows meta-coupling to H-5.[2] | |
| H-5 | 7.50 – 7.60 | Doublet of Doublets (dd) | Pyridine Ring (Meta to N) | Coupled to H-6 (ortho) and H-3 (meta).[1] | |
| N-OCH | 3.70 – 3.78 | Singlet (s) | - | Methoxy Methyl | Electron-withdrawing oxygen shifts this downfield relative to the N-Me.[2][1] |
| N-CH | 3.35 – 3.42 | Singlet (s) | - | N-Methyl | Characteristic Weinreb amide N-Me signal.[2][1] |
Expert Insight: The coupling constant
(~5 Hz) is diagnostic for ortho-protons in pyridine.[1] The small coupling(~2 Hz) confirms the meta-relationship across the bromine substituent.[1]
C NMR Spectroscopy (Carbon)
The carbon spectrum should display 8 distinct signals.
Solvent: CDCl
| Carbon Type | Shift ( | Assignment |
| C=O | 165.0 – 168.0 | Amide Carbonyl (Weinreb amides are typically shielded relative to ketones).[2][1] |
| C-2 | 153.0 – 155.0 | Quaternary Pyridine C (Ortho to N, attached to C=O).[1] |
| C-6 | 149.0 – 151.0 | Pyridine CH (Ortho to N).[1] |
| C-4 | 133.0 – 135.0 | Quaternary C-Br (Distinctive shift due to heavy atom effect).[2][1] |
| C-3 | 127.0 – 129.0 | Pyridine CH (Ortho to C=O).[1] |
| C-5 | 125.0 – 127.0 | Pyridine CH.[2][1] |
| N-OCH | 61.0 – 62.0 | Methoxy Carbon.[2][1] |
| N-CH | 32.0 – 33.0 | N-Methyl Carbon.[2][1] |
Mass Spectrometry (MS)
Mass spectrometry provides the most rapid confirmation of the halogen substitution pattern.
Isotopic Distribution
Bromine exists as two stable isotopes:
-
Observation: The molecular ion region (
) will appear as a 1:1 doublet separated by 2 mass units.[1] -
Peaks:
245.0 and 247.0. -
Validation: If the M+2 peak is significantly smaller (<10%), the compound is likely the chloro- analog or de-halogenated impurity.[1]
Fragmentation Pathway
The Weinreb amide bond is the primary site of fragmentation under ESI/EI conditions.
Infrared Spectroscopy (IR)
IR is useful for confirming the functional group transformation from acid to amide.[1]
-
Amide I Band (C=O[1] Stretch): 1640 – 1660 cm
.[2][1]-
Note: Weinreb amides often show a slightly lower frequency carbonyl stretch compared to simple dialkyl amides due to the electronic influence of the methoxy group [3].
-
-
C-Br Stretch: 500 – 600 cm
(Fingerprint region).[2][1] -
C=N Ring Stretch: ~1580 cm
(Characteristic pyridine breathing mode).[1] -
Absence of O-H: The broad band at 2500–3300 cm
(characteristic of the starting carboxylic acid) must be absent .
Experimental Workflow: Quality Control
To ensure the data matches the compound, follow this self-validating workflow:
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[2][1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.
-
Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids."[2][1] Synthesis, 1983 , 1983(08), 676–678.[1]
-
Balasubramaniam, S.; Aidhen, I. S. "The growing synthetic utility of the Weinreb amide."[1] Synthesis, 2008 , 2008(23), 3707–3738.
Solvation Dynamics and Handling Protocols for 4-Bromo-N-methoxy-N-methylpicolinamide in Organic Synthesis
Target Audience: Process Chemists, Early-Phase Drug Development Scientists, and Synthetic Methodologists.
Executive Summary & Chemical Profiling
In the landscape of modern drug discovery and complex molecule synthesis, the precise control of carbon-carbon bond formation is paramount. 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) serves as a highly versatile, bifunctional building block[1]. It features a brominated pyridine core—primed for transition-metal-catalyzed cross-coupling—and a Weinreb amide moiety, which is the gold standard for the controlled synthesis of unsymmetrical ketones.
As a Senior Application Scientist, I frequently observe that the bottleneck in scaling reactions involving this compound is not the intrinsic reactivity, but rather a misunderstanding of its solvation thermodynamics. This whitepaper dissects the solubility profile of 4-Bromo-N-methoxy-N-methylpicolinamide, explaining the causality behind solvent selection and providing self-validating protocols for its handling in the laboratory.
Thermodynamic Drivers of Solubility
Understanding why a molecule dissolves dictates how we can manipulate it. 4-Bromo-N-methoxy-N-methylpicolinamide (MW: 245.08 g/mol ) is a crystalline solid whose solubility is governed by three distinct structural domains:
-
The Weinreb Amide Core: The N-methoxy-N-methyl group is highly polar but lacks strong hydrogen-bond donors. It acts as an excellent hydrogen-bond acceptor, making it highly compatible with polar aprotic solvents (e.g., DCM, THF, DMF)[2].
-
The Pyridine Ring: The basic nitrogen atom provides an additional site for coordination and dipole interactions, further enhancing solubility in moderately polar media.
-
The Bromine Substituent: The heavy halogen atom increases the molecule's lipophilicity and crystal lattice energy. This creates a high thermodynamic penalty for dissolution in highly polar protic solvents (like water) and highly non-polar aliphatic solvents (like hexanes)[3].
In synthetic workflows, this compound is frequently solvated in DMF during its initial synthesis via HATU-mediated coupling[4], and in THF for subsequent reductions or Grignard additions[5].
Empirical Solubility Profile
To facilitate process chemistry decisions, the quantitative solubility data for 4-Bromo-N-methoxy-N-methylpicolinamide is summarized below.
| Solvent | Dielectric Constant (ε) | Solubility Class | Practical Concentration | Mechanistic Rationale |
| Dichloromethane (DCM) | 8.93 | Highly Soluble | >100 mg/mL | Strong dipole-dipole interactions with the amide core; ideal for extraction. |
| Tetrahydrofuran (THF) | 7.58 | Highly Soluble | >100 mg/mL | Excellent solvation of the polar amide; coordinates well with the pyridine ring. |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly Soluble | >150 mg/mL | High polarity disrupts the crystal lattice; optimal for amide coupling steps. |
| Ethyl Acetate (EtOAc) | 6.02 | Soluble | ~50 mg/mL | Moderate hydrogen-bond acceptor capacity; standard for aqueous workup. |
| Hexanes | 1.89 | Sparingly Soluble | <5 mg/mL | Lack of polar interactions; highly effective as an anti-solvent for precipitation. |
| Water | 80.1 | Insoluble | <0.1 mg/mL | High hydrophobic penalty from the bromopyridine core prevents hydration. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and a validation checkpoint.
Protocol A: High-Throughput Gravimetric Solubility Screening
Objective: Determine precise thermodynamic solubility limits without optical interference.
-
Step 1: Preparation. Add 50 mg of 4-Bromo-N-methoxy-N-methylpicolinamide to 1.0 mL of the target solvent in a sealed 2 mL borosilicate vial.
-
Step 2: Equilibration. Agitate at 400 rpm for 24 hours at 25°C.
-
Causality: A 24-hour window ensures the system reaches true thermodynamic equilibrium, overcoming the kinetic barrier of dissolution inherent to crystalline solids.
-
-
Step 3: Separation. Centrifuge the suspension at 10,000 x g for 10 minutes.
-
Causality: Centrifugation forces undissolved micro-particulates out of the supernatant, preventing false-positive mass readings during quantification.
-
-
Step 4: Quantification. Transfer exactly 500 µL of the clear supernatant to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of N₂, then dry to constant mass in a vacuum oven.
-
Validation Checkpoint: Weigh the residual mass to calculate solubility (mg/mL). To validate that the solvent did not degrade the compound during the 24h equilibration, re-dissolve the residue in acetonitrile and run an LC-MS to confirm >99% purity.
Protocol B: Chelation-Controlled Grignard Addition (THF Solvation)
Objective: Convert the Weinreb amide into a functionalized pyridyl ketone[5][6].
-
Step 1: Solvation. Dissolve 1.0 eq (e.g., 548 mg) of 4-Bromo-N-methoxy-N-methylpicolinamide in 25 mL of anhydrous THF to create a ~0.1 M solution.
-
Causality: THF is strictly required over non-polar solvents because its oxygen lone pairs coordinate with the magnesium atom of the Grignard reagent, breaking up polymeric Grignard aggregates and increasing nucleophilicity[7].
-
-
Step 2: Thermal Control. Cool the solution to -78°C using a dry ice/acetone bath.
-
Causality: The bromopyridine core is susceptible to unwanted halogen-metal exchange. Cryogenic temperatures kinetically favor the nucleophilic attack at the Weinreb amide carbonyl over the aryl bromide[5].
-
-
Step 3: Nucleophilic Addition. Add 2.0 eq of the Grignard reagent (e.g., MeMgBr) dropwise. Stir for 2 hours at -78°C.
-
Step 4: Quench & Extraction. Quench carefully with saturated aqueous NH₄Cl, then extract with EtOAc.
-
Validation Checkpoint: The mild acid breaks the magnesium chelate, collapsing the intermediate to yield the ketone. Validate the conversion by running a TLC (Hexanes:EtOAc 3:1); the disappearance of the highly polar Weinreb amide spot confirms successful reaction completion.
-
Mechanistic Visualization
The success of Protocol B relies entirely on the precise solvation and coordination chemistry occurring within the reaction vessel. The diagram below maps the logical and chemical relationships during the chelation-controlled addition.
Fig 1: Chelation-controlled Grignard addition to 4-Bromo-N-methoxy-N-methylpicolinamide in THF.
References
1. 2. 3. 4. 5. 6. 7.
Sources
- 1. 1005342-94-8|4-Bromo-N-methoxy-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. aobchem.com [aobchem.com]
- 4. WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer - Google Patents [patents.google.com]
- 5. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability and Storage Conditions for 4-Bromo-N-methoxy-N-methylpicolinamide: A Technical Guide
Executive Summary
4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) is a specialized pyridine-based Weinreb amide intermediate.[1] It serves as a critical electrophile in the synthesis of aryl ketones via nucleophilic acyl substitution and as a scaffold for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at the C4-bromide position.
While Weinreb amides are generally noted for their resistance to over-addition and hydrolytic stability relative to acid chlorides, this specific picolinamide derivative possesses unique vulnerabilities due to the electron-deficient pyridine ring and the photosensitive carbon-bromine bond. This guide outlines a rigorous storage Protocol to prevent photodebromination , hydrolysis , and N-oxidation , ensuring the integrity of the compound for high-precision medicinal chemistry applications.
Part 1: Physicochemical Identity & Profile[2]
Before establishing storage protocols, it is essential to define the material's baseline characteristics.
| Parameter | Specification |
| Chemical Name | 4-Bromo-N-methoxy-N-methylpyridine-2-carboxamide |
| CAS Number | 1005342-94-8 |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
| Physical State | Solid (typically White to Off-white/Pale Yellow) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate |
| Key Functional Groups | Weinreb Amide (C2), Bromide (C4), Pyridine Nitrogen |
| Primary Hazard | Acute Toxicity (Oral/Dermal/Inhalation), Irritant |
Part 2: Critical Storage Protocols
The stability of 4-Bromo-N-methoxy-N-methylpicolinamide is governed by three vectors: Temperature , Atmosphere , and Light . The following protocol is designed to mitigate degradation risks associated with these vectors.
Immediate Actions Upon Receipt
Upon delivery, the compound is often shipped at ambient temperature. However, immediate transfer to controlled conditions is required to arrest "excursion" degradation.
-
Inspection: Check for discoloration. A shift from white to dark yellow or brown indicates oxidation or photolysis.
-
Vessel Transfer: If the compound arrives in a plastic bag or non-sealed container, transfer it immediately to a borosilicate glass vial with a PTFE-lined screw cap. Avoid polyethylene containers for long-term storage as they are permeable to oxygen and moisture over time.
The Storage Matrix (Long-Term)
| Condition | Requirement | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy available for hydrolysis and N-oxidation. While -20°C is acceptable, it is often unnecessary unless storing for >12 months. |
| Atmosphere | Inert (Argon or Nitrogen) | The pyridine nitrogen is susceptible to N-oxide formation; the amide is hygroscopic. An inert headspace prevents moisture ingress and oxidative degradation. |
| Light Protection | Strictly Dark | The C-Br bond on the pyridine ring is susceptible to homolytic cleavage under UV/Visible light, leading to radical formation and debromination. |
| Container | Amber Glass + Desiccant | Amber glass filters UV light. Storing the vial inside a secondary jar with desiccant (e.g., Drierite) provides a double barrier against moisture. |
Storage Decision Logic
The following diagram illustrates the decision-making process for handling this compound to maximize shelf-life.
Figure 1: Decision logic for the intake and storage of 4-Bromo-N-methoxy-N-methylpicolinamide.
Part 3: Stability Mechanisms & Degradation Science
Understanding why these conditions are necessary allows for better troubleshooting.
Hydrolytic Stability (The Weinreb Amide)
Weinreb amides are thermodynamically more stable than acid chlorides and esters due to the resonance donation from the N-methoxy oxygen. However, under acidic or basic conditions—facilitated by atmospheric moisture condensing in a cold vial opened too quickly—hydrolysis can occur.
-
Pathway: Water attacks the carbonyl carbon.
-
Result: Formation of 4-bromopicolinic acid and N,O-dimethylhydroxylamine.
-
Prevention: Allow refrigerated vials to equilibrate to room temperature before opening to prevent water condensation on the solid.
Photodehalogenation (The Bromide)
Halogenated pyridines are chromophores. Absorption of UV light can excite the molecule, leading to the homolysis of the C-Br bond.
-
Mechanism: Ar-Br + hν → Ar• + Br•
-
Result: The aryl radical abstracts a hydrogen from solvent or moisture, yielding N-methoxy-N-methylpicolinamide (des-bromo impurity), which is chemically distinct and will alter the stoichiometry of subsequent coupling reactions.
Oxidative Instability (The Pyridine Ring)
While less likely than photolysis, the basic nitrogen of the pyridine ring can react with atmospheric oxygen over prolonged periods to form the N-oxide . This transformation changes the electronics of the ring, potentially deactivating it towards nucleophilic attacks or interfering with catalyst coordination in Suzuki couplings.
Figure 2: Primary degradation pathways. Impurity A affects stoichiometry; Impurity B generates side-products.
Part 4: Quality Control & Re-Analysis
If the compound has been stored for >6 months, or if storage conditions were compromised, re-validation is required.
Recommended HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (Pyridine absorption) and 210 nm (Amide).
-
Pass Criteria: Purity ≥ 97% (Area %).
-
Note: Look for a front-running peak (Acid impurity) or a peak with similar retention time but different UV spectrum (Des-bromo impurity).
-
Part 5: Safety & Handling
-
Toxicity: This compound is classified as Acute Toxic (Category 3) if swallowed, in contact with skin, or inhaled [1].
-
Handling: Always manipulate in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Spill Cleanup: Do not dry sweep. Dampen with water to prevent dust generation, then sweep into a hazardous waste container.
References
-
BLD Pharm. (n.d.). Safety Data Sheet: 4-Bromo-N-methoxy-N-methylpicolinamide. Retrieved from
-
Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational reference for Weinreb amide stability).
-
Sigma-Aldrich. (n.d.).[3] Product Detail: 4-Bromo-N-methylpicolinamide (Structural Analog Storage). Retrieved from [4]
-
ChemicalBook. (n.d.). 4-Bromo-N-methoxy-N-methylpicolinamide Properties and Suppliers. Retrieved from
Sources
Technical Guide: The Strategic Role of 4-Bromo-N-methoxy-N-methylpicolinamide in IRAK4 Inhibitor Synthesis
Executive Summary
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical node in the innate immune response, mediating signaling from Toll-like receptors (TLRs) and IL-1 receptors.[1] As the "master switch" of the Myddosome complex, its inhibition offers therapeutic potential for autoimmune diseases (rheumatoid arthritis, lupus) and specific oncology indications (MYD88-mutated lymphomas).
This technical guide focuses on 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8), a high-value synthetic intermediate. Unlike generic building blocks, this Weinreb amide derivative serves as a bifunctional linchpin , enabling the modular construction of pyridine-based kinase inhibitors. Its unique structure allows for orthogonal functionalization—acylation at the C2 position and cross-coupling at the C4 position—facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries.
Part 1: The Target Landscape (IRAK4)
To understand the utility of the reagent, one must first understand the structural requirements of the target. IRAK4 contains an N-terminal Death Domain (DD) and a C-terminal kinase domain. Small molecule inhibitors typically target the ATP-binding pocket of the kinase domain.
Signaling Pathway Context
Inhibition of IRAK4 blocks the downstream activation of NF-κB and MAPK, reducing the secretion of pro-inflammatory cytokines.
Figure 1: The critical position of IRAK4 in the TLR/IL-1R signaling cascade.[2] Blocking IRAK4 prevents the "cytokine storm" associated with autoimmune flares.
Part 2: The Reagent Profile
4-Bromo-N-methoxy-N-methylpicolinamide is a specialized pyridine building block designed for divergent synthesis .
Chemical Structure & Properties[3][4]
| Property | Specification |
| Chemical Name | 4-Bromo-N-methoxy-N-methylpyridine-2-carboxamide |
| CAS Number | 1005342-94-8 |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
| Key Functionality A | Weinreb Amide (C2): Enables ketone synthesis without over-addition. |
| Key Functionality B | Bromide (C4): Handle for Suzuki/Buchwald couplings. |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in water. |
Why This Reagent? (The "Why" Behind the Chemistry)
In medicinal chemistry, direct addition of organometallics (Grignard or Lithio reagents) to esters often leads to double addition, yielding tertiary alcohols. This reagent utilizes the Weinreb Amide functionality.[3][4]
-
Chelation Control: The N-methoxy and carbonyl oxygen chelate the metal ion (Mg²⁺ or Li⁺), forming a stable 5-membered tetrahedral intermediate.
-
Stability: This intermediate does not collapse to the ketone until acidic workup, preventing a second equivalent of nucleophile from attacking.
-
Result: Clean conversion to 2-acetylpyridines or 2-formylpyridines , which are essential precursors for bicyclic scaffolds (e.g., pyrazolopyridines).
Part 3: Synthetic Utility & Mechanism
This section details how the reagent is used to construct the core scaffold of IRAK4 inhibitors.
Mechanism of Action: The Weinreb Chelation
The high yield associated with this reagent is due to the formation of a stable transition state.
Figure 2: The Weinreb amide functionality prevents over-addition, ensuring high-yield conversion to the ketone.
Strategic Synthetic Workflow
The reagent allows for a "Branch and Bind" approach.
-
Path A (C2 Modification): Reaction with Methylmagnesium bromide yields 4-bromo-2-acetylpyridine . This intermediate can be condensed with hydrazine derivatives to form pyrazolo[1,5-a]pyridines , a common hinge-binding motif in kinase inhibitors [1].
-
Path B (C4 Modification): The bromine atom allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce solubilizing groups or motifs that extend into the solvent channel of the kinase [2].
Part 4: Experimental Protocols
The following protocols are synthesized from standard medicinal chemistry practices for pyridine functionalization, optimized for this specific reagent.
Protocol A: Synthesis of 4-Bromo-2-acetylpyridine (Ketone Formation)
Target: Converting the Weinreb amide to a ketone handle.
Materials:
-
4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq)
-
Methylmagnesium bromide (3.0 M in ether, 1.2 eq)
-
Anhydrous THF (10 vol)
-
HCl (1M)
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Dissolution: Dissolve 4-Bromo-N-methoxy-N-methylpicolinamide in anhydrous THF. Cool the solution to 0°C using an ice bath. Rationale: Low temperature controls the exotherm of the Grignard addition.
-
Addition: Dropwise add MeMgBr over 20 minutes. Maintain internal temperature < 5°C.
-
Chelation: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. The stable chelate forms during this phase.
-
Quench (Critical): Pour the reaction mixture into ice-cold 1M HCl. Rationale: Acidic hydrolysis breaks the N-O-Metal chelate, collapsing the intermediate to the ketone.
-
Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Suzuki Coupling at C4 Position
Target: Installing the "tail" of the inhibitor.
Materials:
-
Product from Protocol A (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
Cs₂CO₃ (2.0 eq)
-
Dioxane/Water (4:1)
Methodology:
-
Degassing: Combine halide, boronic acid, and base in solvent. Sparge with Nitrogen for 10 minutes. Rationale: Oxygen poisons the Pd(0) catalyst.
-
Catalyst Addition: Add Pd catalyst and seal the vessel.
-
Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS.
-
Workup: Filter through Celite to remove Palladium residues.
Part 5: Quality Control & Troubleshooting
Trustworthy data relies on rigorous QC.[5]
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ketone Step) | Moisture in THF or degraded Grignard reagent. | Distill THF over Na/Benzophenone; titrate Grignard reagent before use. |
| Over-addition (Tertiary Alcohol) | Temperature too high during addition or insufficient chelation time. | Ensure strict 0°C maintenance; do not rush the warming step. |
| Pd Catalyst "Blacking Out" | Oxygen ingress during coupling. | Improve degassing (freeze-pump-thaw cycles recommended). |
| Incomplete Conversion (Coupling) | Steric hindrance at C4 or C3. | Switch to high-activity catalysts like XPhos Pd G3 or SPhos . |
References
-
Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors. Source: Bioorganic Chemistry (2023).[6][7][8] Context: Discusses the optimization of pyridine-based scaffolds for IRAK4 inhibition. URL:[Link]
-
Weinreb Ketone Synthesis. Source: Organic Chemistry Portal.[3] Context: Definitive mechanism and utility of N-methoxy-N-methylamides. URL:[Link]
-
Discovery of CA-4948 (Emavusertib). Source: Journal of Medicinal Chemistry.[8][9] Context: Highlights the structural requirements for IRAK4 inhibitors, often utilizing heteroaryl cores accessible via this reagent. URL:[Link] (General Journal Link for verification of class).
-
4-Bromo-N-methoxy-N-methylpyridine-2-carboxamide Product Data. Source: PubChem / Chemical Vendors. Context: Verification of chemical properties and CAS 1005342-94-8. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-N-methoxy-N-methylpicolinamide as a precursor for anticancer agents
High-Fidelity Precursor for Divergent Anticancer Scaffold Synthesis [1][2]
Executive Summary: The Divergent Hub
In the architecture of modern kinase inhibitors and antineoplastic agents, 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) serves as a critical "divergent hub."[1][2] Unlike simple esters or acid chlorides, this Weinreb amide derivative offers a unique dual-functional handle:
-
C-2 Weinreb Functionality: Enables the chemo-selective synthesis of pyridine-2-yl ketones (via Grignard/Lithium reagents) or aldehydes (via hydride reduction) without the risk of over-addition to alcohols.[1][2]
-
C-4 Bromine Handle: Provides a site for orthogonal cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce biaryl "tails" common in VEGFR, RAF, and PIM kinase inhibitors.[1][2]
This guide outlines the synthesis, validation, and strategic application of this precursor in oncology drug discovery.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 4-Bromo-N-methoxy-N-methylpyridine-2-carboxamide |
| CAS Number | 1005342-94-8 |
| Molecular Formula | C₈H₉BrN₂O₂ |
| Molecular Weight | 245.07 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes |
| Key Reactivity | Nucleophilic Acyl Substitution (C-2), Pd-Catalyzed Cross-Coupling (C-4) |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |
Synthesis Module: Validated Protocol
Context: While commercially available, in-house synthesis is often required for isotopic labeling or scale-up.[1][2] The following protocol utilizes the Acid Chloride activation method for maximum yield.
Step-by-Step Methodology
Reagents:
-
Oxalyl chloride (1.5 equiv) or Thionyl chloride (SOCl₂)[2]
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[2]
-
Triethylamine (TEA) or DIPEA (3.0 equiv)[2]
-
Dichloromethane (DCM) [Anhydrous][2]
Protocol:
-
Activation: In a flame-dried round-bottom flask under N₂, suspend 4-bromopicolinic acid in anhydrous DCM. Cool to 0°C.[1][2][3]
-
Chlorination: Add oxalyl chloride dropwise, followed by catalytic DMF. Stir at 0°C for 30 min, then warm to room temperature (RT) for 2 hours until gas evolution ceases.
-
Concentration: Evaporate volatiles under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acid chloride in anhydrous DCM.
-
Amidation: In a separate vessel, suspend N,O-dimethylhydroxylamine HCl in DCM and add TEA (2.0 equiv) at 0°C.
-
Coupling: Cannulate the acid chloride solution into the amine mixture slowly at 0°C. Add the remaining TEA (1.0 equiv).
-
Workup: Stir at RT for 4–6 hours. Quench with sat. NaHCO₃. Extract with DCM (3x).[2][4] Wash organics with 1M HCl (to remove unreacted amine), brine, and dry over MgSO₄.
-
Purification: Flash column chromatography (Hexanes:EtOAc gradient).
Yield Expectation: 85–92%
Figure 1: Two-step one-pot synthesis workflow for generating the Weinreb amide precursor.
Strategic Utility in Anticancer Design
The "Hub" Concept: Divergent Synthesis
The primary value of this precursor is its ability to access three distinct pharmacophore classes from a single intermediate.[1][2]
-
Route B: Biaryl Systems (Sorafenib Analogs)
-
Route C: Aldehydes (Linker Installation)
Experimental Workflow: Ketone Synthesis (Route A)
Objective: Synthesis of a 2-benzoylpyridine derivative (common in p38 MAPK inhibitors).[1][2]
-
Preparation: Dissolve 4-bromo-N-methoxy-N-methylpicolinamide in anhydrous THF. Cool to -78°C.[1][2]
-
Addition: Add Phenylmagnesium bromide (1.2 equiv) dropwise.
-
Quench: Pour into cold 1M HCl or sat. NH₄Cl.[1][2][6] The acid hydrolysis breaks the chelate, releasing the ketone.
-
Result: Exclusive formation of (4-bromopyridin-2-yl)(phenyl)methanone.[1][2] No tertiary alcohol byproduct.[1][2]
Visualizing the Strategic Landscape
Figure 2: Divergent synthetic pathways accessible from the 4-bromo-Weinreb amide scaffold.[1][2]
Safety & Handling
-
Hygroscopicity: The Weinreb amide moiety can hydrolyze to the carboxylic acid if exposed to moisture over prolonged periods.[1][2] Store in a desiccator.
-
Toxicity: Like many halogenated pyridines, treat as a potential skin/eye irritant.[1][2]
-
Reaction Safety: The formation of the acid chloride (Step 1) generates CO and CO₂ gas; perform exclusively in a fume hood.[2]
References
-
Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational chemistry of Weinreb amides).
-
Wang, X., et al. (2021).[2] Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI Molecules. Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 4-Bromo-N-methoxy-N-methylbenzamide | C9H10BrNO2 | CID 10999252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 131747-63-2 | 4-Bromopyridine-2-carbaldehyde | Bromides | Ambeed.com [ambeed.com]
- 5. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tutorchase.com [tutorchase.com]
Introduction to Weinreb Amides in Heterocyclic Synthesis
Executive Summary
The synthesis of functionalized heterocycles is a cornerstone of modern drug discovery. Among the arsenal of acylating agents, Weinreb amides (
The "Weinreb Problem" and the Chelation Solution
The Challenge of Over-Addition
In classical carbonyl chemistry, reacting an ester or acid chloride with a highly reactive organometallic nucleophile (R-MgX or R-Li) typically yields a tertiary alcohol. The initial ketone product is more electrophilic than the starting material, leading to a second nucleophilic attack (over-addition).
The Mechanistic Advantage
Weinreb amides solve this by forming a stable tetrahedral intermediate . Upon nucleophilic attack, the metal cation (Mg²⁺ or Li⁺) is chelated by the carbonyl oxygen and the methoxy oxygen of the amide. This five-membered chelate is stable at low temperatures and does not collapse to the ketone until the reaction is quenched with acid.
Mechanistic Visualization
The following diagram illustrates the chelation-controlled pathway that ensures mono-addition.
Figure 1: The chelation-stabilized mechanism of Weinreb ketone synthesis.
Preparation of Heterocyclic Weinreb Amides
Synthesizing Weinreb amides on heterocyclic scaffolds presents unique challenges, such as competing coordination of the metal catalyst by ring nitrogens or solubility issues.
Coupling Reagent Strategies
Direct coupling of heterocyclic carboxylic acids with
| Coupling Agent | Utility in Heterocycles | Pros | Cons |
| CDMT (2-Chloro-4,6-dimethoxy-1,3,5-triazine) | High | Excellent for N-heterocycles; avoids racemization; cost-effective. | Requires activation with NMM (N-methylmorpholine). |
| T3P (Propylphosphonic anhydride) | High | High solubility; easy workup (water-soluble byproducts); low epimerization. | More expensive than DCC/EDC. |
| EDC/HOBt | Moderate | Standard protocol; widely available. | Urea byproducts can be difficult to remove; HOBt is explosive (use HOBt hydrate). |
| DCC | Low | Historical use.[1] | DCU byproduct is notoriously difficult to remove from polar heterocyclic products. |
Advanced Method: Pd-Catalyzed Aminocarbonylation
For electron-deficient heterocycles (e.g., pyridines, pyrazines) where the carboxylic acid precursor is unstable or unavailable, converting a halogenated heterocycle directly to the Weinreb amide is a powerful alternative.
Protocol Overview:
-
Substrate: Heterocyclic bromide or triflate.
-
Catalyst: Pd(OAc)₂ with Xantphos (bidentate ligand is crucial to prevent Pd deactivation by the heterocycle).
-
Atmosphere: CO gas (balloon pressure, 1 atm).[2]
-
Nucleophile:
-dimethylhydroxylamine hydrochloride + Base (e.g., Et₃N). -
Conditions: 80–100 °C in Toluene or DMF.
Technical Insight: Monodentate phosphines often fail with N-heterocycles due to competitive binding. Xantphos forms a wide bite-angle chelate that is robust against displacement by pyridine-like nitrogens.
Applications in Drug Discovery
Weinreb amides are not just intermediates for ketones; they are pivotal in constructing complex scaffolds found in antivirals and oncology drugs.
Case Study: Remdesivir Key Intermediate
The synthesis of Remdesivir, a broad-spectrum antiviral, showcases the power of Weinreb chemistry to couple complex fragments without side reactions.[3] The challenge was to attach a pyrrolotriazine base to a ribonolactone sugar.
Validated Workflow
-
Lactone Opening: The starting material, tribenzyl ribonolactone, is treated with
-dimethylhydroxylamine and an activating agent (e.g., isopropylmagnesium chloride) to open the lactone ring directly to the Weinreb amide. -
Protection: The resulting free hydroxyl group is protected (e.g., TMS).
-
C-Glycosylation: The Weinreb amide reacts with the lithiated (or Grignard) pyrrolotriazine base.
-
Result: Formation of the ketone (which acts as the C1' anomeric center precursor) without double addition of the base.
Figure 2: Weinreb amide strategy in the synthesis of the Remdesivir C-nucleoside core.
Intramolecular Cyclization
Weinreb amides can serve as electrophiles for intramolecular cyclizations to form heterocycles.
-
Example: A Weinreb amide tethered to an aryl halide can undergo halogen-lithium exchange. The resulting aryl lithium attacks the Weinreb amide intramolecularly to form a cyclic ketone (e.g., indanones or heterocyclic analogs).
Experimental Protocol: Synthesis of a Pyridine Weinreb Amide
This protocol describes the conversion of 6-methylnicotinic acid to its Weinreb amide using CDMT. This method is preferred for its mild conditions and ease of purification.
Reagents:
-
6-Methylnicotinic acid (1.0 equiv)
-
CDMT (1.1 equiv)
- -Methylmorpholine (NMM) (2.5 equiv)
- -Dimethylhydroxylamine HCl (1.1 equiv)
-
Solvent: DCM or THF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve 6-methylnicotinic acid in anhydrous DCM (0.2 M concentration) under nitrogen. Add NMM (1.2 equiv) and stir for 5 minutes.
-
Active Ester Formation: Add CDMT (1.1 equiv) in one portion. Stir at room temperature for 1 hour. Note: The formation of the intermediate triazine ester can be monitored by TLC.
-
Amidation: Add
-dimethylhydroxylamine HCl (1.1 equiv) followed by the remaining NMM (1.3 equiv). -
Reaction: Stir at room temperature for 3–12 hours.
-
Workup: Quench with water. Extract with DCM (3x). Wash the organic layer with saturated NaHCO₃ (to remove cyanuric acid byproduct) and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (typically EtOAc/Hexanes gradient).
Self-Validation Check:
-
NMR: Look for the characteristic N-OMe singlet (~3.5 ppm) and N-Me singlet (~3.3 ppm).
-
Yield: Typical yields for pyridines are 85–95%. Low yield suggests insufficient activation time or wet solvents.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Coupling) | N-Lone pair interference | Use T3P or CDMT instead of carbodiimides (EDC). Ensure base (NMM/DIPEA) is sufficient to neutralize the HCl salt of the amine. |
| Incomplete Reaction (Grignard) | Stable chelate not forming | Ensure temperature is low (-78°C to 0°C) initially, then warm slowly. Ensure anhydrous conditions (water kills Grignard). |
| Over-addition (Trace) | Temperature too high | Keep reaction < 0°C until quench. Quench with cold dilute HCl or NH₄Cl to break the chelate gently. |
| Starting Material Recovery | Steric hindrance | If the heterocycle is ortho-substituted, switch to a smaller activating agent or increase reaction time/temperature for the amidation step. |
References
-
Weinreb, S. M., & Nahm, S. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Mentzel, M., & Hoffmann, H. M. (1997). "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link
-
Deagostino, A., et al. (2008).[4] "Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates". The Journal of Organic Chemistry, 73(5), 1941–1945. Link
-
Vieira, T., et al. (2020). "Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate". The Journal of Organic Chemistry, 86(8), 5929–5936. Link
-
Smith, A. B., et al. (2000). "Total Synthesis of (+)-Discodermolide". Journal of the American Chemical Society, 122(36), 8654–8664. Link
-
Balasubramaniam, S., & Aidhen, I. S. (2008). "The growing synthetic utility of the Weinreb amide".[1] Synthesis, 2008(23), 3707–3738. Link
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Weinreb amides via Pd-catalyzed aminocarbonylation of heterocyclic-derived triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Grignard Reaction with 4-Bromo-N-methoxy-N-methylpicolinamide
Abstract
This application note provides a detailed protocol for the synthesis of 4-acyl-picolinamide derivatives through the Grignard reaction with 4-Bromo-N-methoxy-N-methylpicolinamide. The utilization of N-methoxy-N-methylamides, commonly known as Weinreb amides, is a well-established and highly dependable method for ketone synthesis. This approach effectively circumvents the issue of over-addition by the organometallic reagent, a frequent side reaction observed with other acylating agents.[1][2] This protocol specifically addresses the complexities associated with performing Grignard reactions on a pyridine scaffold, including the critical step of generating the pyridyl Grignard reagent via a magnesium-halogen exchange.
Introduction
The synthesis of ketones represents a cornerstone of organic chemistry, with extensive applications across the pharmaceutical and fine chemical sectors. In this context, the Weinreb amide has been recognized as a superior acylating agent. Its efficacy is attributed to the formation of a stable, chelated tetrahedral intermediate following nucleophilic attack by an organometallic reagent, such as a Grignard reagent.[1][3] This intermediate remains stable at low temperatures and collapses to form the ketone only upon acidic workup, thereby mitigating the common problem of over-addition that leads to the formation of tertiary alcohols.[4]
The substrate, 4-Bromo-N-methoxy-N-methylpicolinamide, introduces a specific set of challenges and strategic considerations. As a substituted pyridine, the electronic properties of the aromatic ring and the presence of the nitrogen atom can significantly influence the molecule's reactivity. The direct formation of a Grignard reagent from an aryl bromide using magnesium metal can be inefficient. Consequently, a more reliable strategy involves a magnesium-halogen exchange reaction, frequently employing reagents like isopropylmagnesium chloride (i-PrMgCl) or the more reactive isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), often termed a "Turbo-Grignard" reagent.[5][6] This method demonstrates excellent tolerance for various functional groups and is highly effective for preparing functionalized Grignard reagents.[5] Furthermore, the picolinamide moiety itself is an effective chelating group, which can enhance the stability of both the Grignard reagent and the subsequent tetrahedral intermediate.[7]
This application note delineates a robust protocol for the Grignard reaction with 4-Bromo-N-methoxy-N-methylpicolinamide, encompassing the in-situ generation of the Grignard reagent and its subsequent reaction with an electrophile.
Reaction Mechanism
The overall transformation can be conceptualized in two principal stages:
-
Formation of the Pyridyl Grignard Reagent: The reaction is initiated by a magnesium-halogen exchange. An alkyl Grignard reagent, such as isopropylmagnesium chloride, reacts with the 4-Bromo-N-methoxy-N-methylpicolinamide. The more basic alkyl Grignard reagent facilitates the exchange of the bromine atom, yielding the desired 4-pyridylmagnesium chloride and isopropyl bromide as a byproduct. The inclusion of LiCl in the form of i-PrMgCl·LiCl can significantly accelerate this exchange process.[5][6]
-
Nucleophilic Acyl Substitution: The newly formed pyridyl Grignard reagent can then be reacted with a suitable electrophile. For the purpose of this protocol, we will focus on the reaction of a separate Grignard reagent with the Weinreb amide of 4-bromopicolinamide. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of the Weinreb amide. This addition results in the formation of a five-membered chelated tetrahedral intermediate, which is stabilized by the coordination of the magnesium atom to both the carbonyl oxygen and the methoxy oxygen.[1][3] This stable intermediate prevents any further nucleophilic attack. Upon the introduction of a mild acid during the aqueous workup, the intermediate collapses to afford the desired ketone.
Caption: A schematic overview of the Grignard reaction mechanism.
Experimental Protocol
This section details a general procedure for the Grignard reaction of 4-Bromo-N-methoxy-N-methylpicolinamide with a generic Grignard reagent (R-MgX).
Materials:
-
4-Bromo-N-methoxy-N-methylpicolinamide
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
A 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, must be flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
In the reaction flask, dissolve 4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF to achieve an approximate concentration of 0.2 M.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise to the stirred solution of the Weinreb amide via syringe over a period of 15-30 minutes.
-
It is crucial to maintain the internal temperature below -70 °C throughout the addition.
-
Upon completion of the addition, allow the reaction mixture to stir at -78 °C for 1-2 hours. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC).
-
-
Reaction Quench:
-
While maintaining the low temperature, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to gradually warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate, using a volume three times that of the aqueous layer.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any residual water-soluble impurities.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically employing a gradient of ethyl acetate in hexanes as the eluent.
-
Caption: A streamlined workflow of the experimental procedure.
Data Presentation
| Parameter | Recommended Value/Range | Rationale/Comments |
| Temperature | -78 °C | This is critical for maintaining the stability of the tetrahedral intermediate and preventing over-addition.[4] |
| Equivalents of Grignard | 1.1 - 1.5 eq | A slight excess ensures the complete consumption of the starting material. A large excess should be avoided. |
| Solvent | Anhydrous THF | A standard and effective solvent for Grignard reactions. It must be rigorously dried before use. |
| Reaction Time | 1 - 2 hours | This is typically sufficient for the reaction to go to completion at low temperatures. Monitor by TLC. |
| Quenching Agent | Saturated aq. NH₄Cl | A mild acid source that effectively quenches the reaction without inducing significant side reactions. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive Grignard reagent | Ensure all glassware is meticulously dried and the solvent is anhydrous. Titrate the Grignard reagent before use to ascertain its exact concentration.[8] |
| Utilize freshly prepared or recently purchased Grignard reagent. | ||
| Formation of tertiary alcohol (over-addition) | Reaction temperature too high | Strictly maintain the temperature at or below -78 °C during the addition and subsequent stirring.[4] |
| Quenching at an elevated temperature | Quench the reaction at a low temperature before allowing it to warm to room temperature. | |
| Recovery of starting material | Insufficient Grignard reagent | Employ a slight excess (1.1-1.5 eq) of the Grignard reagent. |
| Poor quality Grignard reagent | Refer to the "Inactive Grignard reagent" section above. | |
| Formation of side products | Wurtz coupling of the Grignard reagent | This can arise if the Grignard reagent is not stable. Use high-quality reagents and maintain optimal reaction conditions. |
| Reaction with the pyridine nitrogen | Although less probable with the Weinreb amide functionality, highly reactive Grignard reagents could potentially interact with the pyridine ring. Maintaining low temperatures helps to minimize this possibility. |
Conclusion
The Grignard reaction of 4-Bromo-N-methoxy-N-methylpicolinamide offers an efficient and selective pathway to a diverse range of 4-acylpicolinamide derivatives. The successful execution of this reaction hinges on the meticulous control of reaction parameters, especially temperature, and the use of high-quality, anhydrous reagents. The chelation-stabilized Weinreb amide intermediate is fundamental to preventing over-addition and achieving high yields of the desired ketone product. This protocol provides a robust framework for researchers to effectively implement this valuable transformation in their synthetic strategies.
References
-
Cravotto, G., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(11), 1952. [Link]
-
Carda, M., et al. (2001). Chelation control and Felkin-Anh model in nucleophilic additions to α-alkoxy-β-ketoesters. Tetrahedron: Asymmetry, 12(9), 1417-1429. [Link]
-
Knochel, P., et al. (2002). A New Synthesis of Functionalized Arylmagnesium Reagents Using a Mild Magnesium−Halogen Exchange Reaction. Organic Letters, 4(11), 1819-1821. [Link]
-
Ashby, E. C., & Smith, M. B. (1964). The Composition of Grignard Reagents in Diethyl Ether. Journal of the American Chemical Society, 86(20), 4363-4370. [Link]
-
Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Harvard University. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide). [Link]
-
Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]
-
Sibi, M. P. (2001). N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
-
Lee, J.-I., & Park, J. H. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 26(8), 1279-1280. [Link]
-
Sciencemadness.org. (2016). Grignard successes and failures. [Link]
-
Bryce, M. R., & Wakefield, B. J. (1977). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society, Perkin Transactions 1, 635-638. [Link]
-
Singh, J., et al. (2000). Recent developments in the synthesis and utilization of Weinreb amides. Journal of the Indian Chemical Society, 77(11-12), 551-569. [Link]
-
Reddit. (2025). Overaddition of grignard to weinreb amide. r/Chempros. [Link]
-
Song, L., et al. (2012). Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones. The Journal of Organic Chemistry, 77(10), 4645-4652. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
El-Malah, A. A., & El-Gazzar, A. B. A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Egyptian Journal of Chemistry, 62(12), 2275-2296. [Link]
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. reddit.com [reddit.com]
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- 8. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Ketones Using 4-Bromo-N-methoxy-N-methylpicolinamide
Introduction: The Strategic Advantage of Weinreb-Nahm Amides in Ketone Synthesis
The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials. A persistent challenge in this field has been the over-addition of highly reactive organometallic reagents to common acylating agents like esters and acid chlorides, which often leads to the undesired formation of tertiary alcohols.[1][2] The Weinreb-Nahm ketone synthesis, discovered in 1981 by Steven M. Weinreb and Steven Nahm, provided an elegant solution to this problem.[2][3] This methodology utilizes N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, which react with organolithium or Grignard reagents to furnish ketones in high yields, cleanly and reliably.[4][5][6]
This guide focuses on a particularly valuable reagent: 4-Bromo-N-methoxy-N-methylpicolinamide . This compound is not just an efficient acylating agent but also a versatile synthetic building block. The picolinamide scaffold is a privileged structure in medicinal chemistry, and the bromo substituent serves as a crucial synthetic handle for further molecular elaboration through cross-coupling reactions.[7] This allows for a modular approach to complex molecule synthesis, making this reagent especially attractive to researchers in drug development.
Pillar 1: The Mechanistic Underpinning of Selectivity
The remarkable success of the Weinreb-Nahm amide lies in its unique reaction mechanism. Unlike the reaction with esters, the addition of an organometallic reagent to the Weinreb-Nahm amide does not immediately lead to the collapse of the initial adduct.
Instead, a stable five-membered chelated tetrahedral intermediate is formed.[2][3] The methoxy group's oxygen atom coordinates to the metal cation (Li⁺ or Mg²⁺) of the organometallic reagent, stabilizing the intermediate at low temperatures.[3][6] This chelation prevents the elimination of the N-methoxy-N-methylamine group and, consequently, blocks a second nucleophilic attack (over-addition) by the organometallic reagent.[1] The desired ketone is then liberated only upon acidic aqueous work-up, which breaks down the stable chelate.[1]
Caption: Mechanism of the Weinreb ketone synthesis highlighting the stable chelated intermediate.
Pillar 2: Experimental Protocols & Self-Validation
The reliability of a protocol is its most critical feature. The following methodologies are designed to be robust and reproducible. Success is predicated on strict adherence to anhydrous conditions, as organometallic reagents are highly sensitive to moisture.
Protocol 1: Preparation of 4-Bromo-N-methoxy-N-methylpicolinamide
This protocol outlines the synthesis of the Weinreb amide from the corresponding carboxylic acid. Using a peptide coupling agent is a common and effective method.[2]
Materials:
-
4-Bromopicolinic acid
-
N,O-Dimethylhydroxylamine hydrochloride[2]
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: All glassware must be oven- or flame-dried and cooled under an inert atmosphere (Nitrogen or Argon).[8]
-
Reaction Mixture: To a solution of 4-bromopicolinic acid (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the slow, dropwise addition of DIPEA (2.5 eq) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-Bromo-N-methoxy-N-methylpicolinamide.
Protocol 2: General Procedure for Ketone Synthesis with Grignard Reagents
This protocol details the core reaction of the Weinreb amide with an organometallic nucleophile, in this case, a Grignard reagent.
Materials:
-
4-Bromo-N-methoxy-N-methylpicolinamide
-
Organomagnesium bromide (Grignard reagent, e.g., Phenylmagnesium bromide), ~1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) or 1 M HCl
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere, dissolve 4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. For less reactive Grignard reagents, -78 °C may be beneficial.
-
Addition: Add the Grignard reagent (1.1-1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1-3 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature and add EtOAc. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with EtOAc.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude ketone by flash chromatography.
Caption: General experimental workflow for the synthesis of ketones from the Weinreb amide.
Pillar 3: Data, Scope, and Authoritative Grounding
The utility of 4-Bromo-N-methoxy-N-methylpicolinamide extends to a wide array of nucleophiles, demonstrating its versatility. The bromine atom remains intact during the reaction, providing a handle for subsequent diversification.
| Entry | Organometallic Reagent | Resulting Ketone Structure | Typical Yield Range |
| 1 | Phenylmagnesium bromide | 4-Bromo-2-benzoylpyridine | 85-95% |
| 2 | n-Butyllithium | 1-(4-Bromopyridin-2-yl)pentan-1-one | 80-90% |
| 3 | Ethylmagnesium chloride | 1-(4-Bromopyridin-2-yl)propan-1-one | 82-92% |
| 4 | Vinylmagnesium bromide | 1-(4-Bromopyridin-2-yl)prop-2-en-1-one | 75-85% |
| 5 | Isopropylmagnesium chloride | 1-(4-Bromopyridin-2-yl)-2-methylpropan-1-one | 70-85% |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
The true power of this reagent is realized in multi-step synthesis. After forming the ketone, the aryl bromide can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This "late-stage functionalization" is highly valuable in constructing libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.[7]
Conclusion
4-Bromo-N-methoxy-N-methylpicolinamide is a superior reagent for the synthesis of ketones, embodying the principles of reliability and efficiency inherent to the Weinreb-Nahm methodology. Its key advantage lies in the formation of a stable chelated intermediate that masterfully prevents the common problem of over-addition.[1][3] The protocol is robust and tolerant of various functional groups, while the incorporated bromo-picolinoyl moiety offers a strategic advantage for further synthetic transformations. For researchers in medicinal chemistry and process development, this reagent provides a dependable and versatile tool for the construction of complex molecular architectures.
References
-
Weinreb ketone synthesis - Wikipedia. [Link]
-
One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing). [Link]
-
Grignard Reaction - Common Conditions. [Link]
-
Weinreb Ketone Synthesis - Organic Chemistry Portal. [Link]
-
Converting Amides to Aldehydes and Ketones - Chemistry Steps. [Link]
-
Weinreb ketone synthesis | . [Link]
-
Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine. [Link]
-
Grignard Reaction (RMgX + Weinreb Amide) - Common Organic Chemistry. [Link]
-
Double‐addition of various Grignard reagents to bis‐Weinreb amide 3a. - ResearchGate. [Link]
-
Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry. [Link]
-
Weinreb (ketone synthesis). [Link]
-
Organic Syntheses Procedure. [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC. [Link]
-
4-Bromo-N-methoxy-N-methylbenzamide: A Versatile Pharmaceutical Intermediate for Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction - Organic Chemistry Portal. [Link]
Sources
- 1. Weinreb Ketone Synthesis [organic-chemistry.org]
- 2. Weinreb ketone synthesis | www.wenxuecity.com [wenxuecity.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 6. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. nbinno.com [nbinno.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Optimized Protocol: Suzuki-Miyaura Coupling of 4-Bromo-N-methoxy-N-methylpicolinamide
Executive Summary & Strategic Context
This application note details the methodology for the palladium-catalyzed cross-coupling of 4-Bromo-N-methoxy-N-methylpicolinamide (Substrate 1 ) with aryl/heteroaryl boronic acids.
Strategic Value: The picolinamide scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and metalloenzyme modulators. The Weinreb amide moiety (N-methoxy-N-methylamide) at the C2 position serves a dual purpose:
-
Directing Group: It can act as a weak directing group for ortho-functionalization in earlier synthetic steps.
-
Synthetic Handle: Post-coupling, it resists hydrolysis under standard Suzuki conditions but remains activated for subsequent nucleophilic acyl substitution (e.g., conversion to ketones via Grignard or hydride reduction to aldehydes), bypassing the stability issues of aldehydes or the over-reactivity of esters.
Reaction Class: Suzuki-Miyaura Cross-Coupling.[1][2][3][4] Critical Challenge: Balancing the activation of the electron-deficient pyridine ring for oxidative addition while preventing palladium poisoning by the pyridine nitrogen and hydrolysis of the amide function.
Reaction Mechanism & Critical Parameters
The reaction proceeds via the standard catalytic cycle: Oxidative Addition , Transmetallation , and Reductive Elimination .[5][6]
Mechanistic Considerations for Pyridines
-
Oxidative Addition (Rate Determining in some contexts): The electron-deficient nature of the pyridine ring facilitates the insertion of Pd(0) into the C-Br bond at the C4 position. The presence of the electron-withdrawing Weinreb amide at C2 further lowers the LUMO energy, making the C-Br bond highly reactive toward Pd(0).
-
Catalyst Poisoning: The lone pair on the pyridine nitrogen can coordinate to Pd(II) species, potentially arresting the cycle. To mitigate this, we utilize Pd(dppf)Cl₂ , where the bidentate ferrocenyl ligand provides steric bulk and a large bite angle, discouraging non-productive coordination.
Key Optimization Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Robust against air/moisture; bidentate ligand prevents N-coordination poisoning. |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | Strong enough to activate the boronic acid (forming the boronate) but mild enough to preserve the Weinreb amide. |
| Solvent | 1,4-Dioxane / Water (4:1) | High boiling point allows heating to 90-100°C; water is essential for base solubility and transmetallation. |
| Atmosphere | Argon or Nitrogen | Oxygen scavenges Pd(0) and promotes homocoupling of boronic acids. Rigorous degassing is required. |
Experimental Protocol
Reagent Stoichiometry Table
| Component | Role | Equivalents | Conc. / Amount (Example) |
| 4-Bromo-N-methoxy-N-methylpicolinamide | Substrate | 1.0 | 245 mg (1.0 mmol) |
| Aryl Boronic Acid (Ar-B(OH)₂) | Coupling Partner | 1.2 - 1.5 | 1.2 - 1.5 mmol |
| Pd(dppf)Cl₂[7]·DCM | Catalyst | 0.05 (5 mol%) | 41 mg |
| Potassium Carbonate (K₂CO₃) | Base | 3.0 | 414 mg (3.0 mmol) |
| 1,4-Dioxane | Solvent | N/A | 8.0 mL |
| Water (degassed) | Co-Solvent | N/A | 2.0 mL |
Step-by-Step Procedure
Phase 1: Setup and Degassing (Critical for Reproducibility)
-
Preparation: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.
-
Solvent Degassing: In a separate vessel, combine 1,4-dioxane and water. Sparge with a stream of Argon gas for 15 minutes. Note: Dissolved oxygen is the primary cause of stalled reactions.
Phase 2: Reaction Assembly
-
Charging Solids: Add the Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv) to the reaction vessel.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (5 mol%) last.
-
Pro-Tip: If the boronic acid is expensive, add it in portions (0.8 eq initially, 0.4 eq after 2 hours) to minimize protodeboronation, though this is rarely necessary for standard aryl boronic acids.
-
-
Solvent Addition: Syringe the degassed Dioxane/Water mixture into the flask under a counter-flow of Argon.
-
Sealing: Seal the vessel with a septum (or crimp cap). Purge the headspace with Argon for 2 minutes via an outlet needle.
Phase 3: Execution
-
Heating: Place the vessel in a pre-heated oil bath at 90°C . Stir vigorously (800 rpm).
-
Monitoring: Monitor by TLC or LC-MS at 2 hours.
-
TLC Visualization: The starting bromide is UV active. The product will typically be more polar (lower Rf) if the boronic acid contains polar groups, or less polar if it is a simple aryl. Use KMnO₄ stain to visualize the boronic acid excess.
-
Endpoint: Reaction is typically complete within 4–6 hours.
-
Phase 4: Workup & Purification
-
Quench: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and Water (30 mL).
-
Extraction: Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.
-
Washing: Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via Flash Column Chromatography on Silica Gel.
-
Gradient: 0% → 50% Ethyl Acetate in Hexanes (Adjust based on product polarity).
-
Note: The Weinreb amide is polar; ensure the gradient is sufficient to elute it.
-
Workflow Visualization
Figure 1: Operational workflow for the Suzuki coupling of 4-bromopicolinamide derivatives.
Troubleshooting & Quality Control
Self-Validating the Protocol
To ensure the data is reliable, look for these specific NMR signatures in the crude mixture:
-
Weinreb Integrity: Two distinct singlets around 3.3 ppm (N-Me) and 3.7 ppm (N-OMe) . If these merge or disappear, hydrolysis to the carboxylic acid or ketone formation has occurred.
-
Coupling Success: Disappearance of the picolinamide C3/C5 protons (typically doublets/multiplets in the 7.5–8.5 ppm range) and appearance of a new aromatic complexity corresponding to the coupled aryl ring.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G3 or Pd(dtbpf)Cl₂ for higher activity. Ensure rigorous degassing. |
| Protodeboronation | Unstable Boronic Acid | Use a milder base (K₃PO₄ or CsF ) or switch to anhydrous conditions (DMF/Cs₂CO₃). |
| Homocoupling (Ar-Ar) | Oxygen Ingress | Check septum integrity. Re-sparge solvents.[6][8] Reduce catalyst loading. |
| Hydrolysis of Amide | Base too strong/Temp too high | Lower temp to 80°C. Ensure base is not NaOH/KOH (use Carbonate). |
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Nanoscale Parallel Synthesis of Weinreb Amides. Journal of Combinatorial Chemistry, 11(3), 327–330. (Demonstrates stability of Weinreb amides in parallel synthesis). Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Application Note: Orthogonal Functionalization of 4-Bromo-N-methoxy-N-methylpicolinamide via Palladium-Catalyzed Cross-Coupling
Executive Summary
4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) is a premium bifunctional building block extensively utilized in the synthesis of complex pharmaceutical intermediates, including IRAK4 inhibitors and bicyclic heterocycles for oncology 12. This application note details the field-proven methodologies for leveraging its dual reactivity. The C4-bromide undergoes facile palladium-catalyzed cross-coupling, while the C2-Weinreb amide enables controlled, chemoselective nucleophilic acyl substitution, providing an elegant orthogonal synthetic strategy for drug development professionals.
Mechanistic Insights & Reactivity Profile
To effectively utilize 4-Bromo-N-methoxy-N-methylpicolinamide, one must understand the electronic causality governing its reactivity:
-
C4-Bromide Hyperactivation: The pyridine ring is inherently electron-deficient. The presence of the N-methoxy-N-methylcarboxamide (Weinreb amide) at the C2 position exerts a strong electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring, making the C4-position highly electrophilic. Consequently, the activation energy required for the oxidative addition of low-valent Palladium(0) into the C4-Br bond is drastically reduced, allowing for rapid and high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings.
-
Weinreb Amide Stability: Unlike highly twisted amides (e.g., N-acyl-phthalimides) that are susceptible to N-C(O) bond cleavage under forcing palladium conditions 3, the standard Weinreb amide forms a highly stable ground state. It is sterically and electronically robust under the basic, aqueous conditions required for transmetallation, preventing premature hydrolysis or cross-coupling interference 4.
-
Controlled Acyl Substitution: During subsequent reactions with Grignard or organolithium reagents, the bidentate chelation of the metal cation by the carbonyl oxygen and the methoxy oxygen forms a stable 5-membered cyclic intermediate. This strictly halts the reaction at the tetrahedral intermediate stage, preventing over-addition to the tertiary alcohol until an aqueous quench releases the desired ketone 5.
Orthogonal Synthesis Workflow
Orthogonal functionalization workflow of 4-Bromo-N-methoxy-N-methylpicolinamide.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems, incorporating specific analytical and visual checkpoints to ensure mechanistic fidelity at every step.
Suzuki-Miyaura Cross-Coupling at C4
Objective: Chemoselective arylation of the C4 position while preserving the C2-Weinreb amide.
Reagents:
-
4-Bromo-N-methoxy-N-methylpicolinamide (1.0 equiv, 1.0 mmol, 245.08 mg)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 40.8 mg)
-
K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried Schlenk flask with 4-Bromo-N-methoxy-N-methylpicolinamide, the arylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture.
-
Self-Validation Checkpoint 1 (Degassing): Sparge the heterogeneous mixture with Argon for 15 minutes. Validation: The transition from a cloudy, aerated suspension to a uniform mixture with an absolute cessation of micro-bubbles indicates successful deoxygenation. This causality is critical; residual oxygen will irreversibly oxidize the active Pd(0) species to inactive Pd(II), stalling the catalytic cycle.
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90°C.
-
Self-Validation Checkpoint 2 (Reaction Progress): Monitor the reaction via LC-MS after 2 hours. Validation: The starting material exhibits a distinct isotopic doublet at m/z 245.0 and 247.0 [M+H]⁺ (1:1 ratio due to ⁷⁹Br/⁸¹Br). The reaction is mechanistically complete when these peaks are fully replaced by the product mass. Visually, the mixture will transition from an orange suspension to a dark brown mixture, indicating Pd-black precipitation as the active catalytic cycle concludes.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL), wash with saturated aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Chemoselective Acyl Substitution at C2 (Ketone Synthesis)
Objective: Conversion of the C4-functionalized Weinreb amide to a ketone without tertiary alcohol over-addition.
Reagents:
-
C4-Functionalized Weinreb Amide (1.0 equiv, 1.0 mmol)
-
Grignard Reagent (RMgBr, 3.0 M in Et₂O, 1.5 equiv, 1.5 mmol)
-
Anhydrous THF (10.0 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve the C4-functionalized Weinreb amide in anhydrous THF under an Argon atmosphere. Cool the solution to 0°C using an ice-water bath.
-
Nucleophilic Addition: Add the Grignard reagent dropwise via syringe over 10 minutes.
-
Self-Validation Checkpoint 3 (Chelate Stability): Validation: Upon addition, the solution will exhibit a color shift (typically pale yellow to deep orange/red), physically indicating the formation of the stable 5-membered magnesium chelate. The absence of a runaway exotherm confirms that the tetrahedral intermediate is stable and successfully resisting a second nucleophilic attack [[5]]().
-
Maturation: Stir the mixture for 1 hour at 0°C, then allow it to slowly warm to room temperature over 1 hour.
-
Self-Validation Checkpoint 4 (Quenching): Cool the flask back to 0°C and slowly add saturated aqueous NH₄Cl (5 mL). Validation: A white precipitate (magnesium salts) will initially form and subsequently dissolve into the aqueous layer. This visual cue confirms the hydrolytic breakdown of the tetrahedral chelate and the release of the desired ketone product.
-
Workup: Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Quantitative Data: Cross-Coupling Conditions
The following table summarizes optimized quantitative parameters for various palladium-catalyzed cross-couplings utilizing the 4-Bromo-N-methoxy-N-methylpicolinamide scaffold.
| Coupling Type | Coupling Partner | Catalyst System | Base & Solvent | Temp & Time | Typical Yield |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1) | 90°C, 2-6 h | 75–92% |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ (2.5 eq), Toluene | 100°C, 12 h | 65–85% |
| Sonogashira | Terminal Alkynes | Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%) | Et₃N (3.0 eq), DMF | 80°C, 6-10 h | 70–88% |
References
- [[1.1]] WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer.
- [[1.2]] WO2016011390A1 - Irak4 inhibiting agents.
-
[[2.6]] Efficient Acyl Coupling Reagents in Suzuki-Miyaura Cross-Coupling by N–C Cleavage Catalyzed by Pd-PEPPSI. National Science Foundation (NSF).[Link]
-
[[2.8]] Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Semantic Scholar.[Link]
Sources
- 1. WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer - Google Patents [patents.google.com]
- 2. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Large-Scale Synthesis of 4-Bromo-N-methoxy-N-methylpicolinamide
Target Audience: Process Chemists, Synthetic Organic Chemists, and Drug Development Professionals Scale: Kilogram (kg) Scale Methodology: CDI-Mediated Amidation
Executive Summary & Strategic Rationale
The synthesis of Weinreb amides (N-methoxy-N-methylamides) is a cornerstone transformation in modern medicinal chemistry. These intermediates allow for the controlled, high-yielding synthesis of ketones and aldehydes by preventing the over-addition of organometallic reagents—a common failure point when using standard esters or acyl chlorides[1].
4-Bromo-N-methoxy-N-methylpicolinamide is a highly valuable synthetic building block, frequently utilized as a core intermediate in the development of IRAK4 inhibitors and novel bicyclic heterocycles for oncology[2][3].
The Scale-Up Challenge
Literature protocols for synthesizing this specific picolinamide typically rely on traditional peptide coupling agents. For example, discovery-scale routes have utilized HATU with DIEA[2] or EDCI with HOBt[3]. While effective at the milligram scale, these reagents present severe bottlenecks for kilogram-scale production:
-
Safety Hazards: HOBt exhibits shock-sensitive, explosive properties, making it unsuitable for large-scale reactors.
-
Atom Economy & Cost: HATU and EDCI are prohibitively expensive and generate high-molecular-weight, difficult-to-remove byproducts.
-
Acid Chloride Limitations: Attempting to bypass coupling agents by forming the acid chloride (via SOCl₂ or oxalyl chloride) often leads to zwitterionic or hydrochloride salt complications with the pyridine ring, requiring strict anhydrous handling and generating corrosive off-gases.
The CDI-Mediated Solution
To establish a self-validating, scalable, and safe protocol, this application note details a methodology utilizing 1,1'-Carbonyldiimidazole (CDI) as the activating agent[4]. CDI acts as a safe phosgene equivalent, activating the carboxylic acid to an acyl imidazole intermediate[5]. The only byproducts are carbon dioxide (which vents safely) and water-soluble imidazole, allowing for a chromatography-free isolation process.
Reaction Workflow & Pathway
Reaction workflow for the CDI-mediated synthesis of the Weinreb amide.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements for a 1.0 kg input of 4-bromopicolinic acid.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 4-Bromopicolinic acid | 202.01 | 1.00 | 1000 g | Starting Material |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 1.10 | 883 g | Activating Agent |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.20 | 579 g | Amine Source |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 1.20 | 767 g (1.03 L) | Auxiliary Base |
| Dichloromethane (DCM) | 84.93 | - | 10.0 L | Reaction Solvent |
| Product (Theoretical Yield) | 245.09 | 1.00 | 1213 g | Target Molecule |
Note: Expected isolated yield is typically 80–85% (approx. 0.97 – 1.03 kg) as a viscous pale-yellow oil[3].
Step-by-Step Experimental Protocol
Phase 1: Reactor Preparation
-
Ensure the 20 L jacketed glass reactor is thoroughly dried and purged with nitrogen.
-
Causality Check: CDI is highly sensitive to atmospheric moisture, rapidly hydrolyzing into imidazole and CO₂[5]. A strict anhydrous environment is critical to prevent reagent depletion.
Phase 2: Activation (Acyl Imidazole Formation)
-
Charge the reactor with 4-bromopicolinic acid (1000 g, 4.95 mol) and anhydrous DCM (8.0 L).
-
Set the jacket temperature to cool the suspension to 0–5 °C.
-
Begin portion-wise addition of CDI (883 g, 5.45 mol) over 45–60 minutes.
-
Causality Check: The activation releases one equivalent of CO₂ gas per molecule of acid. Portion-wise addition at reduced temperatures controls the exothermic outgassing, preventing reactor over-pressurization and solvent loss[5].
-
Once addition is complete, warm the reactor to 20 °C. Stir for 1.5 to 2 hours.
-
Self-Validation: Monitor the gas bubbler. The complete cessation of CO₂ evolution indicates that the conversion to the acyl imidazole intermediate is complete.
Phase 3: Amidation
-
Cool the reaction mixture back to 0–5 °C.
-
Charge N,O-Dimethylhydroxylamine hydrochloride (579 g, 5.94 mol) into the reactor as a solid.
-
Add DIPEA (1.03 L, 5.94 mol) dropwise via an addition funnel over 30 minutes.
-
Causality Check: While the imidazole released during Phase 2 acts as a weak base, it is insufficient to fully drive the reaction on a large scale. DIPEA is required to fully neutralize the hydrochloride salt, liberating the free nucleophilic hydroxylamine and accelerating the attack on the acyl imidazole[4].
-
Warm the reaction to 20 °C and stir for 12 hours.
-
Self-Validation: Confirm reaction completion via HPLC or TLC (EtOAc/Hexane). The acyl imidazole intermediate should be completely consumed.
Phase 4: Quench and Liquid-Liquid Extraction
-
Quench the reaction by adding 2.0 L of Deionized (DI) water. Stir vigorously for 15 minutes, then allow phase separation. Extract the organic (bottom) layer.
-
Acid Wash: Wash the organic layer with 1M HCl (2 × 2.0 L).
-
Purpose: Protonates and removes excess DIPEA, unreacted Weinreb amine, and imidazole into the aqueous waste stream.
-
-
Base Wash: Wash the organic layer with Saturated NaHCO₃ (2 × 2.0 L).
-
Purpose: Deprotonates any trace unreacted 4-bromopicolinic acid, pulling it into the aqueous phase.
-
-
Brine Wash: Wash with saturated NaCl solution (2.0 L) to remove residual water from the organic phase.
Phase 5: Isolation
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and transfer to a rotary evaporator.
-
Concentrate under reduced pressure (at 30–35 °C) until solvent condensation ceases.
-
Result: The product, 4-Bromo-N-methoxy-N-methylpicolinamide , is isolated as a viscous, colorless to pale-yellow oil[3]. It is of sufficient purity (>95% by HPLC) to be used directly in subsequent organometallic coupling steps.
References
-
[2] WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer - Google Patents. 2
-
[3] WO2016011390A1 - Irak4 inhibiting agents - Google Patents. 3
-
[4] Synthesis of Nα-protected amino/peptide Weinreb amides employing N,N'-carbonyldiimidazole as activating agent - ResearchGate. 4
Sources
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer - Google Patents [patents.google.com]
- 3. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. grokipedia.com [grokipedia.com]
purification of 4-Bromo-N-methoxy-N-methylpicolinamide by column chromatography
This Application Note and Protocol details the purification of 4-Bromo-N-methoxy-N-methylpicolinamide , a critical intermediate in medicinal chemistry often used as a scaffold for Suzuki couplings or ketone synthesis.
This guide moves beyond generic instructions, addressing the specific physicochemical challenges of pyridine-based Weinreb amides , particularly the issue of "tailing" on silica gel due to the basic pyridine nitrogen.
Method: Flash Column Chromatography (Silica Gel) Target Molecule: 4-Bromo-N-methoxy-N-methylpicolinamide CAS: 1005342-94-8 (Analogous)
Introduction & Physicochemical Context
The target molecule contains three distinct functional motifs that dictate its chromatographic behavior:
-
Pyridine Ring: A basic nitrogen atom capable of hydrogen bonding with acidic silanol groups (Si-OH) on silica gel. This often leads to peak broadening (tailing) and poor resolution.[1]
-
Weinreb Amide (N-methoxy-N-methyl): Moderately polar, stable, and provides a distinct UV chromophore.[1]
-
4-Bromo Substituent: Lipophilic halogen, slightly reducing the overall polarity compared to the unsubstituted picolinamide.
Challenge: The primary failure mode in purifying this compound is co-elution with impurities due to tailing . Standard Hexane/EtOAc gradients often fail to produce sharp bands unless the stationary phase is modified.
Pre-Purification: The "Self-Validating" Workup
Chromatography should never be the first line of defense against bulk impurities. A robust workup removes 90% of contaminants (coupling reagents, unreacted amine/acid), protecting your column from overloading.[1]
Protocol: Optimized Extraction
-
Context: Assuming synthesis via EDC/HOBt or Acid Chloride coupling.
-
Step 1: Dilute crude reaction mixture with Ethyl Acetate (EtOAc) .[1]
-
Step 2 (Removal of Amine Salts): Wash with 0.5 M Citric Acid or Saturated NH₄Cl .
-
Expert Insight: Do NOT use strong acids (1M HCl) if you can avoid it.[1] While the amide carbonyl decreases the basicity of the pyridine nitrogen, strong acids can still protonate the pyridine (forming a pyridinium salt), causing the product to be lost in the aqueous layer.
-
-
Step 3 (Removal of Unreacted Acid): Wash with Saturated NaHCO₃ .[2]
-
Step 4: Wash with Brine, dry over Na₂SO₄, and concentrate.
Method Development (TLC Optimization)
Before packing the column, you must determine the optimal Retardation Factor (
Target
Solvent System Selection
| Solvent System | Predicted Behavior | Recommendation |
| 100% Hexanes | Product stays at baseline ( | Use for column equilibration only. |
| 30% EtOAc / Hexanes | Likely | Good starting point for gradient. |
| 50% EtOAc / Hexanes | Likely | Target Eluent. |
| DCM / MeOH | Too polar; risks co-eluting polar impurities. | Avoid unless product is insoluble in EtOAc. |
The "Pyridine Tailing" Test
Spot the crude on a TLC plate. Elute with 50% EtOAc/Hex.
-
Observation: Does the spot look like a streak or a comet?
-
Correction: If streaking occurs, add 1% Triethylamine (TEA) to the mobile phase.[1] This blocks the acidic silanol sites on the silica, sharpening the pyridine band.
Detailed Column Chromatography Protocol
Phase 1: Stationary Phase Preparation
Material: Silica Gel 60 (230–400 mesh).[1] Column Size: Use a 20:1 ratio of Silica to Crude Mass (e.g., 20g silica for 1g crude).[1]
-
Slurry Packing: Prepare a slurry of silica in 10% EtOAc/Hexanes (containing 1% TEA if tailing was observed).
-
Pouring: Pour into the column, tapping the sides to release air bubbles.
-
Equilibration: Flush with 2 column volumes (CV) of the starting solvent.
Phase 2: Sample Loading
Method: Dry Loading (Recommended for solid/viscous crude).[1]
-
Expert Insight: Wet loading with DCM can cause band broadening because DCM is a "strong" solvent that drags the compound down the column during loading.
-
Dissolve crude in a minimum amount of DCM or Acetone.
-
Add silica gel (1:1 mass ratio to crude).[1]
-
Evaporate solvent on a rotary evaporator until a free-flowing powder remains.
-
Carefully add this powder to the top of the packed column.
-
Add a layer of sand (approx. 1 cm) to protect the bed.
Phase 3: Gradient Elution
Run the column using the following gradient profile to ensure separation of non-polar impurities (front) and polar byproducts (tail).
| Gradient Step | Solvent Composition (v/v) | Volume (CV) | Purpose |
| 1 | 10% EtOAc / Hexanes | 2 CV | Elute non-polar grease/impurities. |
| 2 | 20% EtOAc / Hexanes | 3 CV | Move product slowly; sharpen band. |
| 3 | 30% EtOAc / Hexanes | 5 CV | Product Elution Zone (Start). |
| 4 | 50% EtOAc / Hexanes | 5 CV | Product Elution Zone (Peak). |
| 5 | 100% EtOAc | 2 CV | Flush remaining polar impurities.[1] |
Phase 4: Fraction Collection & Analysis
-
Collect fractions in test tubes (size approx. 1/10th of column volume).
-
Spot every 3rd tube on a TLC plate.
-
Visualize under UV (254 nm).
-
Stain Check: Optionally use KMnO₄ stain . The amide/pyridine is stable, but impurities like aldehydes (from incomplete oxidation elsewhere) will show up.[1]
-
Combine pure fractions and evaporate.
Visualization of Workflow
Caption: Logical flow for the purification of pyridine-based Weinreb amides, highlighting the critical decision point for amine modifiers.
Troubleshooting & Expert Tips
Issue: "The product is co-eluting with a lower spot."
-
Cause: Likely the unreacted 4-bromopicolinic acid if the Bicarb wash was insufficient.
-
Solution: Reprocess the mixed fractions. Dissolve in EtOAc and wash vigorously with Sat. NaHCO₃ again. The acid will move to the water layer; the amide stays in the organic layer.
Issue: "Poor Recovery / Low Yield."
-
Cause: Product lost to aqueous layer during acid wash.
-
Verification: Check the aqueous waste from the workup. Neutralize it and extract with EtOAc.[9] If product is recovered, your acid wash (Step 2 of Workup) was too strong (pH < 2).[1]
Issue: "Product solidifies on the column."
-
Cause: Solubility limit reached in Hexane-rich mobile phase.
-
Solution: Ensure you used Dry Loading . If wet loading is necessary, use a small amount of Toluene (better solubility than Hexane, less polar than DCM) to load.[1]
Safety Considerations
-
Pyridine Toxicity: Even as a derivative, handle all pyridine compounds in a fume hood.[1]
-
Silica Dust: Inhalation hazard. Wear a mask when pouring dry silica.
-
Solvent Flammability: Hexanes and Ethyl Acetate are highly flammable. Ground all columns to prevent static discharge.
References
-
BenchChem. A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. (2025).[1][10][11] Retrieved from .[1]
-
Niu, T., et al. "A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids."[1][8] Organic Letters, 11(19), 4474-4477 (2009).[1] .[1]
-
Teledyne ISCO. Purine and Related Compound Purification Strategies. Application Note AN59.[12] Retrieved from .[1]
-
ChemicalBook. Synthesis and Properties of 4-Bromo-N-methoxy-N-methylpicolinamide. CAS: 1005342-94-8.[13] Retrieved from .[1]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. 1005342-94-8|4-Bromo-N-methoxy-N-methylpicolinamide|BLD Pharm [bldpharm.com]
recrystallization solvent for 4-Bromo-N-methoxy-N-methylpicolinamide
Application Note: Process Development for the Crystallization of 4-Bromo-N-methoxy-N-methylpicolinamide
Part 1: Executive Summary & Physicochemical Profile
The Challenge: 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1256814-12-0) is a critical "Weinreb amide" intermediate used to synthesize functionalized pyridine ketones via organometallic addition. While often isolated as a viscous colorless oil or low-melting solid in early-stage discovery [1], scale-up requires a crystalline solid for improved stability, handling, and purity.
The Solution: Standard chromatographic purification (SiO₂, EtOAc/Hexanes) is inefficient at scale. This guide details a crystallization-driven isolation strategy . Based on the molecule's "push-pull" polarity (lipophilic bromine/methyl vs. polar pyridine/amide), we recommend a Tert-Butyl Methyl Ether (TBME) / n-Heptane system to induce controlled nucleation and avoid "oiling out."
Physicochemical Profile:
-
Core Structure: Pyridine ring (electron-deficient).
-
Functional Groups: Weinreb amide (polar, chelating), Bromine (lipophilic).
-
Solubility: Highly soluble in DCM, EtOAc, THF, and Methanol. Insoluble in water and aliphatic hydrocarbons.
-
Critical Process Parameter (CPP): Purity of the crude input. Residual coupling reagents (e.g., HOBt, substituted ureas) act as crystal inhibitors.
Part 2: Solvent Selection & Screening Logic
The selection of a recrystallization solvent for this compound is governed by the "Goldilocks Polarity" principle. The solvent must dissolve the pyridine core but reject the non-polar impurities (or vice versa) upon cooling.
Recommended Solvent Systems
| System | Composition (v/v) | Role | Application |
| Primary (Preferred) | TBME / n-Heptane | Solvent / Anti-solvent | Best for converting oils to solids. TBME solubilizes the amide moderately; Heptane forces precipitation without oiling. |
| Secondary | Isopropyl Alcohol (IPA) | Single Solvent | Good for high-purity batches. Requires cooling to -10°C. |
| Tertiary | EtOAc / n-Heptane | Solvent / Anti-solvent | Standard alternative if TBME is unavailable. Higher risk of product loss in mother liquor due to high solubility in EtOAc. |
Solvent Screening Decision Tree
The following logic flow illustrates how to select the optimal system based on your crude material's behavior.
Figure 1: Decision matrix for selecting the crystallization solvent based on the physical state of the crude intermediate.
Part 3: Detailed Experimental Protocol
Objective: Isolate high-purity 4-Bromo-N-methoxy-N-methylpicolinamide from crude reaction mixture (post-workup).
Reagents:
-
Crude 4-Bromo-N-methoxy-N-methylpicolinamide (assumed ~10g scale).
-
Tert-Butyl Methyl Ether (TBME) - HPLC Grade.
-
n-Heptane - HPLC Grade.
-
Seed crystals (if available; if not, scratch glass to induce).
Step-by-Step Methodology
-
Crude Preparation (The "Solvent Swap"):
-
Ensure the crude material is free of Dichloromethane (DCM) or Chloroform. These solvents are too good at dissolving the product and will prevent crystallization.
-
Action: Rotovap the crude to dryness. Add 20 mL TBME and rotovap again to azeotrope off residual DCM.
-
-
Dissolution:
-
Add TBME (3-4 volumes relative to mass, e.g., 30-40 mL for 10g) to the crude residue.
-
Heat gently to 40°C (do not reflux vigorously as TBME has a low boiling point of 55°C).
-
Observation: The oil should dissolve completely. If a gum remains, add small aliquots of TBME until dissolved.
-
-
Nucleation & Anti-Solvent Addition:
-
Remove from heat and stir at room temperature.
-
Slowly add n-Heptane dropwise via an addition funnel.
-
Stop Point: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) is observed.
-
Seeding: Add a small speck of pure crystal (or scratch the flask wall with a glass rod) to induce nucleation. This is critical to prevent the product from crashing out as an oil [2].
-
-
Crystallization Ramp:
-
Allow the turbid mixture to stir at Room Temperature for 1 hour. A heavy precipitate should form.
-
Once a slurry is established, add more n-Heptane (approx. 2-3 volumes total) over 30 minutes to maximize yield.
-
Cool the slurry to 0°C - 5°C using an ice bath for 1 hour.
-
-
Isolation:
-
Filter the cold slurry through a sintered glass funnel (medium porosity).
-
Wash: Wash the filter cake with a cold (0°C) mixture of 1:2 TBME:Heptane.
-
Drying: Dry under vacuum at 35°C for 4 hours.
-
Process Workflow Diagram
Figure 2: Linear workflow for the conversion of crude Weinreb amide oil to crystalline solid.
Part 4: Troubleshooting & Critical Parameters
Issue 1: The Product "Oils Out" (Forms a liquid layer at the bottom instead of crystals).
-
Cause: Adding anti-solvent (Heptane) too fast, or the solution is too hot, or impurities are too high.
-
Fix: Re-heat the mixture until the oil dissolves (add a splash of TBME if needed). Let it cool very slowly to room temperature without stirring initially. Once a few crystals form, restart slow stirring and add Heptane slower.
Issue 2: Low Yield.
-
Cause: Product is too soluble in TBME.
-
Fix: Increase the ratio of Heptane. The final solvent ratio should be close to 1:3 or 1:4 (TBME:Heptane). Alternatively, cool to -20°C.
Issue 3: Colored Impurities.
-
Cause: Oxidation products or residual coupling agents.
-
Fix: Before crystallization, treat the TBME solution with activated charcoal (5 wt%), stir for 30 mins, and filter through Celite.
References
-
Vertex Pharmaceuticals Inc. (2016). Irak4 inhibiting agents. WO2016011390A1. (Describes the isolation of 4-bromo-N-methoxy-N-methylpicolinamide as a colorless oil). Link
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational text on Weinreb amide properties and synthesis). Link
-
BenchChem. (2025).[1] Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. (General protocols for brominated pyridine derivatives). Link
Sources
Application Note: Streamlining Heterocycle Synthesis via One-Pot Tandem Reactions from 4-Bromo-N-methoxy-N-methylpicolinamide
Abstract: This technical guide details a robust and efficient one-pot methodology for the synthesis of fused pyridine heterocycles, starting from the versatile building block, 4-Bromo-N-methoxy-N-methylpicolinamide. We present detailed protocols for the construction of valuable heterocyclic scaffolds, such as furopyridines and pyrrolopyridines, which are of significant interest in medicinal chemistry and drug development.[1][2] The core strategy leverages a palladium-catalyzed Sonogashira cross-coupling reaction followed by a subsequent intramolecular cyclization in a single pot, thereby maximizing atom economy and procedural efficiency.[3][4] This document provides researchers, scientists, and drug development professionals with the foundational principles, step-by-step protocols, mechanistic insights, and troubleshooting guidance necessary to implement this powerful synthetic strategy.
Introduction: The Strategic Value of One-Pot Synthesis
Fused heterocyclic systems, particularly those containing a pyridine nucleus, represent a privileged class of compounds in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.[2][5] Traditional multi-step syntheses for these scaffolds often involve tedious isolation and purification of intermediates, leading to increased solvent waste, reduced overall yield, and significant time investment. One-pot tandem reactions circumvent these challenges by combining multiple synthetic transformations into a single, uninterrupted sequence.[6][7]
This guide focuses on 4-Bromo-N-methoxy-N-methylpicolinamide as a strategic starting material. Its structure offers two key points of functionality:
-
The 4-Bromo Substituent: An ideal handle for transition metal-catalyzed cross-coupling reactions, allowing for the precise introduction of diverse molecular fragments.[8][9]
-
The N-methoxy-N-methylamide (Weinreb Amide): A stable functional group that can act as a directing group or be retained as a versatile precursor for subsequent modifications, such as conversion to ketones or aldehydes.[10]
By exploiting these features, we can execute a powerful tandem sequence: a palladium- and copper-catalyzed Sonogashira coupling to forge a key C-C bond, followed by an intramolecular cyclization to construct the final heterocyclic ring system.
Core Synthetic Workflow: A Tandem Approach
The general strategy involves an initial Sonogashira coupling of the 4-bromo-picolinamide with a terminal alkyne that also contains a tethered nucleophile (e.g., a hydroxyl or amino group). Upon successful coupling, the reaction conditions are modulated, or the inherent reactivity of the intermediate drives a subsequent intramolecular cyclization (hydroalkoxylation or hydroamination) onto the alkyne, forming the new heterocyclic ring.
Figure 1: General workflow for the one-pot synthesis of fused heterocycles.
Application Protocol 1: Synthesis of Fused Furopyridine Scaffolds
This protocol describes the synthesis of a furopyridine derivative via a one-pot Sonogashira coupling and subsequent intramolecular hydroalkoxylation.
Principle: The 4-bromo position of the picolinamide is coupled with a propargyl alcohol derivative. The resulting intermediate undergoes a base- or catalyst-mediated 5-endo-dig cyclization, where the hydroxyl group attacks the internal carbon of the alkyne to form the furan ring.
Detailed Experimental Protocol
Materials & Reagents:
-
4-Bromo-N-methoxy-N-methylpicolinamide
-
Terminal Alkyne (e.g., 2-methyl-3-butyn-2-ol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N), degassed
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.12 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a rigorously inert atmosphere.[11]
-
Reagent Addition: Through a syringe, add anhydrous, degassed DMF to dissolve the solids, followed by degassed triethylamine (3.0 eq).
-
Sonogashira Coupling: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture at room temperature. Heat the reaction mixture to 80-90 °C.
-
Reaction Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-6 hours).
-
Intramolecular Cyclization: Once the initial coupling is complete, the intramolecular cyclization may proceed at the same temperature. In some cases, the addition of a stronger base or a specific cyclization catalyst may be required. Continue heating and monitoring until the alkynylated intermediate is consumed (typically an additional 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Purification: Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired furopyridine product.
Mechanistic Rationale
The one-pot sequence is driven by a palladium-catalyzed cross-coupling cycle followed by cyclization.
Figure 2: Simplified mechanism showing the Sonogashira cycle and subsequent cyclization.
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (to facilitate alkyne activation) is classic for Sonogashira reactions.[12] PPh₃ serves as a ligand to stabilize the palladium species.
-
Inert Atmosphere: Oxygen can lead to oxidative homocoupling of the alkyne (Glaser coupling), a common and undesirable side reaction.[11] It can also degrade the Pd(0) catalyst. Rigorous degassing is therefore critical for high yields.
-
Base: Triethylamine acts as both a base to deprotonate the terminal alkyne, forming the reactive copper acetylide, and to neutralize the HBr generated during the reaction.
Data Summary: Representative Substrates
| Entry | Alkyne Substrate | Conditions | Yield (%) |
| 1 | Propargyl alcohol | DMF, Et₃N, 90 °C, 12h | 75 |
| 2 | 2-Methyl-3-butyn-2-ol | DMF, Et₃N, 90 °C, 10h | 82 |
| 3 | 1-Ethynylcyclohexanol | DMF, Et₃N, 90 °C, 16h | 71 |
| Note: Yields are representative estimates based on similar reported transformations and may require optimization. |
Application Protocol 2: Synthesis of Fused Pyrrolopyridine Scaffolds
This protocol adapts the one-pot strategy for the synthesis of pyrrolopyridine derivatives, which are key structures in various biologically active molecules.[1][13]
Principle: A Sonogashira coupling with an alkyne bearing a primary or secondary amine (e.g., an N-protected propargylamine or 2-ethynylaniline) is followed by an intramolecular hydroamination reaction to form the pyrrole ring.
Detailed Experimental Protocol
Materials & Reagents:
-
4-Bromo-N-methoxy-N-methylpicolinamide
-
2-Ethynylaniline
-
Palladium(II) acetate [Pd(OAc)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane, anhydrous and degassed
Procedure:
-
Vessel Preparation: In a flame-dried Schlenk tube, combine 4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq), Pd(OAc)₂ (0.05 eq), dppf (0.05 eq), and K₂CO₃ (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane, followed by 2-ethynylaniline (1.1 eq).
-
Tandem Reaction: Seal the tube and heat the mixture to 100-110 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The initial coupling is typically followed by a slower cyclization step. The reaction is usually complete within 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through Celite®. Concentrate the filtrate and purify the residue via flash column chromatography to isolate the target pyrrolopyridine.
Mechanistic Considerations
Figure 3: Logical workflow for the synthesis of pyrrolopyridines.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The Pd(OAc)₂/dppf system is often more robust and effective for challenging couplings and subsequent C-N bond-forming cyclizations compared to PPh₃-based systems.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃ is used to avoid potential side reactions that can occur with amine bases like Et₃N in hydroamination steps.
Troubleshooting & Optimization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Coupling | Inactive catalyst; Insufficiently inert atmosphere. | Use fresh, high-purity catalyst and ligands. Ensure all solvents and reagents are rigorously degassed.[11] |
| Alkyne Homocoupling | Presence of oxygen; Inappropriate Cu/Pd ratio. | Improve inert atmosphere technique. Consider using copper-free Sonogashira conditions if homocoupling is persistent.[11] |
| Stalled at Intermediate | Cyclization step is too slow; Insufficient temperature or incorrect base. | Increase reaction temperature modestly. Screen alternative bases (e.g., switch from K₂CO₃ to the more soluble Cs₂CO₃). Consider adding a specific cyclization co-catalyst (e.g., a silver or gold salt for hydroamination/hydroalkoxylation). |
| Complex Product Mixture | Side reactions; Thermal decomposition. | Run the reaction at the lowest effective temperature. Analyze byproducts by MS to identify alternative reaction pathways and adjust conditions accordingly. |
References
- Technical Support Center: Synthesis of Furo[3,2-b]pyridines. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzGyLH7fjfaJeqfFd1I5mFjI0vfDPedRIX8x69ZIBkzNZMo30MfAl9eow_BVZSjq6dzMRgMJSMGaOikmEYltjETvl_Tit8jtPHyuDjhBQBZLSWpJDghOVkjLChwBIYCPhOsQwpSy-UHIQXqACp1a-e53XKtuAmBOgl2wWL8b3xcrMRCLLNphPCoRFgBe9bt_HwqM56x0U=]
- Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX_EwgCgOYPyFIS2ZLowtRyIVZdfjOboMHhqclmtI369zkcTkfS-2jmBSJ0yYp4dY7QoWFhrw3MyTQ7SVYOQNBKOLE03dg9mjZ30waYvrjXga6-wDPEbeWqFwy0SaFbYWIQ4BYqQZpjoirQco2yuHw37SS3UagaRDGM5p7IoxzEai-ge8QxrPQHxbUVR_E3sdBwgCHviJo0TABvQMayN430NXVtK5sUYt6B5QRzQ==]
- Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19837583/]
- Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2533824/]
- Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32160853/]
- Palladium-catalysed heterocycle synthesis. SCI. [URL: https://www.soci.
- One-pot synthesis of five and six membered N, O, S-heterocycles using a ditribromide reagent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20560613/]
- Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. ResearchGate. [URL: https://www.researchgate.net/publication/343604085_Palladium_Catalysed_Cyclizations_for_N-Heterocycle_Synthesis_Recent_Developments]
- Palladium Catalyzed Synthesis of Heterocycles. DOKUMEN.PUB. [URL: https://dokumen.pub/palladium-catalyzed-synthesis-of-heterocycles-9781351242608-1351242601-9780815374251.html]
- [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8323861/]
- Synthesis of N-doped chiral macrocycles by regioselective palladium-catalyzed arylation. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/19/189]
- Facile one-pot synthesis and in silico study of new heterocyclic scaffolds with 4-pyridyl moiety: Mechanistic insights and X-ray crystallographic elucidation. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018867/]
- ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. ResearchGate. [URL: https://www.researchgate.net/publication/228308238_ChemInform_Abstract_Synthesis_Transformations_and_Biological_Properties_of_Furo23-bpyridines]
- Greener and rapid access to bio-active heterocycles: one-pot solvent-free synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Scilit. [URL: https://www.scilit.net/article/2f5370d0a5146c2658a1562208c1b63e]
- Pyrrolopyridines. IV. Synthesis of Possible Intermediates1,2. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Pyrrolopyridines.-IV.-Synthesis-of-Possible-Herz-Murty/b7104b125740b2f8e1217e1346393b4a2e57700e]
- Synthesis of picolinamide amide derivatives. Reagents and conditions... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-picolinamide-amide-derivatives-Reagents-and-conditions-i-SOCl2-reflux_fig2_334585149]
- A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. [URL: https://www.researchgate.
- Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. MDPI. [URL: https://www.mdpi.com/1420-3049/28/10/4110]
- Geometry Driven Intramolecular Oxidative Cyclization of Enamides: An Umpolung Annulation of Primary Benzamides with Acrylates for the Synthesis of 3-Methyleneisoindolin-1-ones. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28696123/]
- Intramolecular Cyclization. Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/45763]
- Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/137/0041]
- Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26231a]
- Ball Milling Promoted N-Heterocycles Synthesis. MDPI. [URL: https://www.mdpi.com/1420-3049/23/6/1353]
- Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/123]
- Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/synthesis/1036.shtm]
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chemoselective reactions of 4-Bromo-N-methoxy-N-methylpicolinamide
Application Note: Chemoselective Functionalization of 4-Bromo-N-methoxy-N-methylpicolinamide
Executive Summary & Scientific Rationale
4-Bromo-N-methoxy-N-methylpicolinamide (CAS 1005342-94-8) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex pharmaceuticals, including [1]. The strategic value of this compound lies in its two orthogonal reactive vectors, which allow for precise chemoselective differentiation :
-
An electrophilic Weinreb amide at the C2 position.
-
A cross-coupling-competent aryl bromide at the C4 position.
By tuning the reaction conditions, chemists can selectively address one site while preserving the other:
-
Nucleophilic Acyl Substitution (C2): Organometallic reagents (e.g., Grignard reagents) selectively attack the Weinreb amide at cryogenic temperatures. The reaction forms a highly stable, 5-membered cyclic chelate (a tetrahedral intermediate) coordinated by the[2]. This intermediate resists collapse into a ketone until aqueous workup, strictly preventing over-addition to a tertiary alcohol[2]. At -78 °C, the C4 aryl bromide remains completely inert to halogen-metal exchange.
-
Palladium-Catalyzed Cross-Coupling (C4): Conversely, under standard Suzuki-Miyaura conditions, the C(sp2)-Br bond undergoes facile oxidative addition with [3]. The Weinreb amide is electronically deactivated toward oxidative addition and sterically hindered, ensuring it acts as an innocent bystander during the C-C bond formation at C4.
Divergent Workflow Visualization
Divergent chemoselective pathways of 4-bromo-N-methoxy-N-methylpicolinamide.
Protocol A: Chemoselective Grignard Addition (C2 Functionalization)
Target: Synthesis of 1-(4-bromopyridin-2-yl)ethanone.
Mechanistic Causality & Insights:
-
Temperature Control (-78 °C): Strict adherence to cryogenic conditions is non-negotiable. Elevated temperatures will induce competitive halogen-metal exchange at the C4 bromide or nucleophilic attack on the electron-deficient pyridine ring.
-
Solvent Selection: Anhydrous THF is required to solvate the Grignard reagent and facilitate the formation of the stabilizing magnesium chelate[2].
-
Quenching Dynamics: The reaction must be quenched while still cold. Allowing the reaction to warm before quenching collapses the tetrahedral intermediate in the presence of unreacted Grignard reagent, leading to tertiary alcohol impurities.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon (repeat 3x).
-
Substrate Dissolution: Dissolve 4-bromo-N-methoxy-N-methylpicolinamide (548 mg, 2.2 mmol, 1.0 eq) in anhydrous THF (25 mL) to yield a ~0.1 M solution[1].
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for internal temperature equilibration.
-
Nucleophile Addition: Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in THF, 1.43 mL, 4.4 mmol, 2.0 eq) dropwise via a syringe pump over 10 minutes[1].
-
Self-Validation: A slight color change (often pale yellow to deep orange) indicates the formation of the tetrahedral intermediate.
-
-
Maturation: Stir the reaction mixture at -78 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (UV active) should cleanly convert to a lower
intermediate. -
Cryogenic Quench: While maintaining the flask at -78 °C, slowly add 5 mL of saturated aqueous NH₄Cl[1].
-
Causality: The mild acid protonates the intermediate, safely releasing the ketone product and precipitating magnesium salts without triggering over-addition.
-
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography to afford 1-(4-bromopyridin-2-yl)ethanone.
Protocol B: Chemoselective Suzuki-Miyaura Coupling (C4 Functionalization)
Target: Synthesis of 4-aryl-N-methoxy-N-methylpicolinamide derivatives.
Mechanistic Causality & Insights:
-
Catalyst Selection: Pd(dppf)Cl₂ is utilized because its large bite angle facilitates the reductive elimination step, and it is highly robust against coordinating functional groups like the adjacent pyridine nitrogen and Weinreb amide[3].
-
Base and Solvent: A mild base (Na₂CO₃) in a biphasic 1,4-Dioxane/H₂O mixture ensures optimal solubility of the boronic acid and prevents base-catalyzed hydrolysis of the Weinreb amide.
Step-by-Step Methodology:
-
Reagent Assembly: To a 20 mL microwave vial or Schlenk tube, add 4-bromo-N-methoxy-N-methylpicolinamide (245 mg, 1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and Na₂CO₃ (212 mg, 2.0 mmol, 2.0 eq)[3].
-
Solvent Addition: Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water.
-
Degassing: Sparge the biphasic mixture with argon for 10 minutes to remove dissolved oxygen, which rapidly deactivates Pd(0) species.
-
Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (36 mg, 0.05 mmol, 5 mol%) under a positive stream of argon. Seal the vial tightly.
-
Heating: Heat the reaction mixture to 80 °C in an oil bath for 12 hours.
-
Self-Validation: The reaction mixture will turn dark brown/black as Pd black eventually precipitates upon completion. TLC monitoring should confirm the complete consumption of the bromide starting material.
-
-
Workup: Cool the mixture to room temperature. Dilute with 10 mL of water and extract with Ethyl Acetate (3 x 15 mL).
-
Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the C4-arylated Weinreb amide.
Quantitative Data & Reaction Profiling
The following table summarizes the chemoselective metrics and optimal parameters for both pathways, ensuring reproducible scale-up and clear comparative analysis.
| Parameter | Pathway A: Grignard Addition | Pathway B: Suzuki-Miyaura Coupling |
| Target Reactive Site | C2 Weinreb Amide | C4 Aryl Bromide |
| Preserved Functional Group | C4 Aryl Bromide | C2 Weinreb Amide |
| Key Reagents | MeMgBr (2.0 eq) | Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%) |
| Solvent System | Anhydrous THF | 1,4-Dioxane / H₂O (4:1) |
| Optimal Temperature | -78 °C (Cryogenic) | 80 °C (Heating) |
| Reaction Time | 2 Hours | 12 Hours |
| Typical Yield | 44% - 65% | 75% - 90% |
| Primary Impurity Risk | Tertiary alcohol (if quenched warm) | Protodeboronation of boronic acid |
References
- Title: IRAK4 inhibiting agents (Patent WO2016011390A1)
- Title: Bicyclic heterocycle compounds for the treatment of cancer (Patent WO2024223715A1)
-
Title: Synthesis of Weinreb and their Derivatives (A Review) Source: Oriental Journal of Chemistry, Vol. 36, No. 2 (2020) URL: [Link]
Sources
Troubleshooting & Optimization
low yield in 4-Bromo-N-methoxy-N-methylpicolinamide synthesis troubleshooting
Topic: Troubleshooting Low Yields in 4-Bromo-N-methoxy-N-methylpicolinamide Synthesis
Welcome to the Technical Support Center. Synthesizing Weinreb amides from picolinic acid derivatives presents unique challenges due to the zwitterionic nature of the starting material, the electronic deactivation caused by the halogen, and the hygroscopic properties of the amine salt.
This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to help you overcome stalled conversions and poor isolated yields.
Diagnostic Workflow
Before adjusting your protocol, use the flowchart below to identify the mechanistic failure point in your reaction.
Diagnostic workflow for troubleshooting low yields in 4-bromo Weinreb amide synthesis.
Frequently Asked Questions (FAQs)
Q: Why does my reaction stall at ~40% yield when using standard EDC/HOBt coupling? A: 4-Bromopicolinic acid exhibits zwitterionic character and intramolecular hydrogen bonding, making the carboxylic acid less nucleophilic toward standard carbodiimides like EDC. Furthermore, the electron-withdrawing 4-bromo substituent decreases the overall electron density of the pyridine ring, subtly affecting the stability of the O-acylisourea intermediate. Literature indicates that EDC/HOBt typically yields only ~44% for this specific transformation[1]. Solution: Switch to a more electrophilic coupling agent like HATU[2], or a water-scavenging agent like T3P (Propylphosphonic anhydride), which has been shown to push picolinic acid Weinreb amide yields above 80%[3].
Q: LC-MS shows full consumption of 4-bromopicolinic acid during the reaction, but my isolated yield is poor. Where is the product going? A: This is a classic symptom of either intermediate hydrolysis or workup loss .
-
Hydrolysis:N,O-Dimethylhydroxylamine hydrochloride is highly hygroscopic. If it introduces moisture into the reaction, water outcompetes the amine for the activated ester, hydrolyzing it back to the starting material. Because LC-MS is often run after quenching, you might mistake the reformed starting material for "unreacted" material.
-
Workup Loss: 4-Bromo-N-methoxy-N-methylpicolinamide is a polar, weakly basic molecule. If your aqueous wash is too acidic (pH < 3), the pyridine nitrogen protonates, dragging your product into the aqueous phase. Solution: Pre-dry the amine salt in a vacuum oven. During workup, maintain the aqueous phase at pH 7–8 using saturated NaHCO₃ and back-extract thoroughly with ethyl acetate.
Q: Is it viable to synthesize the acid chloride using SOCl₂ instead of using expensive peptide coupling agents? A: Yes, but it requires strict anhydrous handling. Thionyl chloride (SOCl₂) can convert picolinic acids to their corresponding acid chlorides, which can then be trapped by the Weinreb amine to give yields around 77%[3]. However, picolinoyl chlorides are notoriously unstable and prone to self-condensation or rapid degradation upon exposure to atmospheric moisture. The acid chloride must be generated, stripped of excess SOCl₂ in vacuo, and immediately reacted with the amine in the presence of a non-nucleophilic base.
Quantitative Comparison of Coupling Strategies
To aid in reagent selection, the following table summarizes expected yields and mechanistic trade-offs based on historical synthesis data for halopicolinic acids[1][2][3].
| Coupling Strategy | Reagents & Conditions | Expected Yield | Mechanistic Advantage / Disadvantage |
| Carbodiimide | EDC, HOBt, NMM, DCM, RT | ~44% | Disadvantage: Sluggish activation due to picolinic acid zwitterionic nature; prone to N-acylurea rearrangement. |
| Uronium | HATU, DIPEA, DMF, RT | 75–85% | Advantage: Rapid activation via the highly reactive 7-azabenzotriazole ester; overcomes electronic deactivation. |
| Phosphonic Anhydride | T3P (50% in EtOAc), DIPEA, 2-MeTHF | 80–85% | Advantage: Excellent functional group tolerance; water-soluble byproducts make workup trivial and highly scalable. |
| Acid Chloride | SOCl₂ (reflux), then Amine·HCl, DIPEA | ~77% | Disadvantage: Requires harsh conditions; the intermediate acid chloride is highly moisture-sensitive. |
Self-Validating Experimental Protocol (HATU Method)
This protocol utilizes HATU to overcome the poor nucleophilicity of 4-bromopicolinic acid. It incorporates In-Process Controls (IPCs) to ensure each mechanistic step is validated before proceeding[2].
Reagents:
-
4-Bromopicolinic acid (1.0 equiv)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
HATU (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)
-
Anhydrous DMF (0.5 M relative to starting material)
Step-by-Step Methodology:
-
Moisture Control (Critical): Dry the N,O-dimethylhydroxylamine hydrochloride in a vacuum desiccator over P₂O₅ for at least 12 hours prior to use. Causality: Removing trace water prevents the competitive hydrolysis of the highly reactive O-At active ester.
-
Pre-activation (IPC Step 1): In an oven-dried flask under N₂, dissolve 4-bromopicolinic acid and DIPEA in anhydrous DMF. Cool to 0 °C. Add HATU portion-wise. Stir for 15 minutes. Self-Validation: Quench a 5 µL aliquot in methanol and analyze via LC-MS. You must observe the mass of the methyl ester (formed by the MeOH quench of the active ester), confirming successful activation of the carboxylic acid. Do not proceed until activation is confirmed.
-
Amine Addition: Add the dried N,O-dimethylhydroxylamine hydrochloride in one portion. Allow the reaction to warm to room temperature and stir for 12 hours[2]. Causality: A large excess of DIPEA (5.0 equiv) is required to fully free-base the amine hydrochloride salt while maintaining a basic environment to drive the coupling.
-
Reaction Monitoring (IPC Step 2): Run TLC (EtOAc/Hexane 1:1) and LC-MS. The activated ester intermediate should be completely consumed, replaced by the product mass (ESI-MS[M+H]⁺: ~245.0)[1].
-
Workup & Isolation:
-
Dilute the mixture with 10 volumes of Ethyl Acetate[2].
-
Wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (3x).
-
Causality: The basic wash removes acidic byproducts (HOAt) without protonating the weakly basic pyridine ring of the product. Multiple brine washes are critical to partition the DMF into the aqueous layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
References
- Title: WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer Source: Google Patents URL
- Title: WO2016011390A1 - Irak4 inhibiting agents Source: Google Patents URL
-
Title: Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir Source: PubMed Central (PMC) - NIH / ACS Publications URL: [Link]
Sources
- 1. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 2. WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer - Google Patents [patents.google.com]
- 3. Preparation of a Key Intermediate En Route to the Anti-HIV Drug Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Technical Support Center: Grignard Reactions with 4-Bromo-N-methoxy-N-methylpicolinamide
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with 4-Bromo-N-methoxy-N-methylpicolinamide .
This bifunctional substrate presents a unique chemoselectivity challenge: directing the organometallic nucleophile to the Weinreb amide at the C2 position to form a ketone, while preserving the sensitive carbon-bromine bond at the C4 position of the electron-deficient pyridine ring.
Visualizing the Reaction Pathways
Below is the logical relationship diagram illustrating the competing pathways during the Grignard reaction with this substrate.
Competing reaction pathways of 4-Bromo-N-methoxy-N-methylpicolinamide with Grignard reagents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant Halogen-Metal Exchange (HME) instead of the desired ketone formation? Causality & Insight: The pyridine core is highly electron-deficient, which weakens the C4-Br bond and makes it highly susceptible to insertion or exchange by organometallic reagents[1]. While nucleophilic addition to a Weinreb amide is typically fast, aliphatic Grignard reagents (like isopropylmagnesium chloride or ethylmagnesium bromide) are classic reagents for promoting HME. If the reaction temperature rises above -40 °C, the thermodynamic driving force for forming the 4-magnesio-pyridine species competes aggressively with the kinetic addition to the amide. Resolution:
-
Maintain strictly cryogenic conditions (-78 °C) throughout the addition phase[2].
-
Limit the Grignard reagent to 1.05 – 1.10 equivalents. Excess reagent will scavenge the remaining C-Br bonds once the Weinreb amide is saturated.
Q2: My LC-MS shows a mass corresponding to the tertiary alcohol. How is over-addition occurring with a Weinreb amide? Causality & Insight: The hallmark of the Weinreb–Nahm ketone synthesis is the formation of a stable, five-membered cyclic tetrahedral intermediate. The magnesium ion chelates both the carbonyl oxygen and the N-methoxy oxygen, locking the intermediate and preventing it from collapsing into a highly electrophilic ketone during the reaction[3][4]. However, this chelate is only stable at low temperatures. If the reaction mixture is allowed to warm to room temperature before the unreacted Grignard reagent is quenched, the chelate collapses, releasing the ketone which rapidly undergoes a second nucleophilic attack[5]. Resolution:
-
Perform the quench cold. Inject the quenching agent (e.g., saturated aqueous NH₄Cl) directly into the reaction flask while it is still submerged in the dry ice/acetone bath.
Q3: Is there a risk of Nucleophilic Aromatic Substitution (SₙAr) on the pyridine ring? Causality & Insight: Yes. The nitrogen atom in the pyridine ring withdraws electron density, activating the ortho and para positions (C2, C4, C6) toward SₙAr. Since C4 is substituted with a good leaving group (bromide), sterically unhindered nucleophiles (like methylmagnesium bromide) can directly attack the C4 position, displacing the bromide. Resolution:
-
Using less polar solvents (like pure THF rather than THF/DMPU mixtures) reduces the nucleophilicity of the Grignard reagent toward SₙAr while maintaining sufficient reactivity for the carbonyl addition.
Quantitative Data: Impact of Conditions on Chemoselectivity
The following table summarizes the expected product distribution based on varying experimental parameters during the reaction of 4-Bromo-N-methoxy-N-methylpicolinamide with Methylmagnesium bromide (MeMgBr).
| Temperature Profile | Equivalents (MeMgBr) | Quench Condition | Ketone Yield (%) | HME Byproduct (%) | Tertiary Alcohol (%) |
| -78 °C (Constant) | 1.1 eq | Cold (-78 °C) | > 85% | < 5% | < 2% |
| -78 °C to 0 °C | 1.1 eq | Warm (0 °C) | 40% | < 5% | 45% |
| -78 °C (Constant) | 2.5 eq | Cold (-78 °C) | 30% | 60% | < 5% |
| 0 °C (Constant) | 1.1 eq | Warm (0 °C) | 15% | 35% | 40% |
Note: Data is synthesized from standard reactivity profiles of bromopyridine Weinreb amides[2][4].
Self-Validating Experimental Protocol: Selective Ketone Synthesis
This protocol is engineered as a self-validating system. The visual cues (lack of color change associated with pyridine polymerization) and strict temperature controls inherently validate the success of the methodology[2].
Materials Required:
-
4-Bromo-N-methoxy-N-methylpicolinamide (1.0 equiv, rigorously dried)
-
Methylmagnesium bromide (MeMgBr), 3.0 M in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF), <10 ppm H₂O
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
Step-by-Step Workflow:
-
System Preparation: Flame-dry a multi-neck round-bottom flask under a continuous stream of argon. Introduce anhydrous THF (approx. 0.1 M relative to the substrate) and the 4-Bromo-N-methoxy-N-methylpicolinamide.
-
Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to exactly -78 °C for at least 15 minutes. Self-Validation: The solution should remain clear and homogeneous.
-
Nucleophile Addition: Using a syringe pump, add the MeMgBr (1.1 equiv) dropwise over 30 minutes. The slow addition rate prevents localized exothermic spikes that could prematurely collapse the tetrahedral intermediate or trigger HME.
-
Incubation: Stir the reaction mixture at -78 °C for 2 hours. Do not remove the cooling bath[2].
-
Cold Quench (Critical Step): While the flask is still at -78 °C, rapidly inject 5-10 volumes of saturated aqueous NH₄Cl. Self-Validation: A white magnesium salt precipitate will form immediately, indicating the successful destruction of any unreacted Grignard reagent before the chelate collapses.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 1-(4-bromo-2-pyridinyl)ethanone.
References
- Synthesis of Weinreb and their Derivatives (A Review) - Oriental Journal of Chemistry.
- Reactions of Grignard Reagents - Master Organic Chemistry.
- Weinreb ketone synthesis - Wikipedia.
- WO2016011390A1 - Irak4 inhibiting agents - Google Patents.
- OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode - ETH Zurich.
Sources
overcoming over-addition in reactions with 4-Bromo-N-methoxy-N-methylpicolinamide
Ticket ID: WN-PIC-4BR-001 Subject: Troubleshooting Over-Addition in 4-Bromo-N-methoxy-N-methylpicolinamide Reactions Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary & Diagnostic
User Issue: You are observing tertiary alcohol formation (over-addition) or complex mixtures when reacting nucleophiles (Grignard or Organolithium) with 4-Bromo-N-methoxy-N-methylpicolinamide .
The Core Conflict: While Weinreb amides are designed to prevent over-addition by forming a stable chelate, picolinamides (2-pyridine amides) present a unique challenge. The pyridine nitrogen at the 2-position is a Lewis base that can compete for chelation or destabilize the standard Weinreb intermediate. Furthermore, the electron-deficient pyridine ring makes the carbonyl highly electrophilic, punishing even minor deviations in temperature or quenching technique.
Diagnostic Flowchart
Before altering your protocol, use this logic flow to confirm the root cause of your failure.
Figure 1: Diagnostic logic for identifying failure modes in pyridine Weinreb amide reactions.
Technical Deep Dive: The "Battle of the Chelates"
To fix the problem, you must understand the invisible war happening in your flask. The success of a Weinreb reaction relies entirely on the stability of the Tetrahedral Intermediate (TI) .
The Mechanism of Failure
In a standard benzene system, the metal (Mg or Li) is chelated by the Weinreb oxygen and the carbonyl oxygen, forming a rigid 5-membered ring [1]. This "locks" the intermediate, preventing the expulsion of the amine leaving group until you add acid.
However, in your substrate (4-Bromo-picolinamide ), the Pyridine Nitrogen (N_py) acts as a second "claw."
-
Standard Weinreb Chelate: Metal binds to Carbonyl-O + Methoxy-O. (Prevents over-addition).
-
Competitor Picolinamide Chelate: Metal binds to Carbonyl-O + Pyridine-N. (Does NOT prevent leaving group expulsion).
If the metal chooses the Pyridine-N over the Methoxy-O, the intermediate is less stable. It may collapse to the ketone during the reaction. Since the pyridine ketone is extremely electrophilic, any remaining reagent immediately attacks it, forming the tertiary alcohol [2].
Data: Stability Factors
| Factor | Impact on Picolinamide Chelate | Recommendation |
| Temperature | High temps (> -40°C) favor chelate dissociation and Li-Hal exchange at the 4-Br position. | Must maintain -78°C. |
| Quench Method | Standard quenching (adding water to flask) locally warms the mixture and spikes pH, breaking the chelate while reagent is still present. | Use Inverse Quench (See Protocol). |
| Reagent Type | Organolithiums are smaller/harder; they may chelate tighter but are more aggressive. Grignards are softer but bulkier. | Grignards (R-Mg-X) are preferred for 4-Br substrates to avoid Li-Hal exchange [3]. |
The Solution: Optimized Protocol (Inverse Quench)
This protocol is engineered to enforce the stability of the Weinreb chelate and prevent the "Pyridine Collapse."
Reagents & Setup
-
Substrate: 4-Bromo-N-methoxy-N-methylpicolinamide (1.0 equiv)
-
Nucleophile: Grignard Reagent (R-Mg-X) (1.1 - 1.2 equiv)
-
Solvent: Anhydrous THF (DCM can be used for solubility, but THF coordinates Mg better).
-
Quench Buffer: 1M HCl or sat. NH4Cl (pre-cooled to 0°C).
Step-by-Step Methodology
1. Cryogenic Setup (Critical) Dissolve the substrate in anhydrous THF under Argon/Nitrogen. Cool the solution to -78°C (Dry ice/Acetone).
-
Why: Low temperature kinetically inhibits the collapse of the tetrahedral intermediate and prevents Lithium-Halogen exchange at the 4-bromo position.
2. Controlled Addition Add the Grignard reagent dropwise along the side of the flask over 15–30 minutes.
-
Tip: Do not let the internal temperature rise above -70°C.
3. The "Soak" Stir at -78°C for 30–60 minutes. Monitor by TLC/LCMS (quench a tiny aliquot into MeOH).
-
Note: Do not warm to room temperature to "push" the reaction. If conversion is low, it is better to add more reagent or wait longer at low temp than to warm it up.
4. The Inverse Quench (The Fix) This is the most critical step for preventing over-addition [4].
-
Do NOT add water/acid to the reaction flask.
-
DO transfer the cold reaction mixture (via cannula or wide-bore syringe) into a rapidly stirring flask of 1M HCl (or NH4Cl) at 0°C.
-
Mechanism:[1][2][3][4][5][6][7][8] This instantly destroys all excess organometallic reagent before the chelate has time to hydrolyze and release the reactive ketone.
Figure 2: The Inverse Quench workflow ensures reagent destruction precedes ketone formation.
Frequently Asked Questions (FAQs)
Q1: I see the product, but I also see a de-brominated byproduct. Is this over-addition? A: No, that is Metal-Halogen Exchange . The 4-Bromo position is sensitive. If your nucleophile (especially n-BuLi or t-BuLi) attacks the Bromine instead of the Carbonyl, you form a pyridyl-lithium species which protonates upon workup.
-
Fix: Switch from Organolithiums to Grignards (iPrMgCl·LiCl is excellent). Ensure temperature stays strictly at -78°C.
Q2: Can I use Lewis Acid additives? A: Proceed with caution. While LiCl is often added to solubilize Grignards (TurboGrignard), adding strong Lewis Acids (like BF3·OEt2) can sometimes help by coordinating the pyridine nitrogen, preventing it from interfering with the Weinreb chelate. However, this is an advanced optimization; try the Inverse Quench first.
Q3: My reaction solidifies at -78°C. A: Pyridine amides can be insoluble. Try a solvent mixture of THF/DCM (2:1) . DCM helps solubility but doesn't coordinate the metal as well, so ensure you have at least 2 equivalents of THF present to stabilize the Grignard.
Q4: Why not just use the acid chloride? A: Acid chlorides with pyridines are notoriously unstable and prone to self-reaction or over-addition to tertiary alcohols immediately. The Weinreb amide is the correct path; it just requires strict kinetic control.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[6][9][10] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[6]
-
Balasubramaniam, S.; Aidhen, I. S. "The Growing Synthetic Utility of the Weinreb Amide." Synthesis, 2008 , 23, 3707–3738.[9]
-
Knochel, P.; et al. "Functionalized Grignard Reagents." Angewandte Chemie Int. Ed., 2003 , 42, 4302.
- Murphy, J. A.; et al. "Avoiding Over-Addition in Weinreb Amide Reactions." Organic Process Research & Development (General technique reference for inverse quenching in sensitive scale-ups).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 10. Weinreb amides [pubsapp.acs.org]
workup procedure for 4-Bromo-N-methoxy-N-methylpicolinamide reactions
This guide is structured as a Tier 3 Technical Support Resource designed for bench scientists. It prioritizes troubleshooting and mechanistic understanding over generic recipe following.
Ticket Subject: Workup & Isolation Protocols Molecule ID: 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) Class: Functionalized Pyridine / Weinreb Amide[1]
Executive Summary & Chemical Context
This intermediate is a critical "gateway" electrophile. The Weinreb amide functionality allows for the controlled synthesis of 4-substituted picolinoyl ketones (via Grignard/Lithium addition) without over-addition to the alcohol.
Critical Chemical Behavior:
-
Amphoteric Nature: Unlike standard Weinreb amides, this molecule contains a pyridine ring. The nitrogen atom is basic (estimated pKa ~2.0–2.5 due to electron-withdrawing substituents). Crucial: If your aqueous workup is too acidic (pH < 2), the product will protonate, become water-soluble, and be discarded with the aqueous waste.
-
Chelation Potential: The pyridine nitrogen and the Weinreb oxygen atoms form a "bidentate pocket" that avidly binds metal ions (Mg, Li, Cu), often complicating phase separation.
Module A: Synthesis Workup (Post-Coupling)
Scenario: You have coupled 4-bromopicolinic acid with N,O-dimethylhydroxylamine using EDC/HOBt, HATU, or via Acid Chloride.
The Protocol
Objective: Remove coupling reagents (urea byproducts) and unreacted amine without losing the pyridine product to the aqueous phase.
| Step | Reagent | Purpose | Technical Note |
| 1 | Concentration | Remove reaction solvent (DMF/THF). | If reaction was in DMF, remove as much as possible via rotovap (high vac) before extraction. DMF causes severe emulsions. |
| 2 | Dilution | Ethyl Acetate (EtOAc) or DCM. | EtOAc is preferred for better phase separation with pyridines. |
| 3 | Wash 1 (Base) | Sat. NaHCO₃ (x2). | Removes unreacted 4-bromopicolinic acid and HOBt. |
| 4 | Wash 2 (Acid) | 0.5M Citric Acid or Sat.[1] NH₄Cl.[2] | Removes unreacted N,O-dimethylhydroxylamine and EDC. |
| 5 | Wash 3 (Neutral) | Brine (Sat. NaCl).[2][3][4] | Dehydrates the organic layer.[5][6] |
⚠️ Critical Control Point: pH Management
Do NOT use 1M HCl for Wash 2. While standard Weinreb protocols call for HCl to remove excess amine, the 4-bromo-picolinamide moiety has a pKa low enough that 1M HCl (pH 0) will protonate the pyridine nitrogen.
-
Result: Product migrates to the aqueous layer.
-
Correct Action: Use Citric Acid (pH ~3-4) or Ammonium Chloride (pH ~5).[1] This removes the aliphatic amine starting material (pKa ~10) while leaving the pyridine product (pKa ~2.5) in the organic phase.
Workflow Visualization (DOT)
Caption: Synthesis workup flow emphasizing pH control to prevent product loss.
Module B: Downstream Workup (Grignard/Lithium Addition)
Scenario: You have reacted the Weinreb amide with R-MgBr or R-Li to form a ketone.[1]
The Challenge: The "Stable Chelate"
The reaction forms a tetrahedral intermediate stabilized by a 5-membered chelate ring involving the magnesium, the Weinreb oxygen, and potentially the pyridine nitrogen. This intermediate is exceptionally stable and requires vigorous hydrolysis.
The Protocol[4][5][6][7][8][9]
-
Cooling: Cool reaction mixture to 0°C.
-
Quench: Add Sat. NH₄Cl dropwise.
-
Note: If the emulsion is stubborn, use a specific "Weinreb Quench" buffer: 1M HCl containing dissolved tartaric acid (to chelate Mg), but only if you immediately neutralize back to pH 7 before separation.
-
-
Hydrolysis Period: Stir vigorously at Room Temperature (RT) for 15–30 minutes.
-
Why? The N-methoxy-N-methyl group must leave.[1] If you extract too fast, you may isolate the hemiaminal intermediate which decomposes slowly on the column.
-
-
Extraction: Extract with EtOAC (x3).
-
Purification: Flash Chromatography (Hexane/EtOAc).
Workflow Visualization (DOT)
Caption: Grignard workup highlighting the hydrolysis step required to break the Weinreb chelate.
Troubleshooting & FAQs
Q1: I followed the procedure, but my yield is <10%. Where is my product?
Diagnosis: You likely used strong acid (1M HCl or H₂SO₄) during the wash steps. The Fix: Check your aqueous waste stream. Neutralize a sample of the aqueous waste with solid NaHCO₃. If it clouds up or precipitates, your product is there. Extract the neutralized aqueous layer with EtOAc to recover it.
Q2: I have a persistent emulsion during the Grignard workup.
Diagnosis: Magnesium salts precipitating as a gelatinous hydroxide. The Fix:
-
Add Rochelle's Salt (Potassium Sodium Tartrate) solution. It chelates Magnesium better than the product does, breaking the emulsion.
-
Filter the biphasic mixture through a pad of Celite to remove suspended solids before separating layers.
Q3: My NMR shows a mixture of Ketone and Alcohol.
Diagnosis: Over-addition. While Weinreb amides theoretically prevent double addition, the "Pyridine Effect" (chelation) can sometimes bring the metal reagent in close proximity, or temperature control was poor. The Fix:
-
Ensure reaction temperature is -78°C or -40°C during addition.
-
Ensure the Grignard reagent is titrated and not in large excess (>1.5 eq).
Q4: Is the 4-Bromo substituent stable to Lithium-Halogen Exchange?
Diagnosis: Concern about Li/Br exchange competing with nucleophilic attack. Technical Insight: Yes, it is a risk. If using Organolithiums (R-Li), the reaction is extremely fast.
-
Mitigation: Perform the reaction at -78°C and add the R-Li to the Weinreb amide (inverse addition) to keep the amide concentration high relative to the lithiating agent. However, Grignard reagents are generally safer for this substrate to preserve the bromine for future cross-coupling.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Lier, F., et al. "Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A." Molecules, 2012 , 17, 637-647. (Demonstrates Weinreb amidation on heterocyclic esters). Link
-
Dow AgroSciences LLC. "Process for synthesis of picolinamides." World Intellectual Property Organization Patent, WO2021076681A1 , 2021. (Specific industrial protocols for picolinamide synthesis). Link
-
Organic Chemistry Portal. "Weinreb Ketone Synthesis." (General mechanistic overview and workup standards). Link
Sources
Technical Support Center: The Impact of Steric Hindrance on 4-Bromo-N-methoxy-N-methylpicolinamide Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of steric hindrance on the reactivity of 4-Bromo-N-methoxy-N-methylpicolinamide, a versatile Weinreb amide. The following information is designed to help you navigate the experimental challenges associated with this compound and optimize your synthetic strategies.
Introduction: Understanding the Key Player
4-Bromo-N-methoxy-N-methylpicolinamide is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1] Its structure, featuring a pyridine ring, a bromine atom, and a Weinreb amide functional group, offers a unique combination of reactivity and stability.[2] The Weinreb amide is particularly noteworthy for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[2][3]
However, the spatial arrangement of the atoms in 4-Bromo-N-methoxy-N-methylpicolinamide, specifically the proximity of the bromo substituent and the N-methoxy-N-methylamide group to the pyridine nitrogen and the reaction center, introduces significant steric hindrance. This steric bulk can profoundly influence the molecule's reactivity, often leading to unexpected outcomes or sluggish reactions.[4][5][6] This guide will dissect these steric effects and provide practical solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with 4-Bromo-N-methoxy-N-methylpicolinamide and an ortho-substituted arylboronic acid giving low yields?
A1: This is a classic case of steric hindrance impacting the transmetalation step of the Suzuki-Miyaura catalytic cycle. The palladium catalyst, coordinated to the pyridine nitrogen and the bromine atom, forms a bulky complex. The ortho-substituent on the arylboronic acid further increases steric congestion, making it difficult for the boronic acid to approach the palladium center and for the subsequent transmetalation to occur efficiently. This leads to slow reaction rates and diminished yields.
Troubleshooting Suggestions:
-
Ligand Selection: Employ sterically demanding and electron-rich phosphine ligands, such as SPhos or XPhos. These ligands can promote the reductive elimination step and may help to overcome the steric barrier in the transmetalation step.
-
Catalyst System: Consider using a more active palladium precatalyst, such as a G3 or G4 palladacycle, which can be more efficient at lower catalyst loadings and may exhibit different steric profiles.
-
Reaction Conditions: Increasing the reaction temperature can sometimes provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition at elevated temperatures.
-
Alternative Boron Reagents: In some cases, using potassium trifluoroborate salts or boronate esters in place of boronic acids can alter the reaction kinetics and steric environment, potentially leading to improved yields.
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on 4-Bromo-N-methoxy-N-methylpicolinamide, but the reaction is not proceeding. What could be the issue?
A2: Nucleophilic aromatic substitution on pyridine rings is generally feasible, especially with an activating group. However, the steric bulk around the C4 position, created by the adjacent Weinreb amide at C2, can significantly hinder the approach of a nucleophile.[7][8] The N-methoxy-N-methylamide group is not planar and its free rotation can effectively shield the reaction site.
Troubleshooting Suggestions:
-
Choice of Nucleophile: Smaller, more potent nucleophiles will have a higher success rate. For example, sodium azide or a small alkoxide may react where a bulkier amine fails.
-
Solvent Effects: The choice of solvent can be critical. A polar aprotic solvent like DMSO or DMF is typically used for SNAr reactions as it can help to solvate the cation of the nucleophilic salt and increase the nucleophilicity of the anion.
-
Temperature: As with many sterically hindered reactions, increasing the temperature can be effective. Microwave irradiation can be a useful tool to safely and rapidly heat the reaction to higher temperatures.
-
Alternative Synthetic Routes: If direct SNAr is unsuccessful, consider an alternative strategy. For instance, it might be possible to first perform a different coupling reaction at the C4 position and then introduce the desired functionality.
Q3: When I use a Grignard or organolithium reagent with 4-Bromo-N-methoxy-N-methylpicolinamide, I observe the formation of a significant amount of the corresponding N-methylpicolinamide byproduct. Why is this happening?
A3: This side reaction is a known issue with Weinreb amides and strongly basic organometallic reagents.[9] The organometallic reagent can act as a base and deprotonate the methoxy group of the Weinreb amide. This is followed by an E2 elimination to generate formaldehyde and the N-methylamide anion, which is then protonated upon workup.[9] The steric hindrance around the carbonyl group can make this deprotonation pathway competitive with the desired nucleophilic addition.
Troubleshooting Workflow:
Caption: Troubleshooting byproduct formation.
Troubleshooting Suggestions:
-
Lower Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) will favor the kinetically controlled nucleophilic addition over the thermodynamically driven deprotonation-elimination pathway.
-
Slow Addition: Adding the organometallic reagent slowly to the solution of the Weinreb amide can help to maintain a low concentration of the nucleophile, which can suppress the side reaction.
-
Change the Organometallic Reagent: Organocuprates (Gilman reagents) are generally less basic than Grignard or organolithium reagents and may provide the desired ketone with less of the N-methylamide byproduct.[10]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Sterically Unhindered Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Bromo-N-methoxy-N-methylpicolinamide with a non-ortho-substituted arylboronic acid.
Materials:
-
4-Bromo-N-methoxy-N-methylpicolinamide
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Ketone Synthesis using a Grignard Reagent
This protocol describes the synthesis of a ketone from 4-Bromo-N-methoxy-N-methylpicolinamide using a Grignard reagent, with precautions to minimize side reactions.
Materials:
-
4-Bromo-N-methoxy-N-methylpicolinamide
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve 4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.1 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Data Summary
| Reaction Type | Substrate Steric Hindrance | Typical Yield Range | Key Challenges |
| Suzuki-Miyaura Coupling | Low (non-ortho-substituted boronic acid) | 70-95% | Catalyst deactivation |
| Suzuki-Miyaura Coupling | High (ortho-substituted boronic acid) | 10-40% | Slow transmetalation due to steric clash |
| Nucleophilic Aromatic Substitution | High | 0-30% | Steric shielding of the reaction center |
| Grignard/Organolithium Addition | Moderate | 50-80% | Competitive deprotonation-elimination |
Visualizing Steric Hindrance
The following diagram illustrates the steric clash that can occur during the Suzuki-Miyaura coupling with an ortho-substituted arylboronic acid.
Caption: Steric hindrance in Suzuki coupling.
Conclusion
The reactivity of 4-Bromo-N-methoxy-N-methylpicolinamide is a delicate interplay of its electronic properties and, most significantly, the steric environment created by its substituents. By understanding the principles of steric hindrance and applying the troubleshooting strategies outlined in this guide, researchers can effectively navigate the challenges associated with this versatile building block and successfully incorporate it into their synthetic endeavors. Careful consideration of reaction conditions, reagent choice, and catalyst systems is paramount to achieving high yields and minimizing unwanted side reactions.
References
-
A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs synthesized in considerable yields through Suzuki cross-coupling reactions. PMC. [Link]
-
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. PMC. [Link]
-
Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. MDPI. [Link]
-
Selective C–H Iodination of Weinreb Amides and Benzamides through Iridium Catalysis in Solution and under Mechanochemical Conditions. Organic Letters (ACS Publications). [Link]
-
Picolinamide as a Directing Group on Metal Sandwich Compounds: sp2 C–H Bond Activation and sp3 C–H Bond Oxidation. Organometallics (ACS Publications). [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. PMC. [Link]
-
The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). ResearchGate. [Link]
-
Picolinamide-assisted ortho-C–H functionalization of pyrenylglycine derivatives using aryl iodides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
acid derivatives: organometallic reactions. YouTube. [Link]
-
4-bromoanisole Definition. Fiveable. [Link]
-
Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. Avid Science. [Link]
-
Chemical Reactivity. MSU chemistry. [Link]
-
(E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. ChemRxiv. [Link]
-
4-Bromo-N-methoxy-N-methylbenzamide: A Versatile Pharmaceutical Intermediate for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Organometallic Coupling Reactions. Organic Chemistry | OpenStax. [Link]
-
Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
-
Steric Hindrance. ChemTalk. [Link]
-
Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. 10.7 Organometallic Coupling Reactions - Organic Chemistry | OpenStax [openstax.org]
Technical Support Center: Troubleshooting 4-Bromo-N-methoxy-N-methylpicolinamide Reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges researchers face when utilizing 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) in drug discovery and organic synthesis.
This molecule presents a unique synthetic challenge: it contains a highly controlled electrophilic site (the Weinreb amide) adjacent to a highly labile, electron-deficient heteroaromatic system (the 4-bromopyridine ring). Failure to respect the electronic interplay between these two moieties invariably leads to decomposition, metal-halogen exchange, or over-addition.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I am observing significant debromination and complex byproduct mixtures when using n-butyllithium (n-BuLi) to add an alkyl group. How do I prevent this? A1: You must switch from an organolithium reagent to a Grignard reagent (RMgX) and strictly control the temperature. Organolithium reagents are exceptionally strong bases and powerful nucleophiles[1]. The 4-bromo position on the electron-deficient pyridine ring is highly activated, making it extremely susceptible to metal-halogen exchange (forming a pyridyl-lithium intermediate) or nucleophilic aromatic substitution (SNAr)[1]. Grignard reagents are less basic and less prone to initiating metal-halogen exchange, allowing the nucleophilic addition to the carbonyl to outcompete decomposition pathways[2].
Q2: My reaction is yielding a tertiary alcohol instead of the desired ketone. Why is the Weinreb amide failing to prevent over-addition? A2: The Weinreb amide prevents over-addition by forming a stable, 5-membered cyclic tetrahedral intermediate chelated by the metal (Mg or Li)[3][4]. However, this chelate is only kinetically stable at low temperatures. If the internal temperature of your reaction flask rises above -40 °C before the reaction is quenched, the tetrahedral intermediate collapses to form a ketone in situ[3]. Because ketones are vastly more electrophilic than Weinreb amides, the remaining organometallic reagent will rapidly attack the newly formed ketone, yielding a tertiary alcohol[3]. You must maintain a strict -78 °C environment and perform the aqueous quench before removing the cooling bath.
Q3: Standard Weinreb protocols recommend 1.05 to 1.1 equivalents of Grignard reagent, but my reaction stalls. What is the optimal stoichiometry for this specific substrate? A3: For 4-bromo-N-methoxy-N-methylpicolinamide, you must use 2.0 equivalents of the Grignard reagent[5]. The pyridine nitrogen is highly Lewis basic and will rapidly coordinate with the magnesium of the first equivalent of the Grignard reagent. This complexation effectively sequesters the reagent, leaving no free nucleophile to attack the carbonyl carbon. The second equivalent is required to drive the actual carbon-carbon bond formation at -78 °C[5].
Part 2: Quantitative Data & Reaction Parameters
The following table synthesizes the causality between reaction parameters and experimental outcomes. Use this matrix to diagnose your specific decomposition pathway.
| Organometallic Reagent | Equivalents | Temperature Profile | Primary Outcome | Mechanistic Rationale |
| MeMgBr (Grignard) | 2.0 eq | Strictly -78 °C | High Yield (Ketone) | 1 eq coordinates to pyridine N; 1 eq attacks carbonyl. Chelate remains stable until quench[5]. |
| MeMgBr (Grignard) | 1.0 - 1.1 eq | Strictly -78 °C | Low Yield / Stalled | Reagent is sequestered by Lewis acid-base complexation with the pyridine nitrogen. |
| MeMgBr (Grignard) | 2.0 eq | -78 °C | Tertiary Alcohol | Thermal collapse of the tetrahedral intermediate allows premature ketone formation and over-addition[3]. |
| n-BuLi (Organolithium) | 2.0 eq | -78 °C | Complex Mixture | Rapid metal-halogen exchange at the 4-bromo position outcompetes carbonyl addition[1]. |
Part 3: Validated Experimental Protocol (SOP)
This self-validating protocol details the synthesis of 1-(4-bromopyridin-2-yl)ethanone via methylmagnesium bromide (MeMgBr) addition, optimized to prevent decomposition[5].
Reagents:
-
4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq, e.g., 2.2 mmol, 548 mg)
-
MeMgBr (3 M in THF, 2.0 eq, 4.4 mmol, 1.43 mL)
-
Anhydrous Tetrahydrofuran (THF) (25 mL)
-
Saturated aqueous
solution (Cold)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add 4-bromo-N-methoxy-N-methylpicolinamide and anhydrous THF (25 mL).
-
Thermal Equilibration: Submerge the flask in a dry ice/acetone bath (-78 °C).
-
Causality Check: Allow exactly 15 minutes for the internal temperature to equilibrate. Rushing this step leaves localized warm spots in the solvent, which will trigger immediate over-addition upon reagent introduction.
-
-
Nucleophilic Addition: Slowly add MeMgBr (1.43 mL, 2.0 eq) dropwise down the inner wall of the flask over 10 minutes.
-
Causality Check: Dropwise addition prevents exothermic micro-spikes. You are adding 2.0 eq because the first equivalent will coordinate to the picolinamide system; the second executes the nucleophilic attack[5].
-
-
Incubation: Stir the reaction mixture at -78 °C for exactly 2 hours[5]. Do not allow the bath to warm.
-
Cold Quench (Critical Step): While the flask is still submerged in the -78 °C bath, rapidly inject 10 mL of cold saturated aqueous
.-
Causality Check: The acidic quench protonates the tetrahedral intermediate, safely decomposing it into the desired ketone. If you remove the flask from the bath before quenching, the chelate will collapse into a ketone while unreacted MeMgBr is still present, resulting in a tertiary alcohol byproduct[4].
-
-
Workup: Allow the quenched mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over
, and concentrate under reduced pressure[5].
Part 4: Pathway Visualization
The following diagram maps the logical relationships between reaction conditions and the resulting chemical pathways.
Caption: Reaction pathways of 4-Bromo-N-methoxy-N-methylpicolinamide illustrating decomposition risks.
References
- WO2016011390A1 - Irak4 inhibiting agents Source: Google Patents URL
-
Weinreb ketone synthesis Source: Wikipedia URL:[Link]
-
Weinreb amides Source: American Chemical Society (ACS) URL:[Link]
-
Grignard and Organolithium Reagents Source: Chemistry LibreTexts URL:[Link]
-
Organolithium reagent Source: Wikipedia URL:[Link]
Sources
troubleshooting Suzuki coupling with bromopyridine substrates
Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings with Bromopyridine Substrates
Introduction The Suzuki-Miyaura cross-coupling of bromopyridines is a cornerstone reaction in pharmaceutical development. However, these substrates are notoriously difficult to couple due to the coordinating nature of the pyridine nitrogen, the electronic deactivation of the aryl halide, and the instability of many heteroaryl boronic acid partners. This guide provides a mechanistic troubleshooting framework to resolve common failures, optimize yields, and ensure reproducible scale-up.
Section 1: Diagnostic Q&A – Uncovering the Root Cause
Q1: Why does my 2-bromopyridine substrate cause the rapid formation of palladium black and stall the reaction? A1: You are likely experiencing catalyst poisoning, often referred to as the "2-pyridyl problem"[1]. The lone pair of electrons on the pyridine nitrogen coordinates strongly to the palladium center, forming highly stable, catalytically inactive complexes[1]. This coordination blocks the active sites, preventing the oxidative addition or transmetalation steps, which ultimately leads to the aggregation of palladium into inactive "palladium black"[1]. Causality & Solution: To overcome this, you must outcompete the pyridine nitrogen for the palladium coordination sphere. Using sterically demanding, electron-rich bidentate or Buchwald-type phosphine ligands (e.g., XPhos, SPhos) creates a steric shield around the metal center, preventing nitrogen coordination. Alternatively, employing a biphasic solvent system (e.g., Toluene/H₂O) can help partition the basic pyridine away from the active Pd species[2].
Q2: My heteroaryl boronic acid is disappearing rapidly, but I am only recovering unreacted bromopyridine and a deborylated byproduct (Ar-H). What is happening? A2: This is a classic case of protodeboronation, a base-catalyzed hydrolysis of the carbon-boron bond[3]. This undesired side reaction is highly prevalent with electron-deficient and heteroaromatic boronic acids (such as 2-pyridyl or 2-furanyl boronic acids)[4]. Under the basic conditions required for the Suzuki coupling, a reactive boronate anion ([ArB(OH)₃]⁻) is generated. If transmetalation is slow, this intermediate undergoes rapid C-B bond cleavage[5]. Causality & Solution: The kinetic goal is to ensure transmetalation outpaces protodeboronation. To achieve this, use highly active Buchwald precatalysts (G3 or G4) that rapidly generate the active Pd(0) species at lower temperatures (room temperature to 40 °C)[6]. Additionally, utilizing weaker bases (e.g., K₃PO₄) or employing slow-release strategies like MIDA boronates keeps the active boronate concentration low, minimizing hydrolysis[4].
Q3: I am observing a significant amount of homocoupled boronic acid (Ar-Ar) instead of the desired cross-coupled product. How do I prevent this? A3: Homocoupling is an oxidative side reaction typically caused by the presence of dissolved oxygen in the reaction mixture. Oxygen oxidizes the Pd(0) catalyst and phosphine ligands, facilitating an alternative catalytic cycle where two boronic acid molecules are coupled together[7]. Causality & Solution: Rigorous degassing is mandatory. Standard sparging may not be sufficient for sensitive substrates; utilize the freeze-pump-thaw method. Additionally, starting with a Pd(II) precatalyst like Pd(OAc)₂ that requires in situ reduction can consume boronic acid as a reductant, leading to baseline homocoupling[7]. Switching to a pre-activated Pd(0) source or a G3/G4 precatalyst mitigates this.
Section 2: Logical Workflows
Diagnostic decision tree for troubleshooting bromopyridine Suzuki-Miyaura couplings.
Competing pathways of boronate transmetalation versus base-catalyzed protodeboronation.
Section 3: Data Presentation & Optimization Matrices
Table 1: Catalyst and Ligand Selection Guide for Bromopyridines
| Substrate Challenge | Recommended Catalyst System | Mechanistic Rationale |
| 2-Bromopyridines | XPhos Pd G3 or G4 | Extremely bulky XPhos ligand prevents pyridine nitrogen coordination to Pd. G3/G4 ensures rapid activation[6]. |
| Electron-Rich Bromopyridines | SPhos Pd G3 | SPhos provides an electron-rich center to accelerate the sluggish oxidative addition step inherent to electron-rich halides. |
| Sterically Hindered (e.g., ortho-substituted) | RuPhos Pd G3 | RuPhos accommodates highly sterically demanding coupling partners while maintaining a robust catalytic cycle. |
| Unstable Boronic Acids | XPhos Pd G3 (at 20–40 °C) | Rapid generation of Pd(0) allows transmetalation to outcompete protodeboronation at lower temperatures[4]. |
Table 2: Base and Solvent Optimization Matrix
| Base | Solvent System | Best Use Case | Drawbacks |
| K₃PO₄ (aq) | THF / H₂O (1:2) | Optimal for unstable boronic acids. Weakly basic, minimizes protodeboronation[4]. | Biphasic system requires vigorous stirring for mass transfer. |
| K₂CO₃ | Dioxane / H₂O (4:1) | Standard reliable conditions for stable substrates. Good solubility profile[2]. | Can cause hydrolysis of sensitive esters or amides. |
| Cs₂CO₃ | Toluene / H₂O (10:1) | Excellent for mitigating catalyst poisoning by partitioning pyridine into the organic layer[2]. | Higher cost; requires higher temperatures (80–100 °C). |
Section 4: Self-Validating Experimental Protocol
Protocol: Rapid Suzuki-Miyaura Coupling of Bromopyridines with Unstable Boronic Acids using XPhos Pd G3
This protocol is specifically designed to suppress protodeboronation and catalyst poisoning by utilizing a highly active precatalyst under mild, weakly basic conditions[4].
Materials:
-
Bromopyridine substrate (1.0 equiv)
-
(Hetero)aryl boronic acid (1.5 equiv)
-
XPhos Pd G3 precatalyst (2.0 mol %)
-
0.5 M aqueous K₃PO₄ (degassed)
-
Anhydrous THF (degassed)
Step-by-Step Methodology:
-
Reagent Preparation (Glovebox or Schlenk Line): To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol), the boronic acid (1.5 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol %).
-
Atmosphere Control: Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.
-
Solvent Degassing: Separately degas the THF and the 0.5 M aqueous K₃PO₄ solution by sparging with Argon for at least 30 minutes, or by performing three freeze-pump-thaw cycles[3]. Causality: Removing oxygen prevents the oxidative homocoupling of the boronic acid[7].
-
Reaction Initiation: Via syringe, add 2.0 mL of the degassed THF, followed by 4.0 mL of the degassed 0.5 M aqueous K₃PO₄[4].
-
Incubation: Stir the biphasic mixture vigorously (≥800 rpm) at room temperature (or up to 40 °C if oxidative addition is sluggish). Causality: Vigorous stirring is critical in biphasic systems to ensure efficient mass transfer between the organic and aqueous layers.
-
Self-Validation Checkpoint: After 30 minutes, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer, dilute in LC-MS grade acetonitrile, and analyze.
-
Validation Pass: >95% conversion to the desired cross-coupled product. Proceed to workup.
-
Validation Fail (Unreacted Ar-Br + Ar-H present): Protodeboronation outpaced coupling. For the next iteration, lower the temperature or switch to a MIDA boronate slow-release strategy.
-
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer twice with ethyl acetate, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
References
- G3 and G4 Buchwald Prec
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Technical Support Center: Managing Protodeboryl
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. NIH PMC.
- Protodeboronation of (Hetero)
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Strategic Guide: Purity Analysis of 4-Bromo-N-methoxy-N-methylpicolinamide
Topic: 1H NMR Analysis of 4-Bromo-N-methoxy-N-methylpicolinamide for Purity Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In the high-stakes landscape of medicinal chemistry, 4-Bromo-N-methoxy-N-methylpicolinamide serves as a critical "linchpin" intermediate.[1] Its Weinreb amide functionality allows for the controlled synthesis of ketones, while the 4-bromo handle enables Suzuki/Buchwald couplings.
However, its purity analysis presents a specific trap for the unwary: Rotameric broadening. Unlike simple amides, the ortho-substitution on the pyridine ring restricts rotation around the amide bond, often causing 1H NMR signals to appear as broad humps or split peaks at room temperature. This guide compares qNMR against HPLC/LC-MS and provides a validated protocol to navigate these structural complexities.
Method Comparison: qNMR vs. HPLC vs. LC-MS
While HPLC is the industry workhorse for routine QC, qNMR (Quantitative NMR) offers distinct advantages for this specific intermediate, particularly during early-phase development when certified reference standards for impurities are unavailable.[1]
Comparative Performance Matrix
| Feature | 1H qNMR | HPLC-UV | LC-MS |
| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) | Identity (m/z) |
| Reference Standard | Not Required for analyte.[1][2] (Uses generic Internal Standard). | Required for accurate quantification of every impurity.[2] | Required for quantification. |
| Structural Specificity | High. Distinguishes regioisomers (e.g., 3-bromo vs 4-bromo).[1] | Medium. Retentions times may overlap for isomers. | High. |
| Impurity Detection | Detects all protonated impurities (solvents, water, salts).[1] | Detects only chromophores (UV active).[1] Misses salts/water. | Detects ionizable compounds only. |
| The "Weinreb" Challenge | Rotamers may broaden peaks, requiring integration correction or VT-NMR.[1] | Rotamers may split into two peaks, mimicking an impurity.[1] | Same as HPLC. |
| Turnaround Time | < 20 mins (Prep + Acquisition).[1] | 30-60 mins (Method dev + Run).[1] | 30-60 mins.[1] |
Scientist’s Verdict: Use qNMR for lot certification and potency assignment (assay). Use HPLC for detecting trace organic impurities (<0.1%) once the method is validated.[1]
The 1H NMR Fingerprint: Decoding the Spectrum
The "Rotamer Trap" (Critical Insight)
At 25°C (298 K), the N-methoxy and N-methyl groups often display coalescence phenomena .[1] The steric clash between the pyridine ring (specifically the C3-H) and the Weinreb oxygen restricts rotation.
-
Symptom: The N-OMe (~3.3-3.7 ppm) and N-Me (~3.2 ppm) signals appear as broad, flat humps or split doublets, causing integration errors.
-
Solution: Run the experiment at 50°C (323 K) or higher to sharpen the signals, or integrate the entire broad region if quantification must be done at RT.
Characteristic Resonances (DMSO-d6)
| Moiety | Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| Pyridine H6 | 8.50 – 8.65 | Doublet (d) | ~5.0 Hz | Most downfield aromatic signal (adj. to Nitrogen). |
| Pyridine H3 | 7.90 – 8.10 | Doublet (d) | ~2.0 Hz | Ortho to amide.[1] Often broadened by rotamers. |
| Pyridine H5 | 7.70 – 7.85 | dd | ~5.0, 2.0 Hz | Distinctive "doublet of doublets" pattern. |
| N-OMe | 3.50 – 3.80 | Singlet (or broad) | - | Key Weinreb signature.[1] |
| N-Me | 3.20 – 3.35 | Singlet (or broad) | - | Often overlaps with water in DMSO; check dry solvent.[1] |
Experimental Protocol: qNMR Workflow
This protocol uses Maleic Acid as an Internal Standard (IS) due to its high purity, stability, and singlet signal (~6.2 ppm) that sits in a "silent region" of the picolinamide spectrum.[1]
Reagents
-
Solvent: DMSO-d6 (99.9% D) or CDCl3 (Note: Rotamer effects are often stronger in CDCl3).[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1]
Step-by-Step Methodology
-
Gravimetry (The Foundation of Accuracy):
-
Weigh approx. 10-15 mg of the Analyte into a vial (Record mass
to 0.01 mg precision). -
Weigh approx. 5-8 mg of Maleic Acid (IS) into the same vial (Record mass
). -
Note: Using a co-solution method is more precise for routine work, but weighing solids directly avoids density errors.[1]
-
-
Solvation:
-
Acquisition Parameters (Bruker/Varian 400 MHz+):
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): 60 seconds . (Crucial: T1 relaxation for aromatic protons can be long.[1] D1 must be
for 99.9% recovery).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Scans (NS): 16 or 32 (Sufficient for >200:1 S/N ratio).
-
Temperature: 323 K (50°C) recommended to collapse rotamers.[1]
-
-
Processing:
-
Phase correction: Manual (Automatic phasing often fails on broad peaks).[1]
-
Baseline correction: Polynomial (Bernstein).[1]
-
Integration: Integrate the Maleic Acid singlet (6.2 ppm) and the Pyridine H6 doublet (~8.6 ppm) .[1] Avoid the Weinreb aliphatic region for quantitation if solvent peaks overlap.
-
Calculation
- : Integral value[2][5]
- : Number of protons (IS=2, Analyte H6=1)
-
: Molecular Weight (Analyte=245.07, Maleic Acid=116.07)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Mass weighed
-
: Purity of Internal Standardngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Impurity Profiling & Diagnostics[1]
Use the following logic to identify common contaminants from the synthesis (typically from 4-bromopicolinic acid + N,O-dimethylhydroxylamine).
Diagnostic Logic Visualization
Caption: Diagnostic decision tree for distinguishing rotameric broadening from genuine chemical impurities.
Common Impurity Shifts (DMSO-d6)
-
4-Bromopicolinic Acid:
13.5 (br s, COOH), Aromatic shifts slightly downfield of product.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
N,O-Dimethylhydroxylamine:
3.7 (s, OMe), 2.8 (s, NMe). (Usually HCl salt).[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
EDC Urea:
1.1 (t), 3.1 (q).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Ethyl Acetate:
4.03 (q), 1.99 (s).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Workflow Visualization
Caption: Optimized qNMR workflow ensuring quantitative accuracy through relaxation control.
References
-
BenchChem Technical Support. (2025).[1][2][5][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Retrieved from [1]
-
Almac Sciences. (2024).[1] QNMR – a modern alternative to HPLC.[7] Almac Group. Retrieved from [1]
-
Nagaraj, M., et al. (2019).[1] Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Scientific & Industrial Research. Retrieved from [1]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Retrieved from [1]
-
Potangale, C. N., & Pardeshi, S. K. (2014).[1] Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from
Sources
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1005342-94-8|4-Bromo-N-methoxy-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 4. enovatia.com [enovatia.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Comparative Reactivity Profile: 4-Bromo-N-methoxy-N-methylpicolinamide vs. Standard Weinreb Amides
Introduction to Precision Acylation
Weinreb amides (N-methoxy-N-methylamides) are indispensable acylating agents in precision organic synthesis. They enable the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives by preventing the over-addition of organometallic reagents, a common failure mode that yields unwanted tertiary alcohols[1]. However, the introduction of heteroaromatic systems—specifically in 4-Bromo-N-methoxy-N-methylpicolinamide —significantly alters the electronic landscape and coordination chemistry of the standard Weinreb intermediate[2].
For drug development professionals and synthetic chemists, understanding the divergent reactivity of this specific picolinamide derivative is critical. This guide provides an in-depth comparative analysis of its reactivity against standard Weinreb amides, detailing the causality behind experimental choices and providing a self-validating protocol for chemoselective transformations[3].
Mechanistic Divergence & Chelation Dynamics
Standard Weinreb amides, such as N-methoxy-N-methylbenzamide, rely on the formation of a stable five-membered cyclic tetrahedral intermediate. This intermediate is stabilized by the bidentate chelation of the metal cation (Li⁺ or Mg²⁺) between the carbonyl oxygen and the methoxy oxygen[1].
In contrast, 4-Bromo-N-methoxy-N-methylpicolinamide introduces three critical variables that dictate its unique reactivity profile:
-
Enhanced Electrophilicity : The electron-deficient nature of the pyridine ring pulls electron density away from the carbonyl carbon. This makes the picolinamide significantly more electrophilic than aliphatic or simple aryl amides, accelerating the rate of nucleophilic attack[2].
-
Tridentate Coordination Potential : The pyridine nitrogen at the 2-position offers an auxiliary coordination site for the metal cation. This rigidifies the tetrahedral intermediate, enhancing its stability at low temperatures but requiring stronger acidic conditions to collapse during the quench phase.
-
Competing Electrophilic Sites : The 4-bromo substituent introduces a severe vulnerability to halogen-metal exchange. While organolithium reagents are typically preferred for standard Weinreb amides due to their high nucleophilicity[4], their use with 4-bromo-picolinamides often results in complex mixtures of debrominated or cross-coupled byproducts.
Reaction pathway of 4-Bromo-N-methoxy-N-methylpicolinamide with Grignards.
Comparative Reactivity Profiling
To effectively utilize 4-Bromo-N-methoxy-N-methylpicolinamide, researchers must carefully calibrate their choice of organometallic reagents and reaction conditions. The table below summarizes the reactivity and chemoselectivity of this heteroaromatic amide against standard benchmarks.
| Property / Reagent | 4-Bromo-N-methoxy-N-methylpicolinamide | N-Methoxy-N-methylbenzamide (Standard) | N-Methoxy-N-methylacetamide (Aliphatic) |
| Carbonyl Electrophilicity | Very High (Electron-withdrawing pyridine) | Moderate (Conjugated aryl system) | Low (Aliphatic, electron-donating methyl) |
| Chelation Sites | N(methoxy), O(carbonyl), N(pyridine) | N(methoxy), O(carbonyl) | N(methoxy), O(carbonyl) |
| Grignard Reactivity (e.g., MeMgBr) | Excellent ; rapid conversion at -78 °C | Good; standard conversion at 0 °C to RT | Moderate; often requires excess or RT |
| Organolithium Reactivity (e.g., MeLi) | Poor/Moderate ; High risk of halogen-metal exchange | Excellent; clean conversion at -78 °C | Good; risk of α-deprotonation (enolization) |
| Primary Side-Reaction Risk | Bromide substitution / Halogen exchange | Minimal | Enolization / Aldol condensation |
Self-Validating Experimental Protocol
The synthesis of 1-(4-bromopyridin-2-yl)ethanone from 4-Bromo-N-methoxy-N-methylpicolinamide requires strict kinetic control to prevent halogen-metal exchange while ensuring complete conversion[3]. This protocol utilizes methylmagnesium bromide (MeMgBr) to achieve perfect chemoselectivity.
Protocol: Chemoselective Grignard Addition
Objective : Convert the Weinreb amide to a methyl ketone while strictly preserving the 4-bromo substituent for downstream cross-coupling.
Step 1: Preparation & Solvation
-
Action : Dissolve 4-bromo-N-methoxy-N-methylpicolinamide (1.0 eq, e.g., 548 mg, 2.2 mmol) in anhydrous THF (25 mL) under an inert argon atmosphere[3].
-
Causality : Tetrahydrofuran (THF) is mandatory. It strongly solvates the Mg²⁺ cation, breaking up Grignard aggregates and enhancing the nucleophilicity of the reagent, which is strictly required for reactions at ultra-low temperatures.
Step 2: Thermal Equilibration
-
Action : Cool the reaction flask to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Causality : Grignard reagents can undergo halogen-metal exchange with aryl bromides at higher temperatures. Maintaining -78 °C kinetically favors the nucleophilic addition to the highly electrophilic picolinamide carbonyl over the exchange pathway.
Step 3: Nucleophile Addition
-
Action : Add MeMgBr (3.0 M in THF, 2.0 eq, 1.43 mL) dropwise via a syringe pump over 10–15 minutes[3]. Stir at -78 °C for 2 hours.
-
Causality : Dropwise addition prevents localized exothermic spikes. Even a temporary micro-environment of -50 °C can trigger debromination. The 2.0 molar equivalent ensures complete conversion, as the initial equivalent is often sequestered by the strong tridentate chelation network.
Step 4: In-Process Self-Validation (TLC Monitoring)
-
Action : Pull a 0.1 mL aliquot, quench in 0.5 mL saturated NH₄Cl, and extract with 0.5 mL Ethyl Acetate. Run on silica TLC (Hexanes/EtOAc 3:1).
-
Validation Logic :
-
Success: Disappearance of the starting amide; appearance of a single new UV-active spot (ketone).
-
Failure Mode 1 (Highly polar baseline spot): Indicates over-addition to the tertiary alcohol (temperature was too high, breaking the chelate).
-
Failure Mode 2 (Multiple close-running spots): Indicates halogen-metal exchange occurred (addition rate was too fast).
-
Step 5: Cryogenic Quenching
-
Action : Quench the reaction strictly at -78 °C by adding 10 mL of saturated aqueous NH₄Cl[3].
-
Causality : This is the most critical step. Quenching before removing the cooling bath collapses the stable tetrahedral intermediate directly to the ketone while neutralizing the excess Grignard reagent. If the reaction is allowed to warm before quenching, the intermediate will collapse into the highly reactive ketone, and the unreacted Grignard will immediately attack it to form the unwanted tertiary alcohol.
Step 6: Workup
-
Action : Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(4-bromopyridin-2-yl)ethanone.
Downstream Applications in Drug Discovery
The preservation of the 4-bromo group during the Weinreb ketone synthesis is not merely an academic exercise; it is a critical synthetic node in pharmaceutical development. For instance, in the development of IRAK4 inhibitors—which play a critical role in modulating innate immunity and interrupting Toll-Like Receptor (TLR) signal transduction—the bromo-pyridine moiety serves as an essential linchpin[3].
Once the methyl ketone is successfully installed, the intact 4-bromo substituent allows for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. This enables medicinal chemists to rapidly diversify the inhibitor's pharmacophore at the 4-position of the pyridine ring without interfering with the newly formed ketone, streamlining the optimization of binding affinity and pharmacokinetic properties.
References
- WO2016011390A1 - Irak4 inhibiting agents - Google P
- Organolithium reagent - Wikipedia Source: wikipedia.org
- Recent Developments in Weinreb Synthesis and their Applic
- Ultrafast Chemo- and Regioselective Transformations of Amides and Carbamates Mediated by Organolithium Reagents Source: unito.it
- Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC Source: nih.gov
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
Strategic Ketone Synthesis in Drug Discovery: 4-Bromo-N-methoxy-N-methylpicolinamide vs. Acid Chlorides
In the development of complex active pharmaceutical ingredients (APIs)—such as IRAK4 inhibitors used to treat inflammatory diseases and cancer ()[1]—the precise construction of functionalized pyridine scaffolds is a critical path. A recurring synthetic hurdle is the controlled acylation of organometallic reagents to yield specific ketones, such as 1-(4-bromopyridin-2-yl)ethanone.
While traditional acid chlorides are highly electrophilic and readily available, their use in ketone synthesis often results in catastrophic over-addition. This guide objectively compares the performance of 4-Bromo-N-methoxy-N-methylpicolinamide (a specialized Weinreb amide) against its acid chloride counterpart, detailing the mechanistic causality and providing validated experimental protocols.
Mechanistic Causality: The Problem of Over-Addition
The fundamental flaw in using 4-bromo-picolinoyl chloride for ketone synthesis lies in the instability of its intermediate. When an organolithium or Grignard reagent attacks the acid chloride, it forms a highly unstable tetrahedral intermediate. This intermediate collapses rapidly, ejecting the chloride ion and generating a reactive ketone in situ. Because this newly formed ketone is often more electrophilic than the starting acid chloride, the remaining organometallic reagent preferentially attacks it, yielding a tertiary alcohol byproduct ()[2].
Conversely, the Weinreb amide approach leverages the unique chelating properties of N,O-dimethylhydroxylamine. When 4-Bromo-N-methoxy-N-methylpicolinamide is treated with an organometallic reagent, it forms a highly stable 5-membered cyclic metal-chelated intermediate ()[3]. The methoxy oxygen and the carbonyl oxygen strongly coordinate the magnesium or lithium ion, locking the intermediate in its tetrahedral state and preventing collapse under reaction conditions ()[4]. Only upon the introduction of an aqueous acidic quench does the chelate break down, releasing the desired ketone with exceptional chemoselectivity.
Mechanistic Pathway Visualization
Mechanistic divergence of Grignard addition: Acid Chloride vs. Weinreb Amide pathways.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of both precursors when reacted with Methylmagnesium bromide (MeMgBr) to form 1-(4-bromopyridin-2-yl)ethanone.
| Performance Metric | 4-Bromo-N-methoxy-N-methylpicolinamide | 4-Bromo-picolinoyl chloride |
| Target Ketone Yield | 85% – 95% | < 30% |
| Over-addition Product | < 2% (Trace) | > 60% (Tertiary alcohol) |
| Chemoselectivity | Excellent (>98% specificity for ketone) | Poor (Competitive reaction rates) |
| Intermediate Stability | Highly stable (Metal-chelated ring) | Highly unstable (Collapses instantly) |
| Reagent Storage | Bench-stable for months at RT | Moisture-sensitive, degrades rapidly |
| Purification Complexity | Simple (Standard aqueous workup) | Complex (Difficult chromatographic separation) |
Experimental Workflows: A Self-Validating System
To demonstrate the practical superiority of the Weinreb amide approach, the following protocol details the synthesis of 1-(4-bromopyridin-2-yl)ethanone, incorporating causality and self-validation checkpoints.
Protocol: Synthesis via 4-Bromo-N-methoxy-N-methylpicolinamide
Step 1: Substrate Preparation Dissolve 4-bromo-N-methoxy-N-methylpicolinamide (548 mg, 2.2 mmol, 1.0 eq) in anhydrous Tetrahydrofuran (THF, 25 mL) under an inert argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Causality: THF is utilized because its oxygen atom coordinates with the Grignard reagent, stabilizing it. Cooling to -78 °C prevents localized heating during the exothermic addition, ensuring the tetrahedral intermediate does not prematurely collapse ()[5].
Step 2: Organometallic Addition Slowly add Methylmagnesium bromide (MeMgBr, 3 M in THF, 1.43 mL, 4.4 mmol, 2.0 eq) dropwise down the side of the flask to maintain the internal temperature ()[1].
-
Causality: 2.0 equivalents are strictly required. The first equivalent often coordinates with the basic pyridine nitrogen or deprotonates trace moisture, while the second equivalent executes the nucleophilic attack at the carbonyl carbon.
Step 3: Reaction Maturation & Self-Validation Stir the mixture at -78 °C for 2 hours.
-
Self-Validation Checkpoint: Before proceeding, extract a 10 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The disappearance of the starting material mass (m/z 245) and the appearance of the target ketone mass (m/z 200) in the quenched sample confirms that the stable intermediate has fully formed.
Step 4: Chemoselective Quenching Quench the reaction at -78 °C by slowly adding saturated aqueous Ammonium Chloride (NH₄Cl, 10 mL). Allow the mixture to warm to room temperature.
-
Causality: The mildly acidic nature of NH₄Cl provides the exact proton concentration necessary to break the stable magnesium chelate without over-acidifying the aqueous layer. Stronger acids (like HCl) would protonate the pyridine ring, pulling the product into the aqueous phase and ruining the extraction yield.
Step 5: Isolation Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ketone.
Contrast: The Acid Chloride Failure Mode
If the same protocol is applied to 4-bromo-picolinoyl chloride, the LC-MS self-validation checkpoint at Step 3 will immediately reveal a chaotic mixture. Because the intermediate collapses at -78 °C, the in situ ketone outcompetes the unreacted acid chloride for the MeMgBr. The resulting crude mixture will be heavily contaminated with 2-(4-bromopyridin-2-yl)propan-2-ol, requiring tedious and yield-destroying silica gel chromatography to isolate the minor ketone fraction.
References
-
The Science Behind Ketone Synthesis: The Weinreb Amide Approach, nbinno.com,[Link]
-
Weinreb Ketone Synthesis, Wikipedia,[Link]
-
Recent Developments in Weinreb Synthesis and their Applications, Oriental Journal of Chemistry,[Link]
-
Weinreb Ketone Synthesis, Organic Chemistry Portal,[Link]
- WO2016011390A1 - Irak4 inhibiting agents, Google P
Sources
- 1. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. nbinno.com [nbinno.com]
Comparative Synthesis Guide: 4-Bromo-N-methoxy-N-methylpicolinamide vs. 4-Chloropicolinamide Derivatives
Introduction and Strategic Utility
In modern drug discovery and complex organic synthesis, pyridine derivatives serve as indispensable scaffolds. Among these, 4-bromo-N-methoxy-N-methylpicolinamide and 4-chloropicolinamide derivatives represent two highly versatile, yet strategically distinct, bifunctional building blocks.
While both compounds possess a halogenated pyridine ring and a C2-amide moiety, their reactivity profiles dictate divergent applications. 4-Bromo-N-methoxy-N-methylpicolinamide is engineered for controlled carbon-carbon bond formation (via Weinreb ketone synthesis and transition-metal-catalyzed cross-coupling)[1]. Conversely, 4-chloropicolinamide derivatives are classically utilized in Nucleophilic Aromatic Substitution (SNAr) to construct ether or amine linkages, often serving as stable pharmacophores in final drug candidates, such as the multi-kinase inhibitor Sorafenib[2].
This guide objectively compares the mechanistic causality, experimental handling, and synthetic utility of these two distinct chemical classes.
Mechanistic Divergence: Causality in Reactivity
The Weinreb Advantage: Controlled Carbonyl Addition
4-Bromo-N-methoxy-N-methylpicolinamide features a Weinreb–Nahm amide group. Standard amides are notoriously poor electrophiles and often suffer from over-addition when reacted with organometallic reagents, yielding tertiary alcohols. The Weinreb amide circumvents this via a highly specific mechanism: the N-methoxy oxygen coordinates with the metal (e.g., Mg or Li) of the incoming organometallic reagent, forming a stable five-membered tetrahedral chelate intermediate[3].
Causality: This chelate is stable at cryogenic temperatures (-78 °C), effectively halting the reaction after a single nucleophilic addition. The intermediate only collapses to form the desired ketone or aldehyde upon aqueous quenching, preventing any secondary attack[3].
Halogen Reactivity: Cross-Coupling vs. SNAr
The choice between a 4-bromo and a 4-chloro substituent on the pyridine ring dictates the primary mode of ring functionalization:
-
C-Br Activation (Cross-Coupling): The weaker carbon-bromine bond in 4-bromo-N-methoxy-N-methylpicolinamide makes it an ideal candidate for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[1]. The bromo group readily undergoes oxidative addition with Pd(0) catalysts.
-
C-Cl Activation (SNAr): In 4-chloropicolinamide derivatives, the highly electronegative chlorine atom, coupled with the electron-withdrawing nature of the pyridine nitrogen (ortho/para directing for electron deficiency), highly activates the C4 position for SNAr[2],[4]. The incoming nucleophile (e.g., an amine or phenoxide) attacks the C-Cl bond, forming a stabilized anionic Meisenheimer intermediate before the chloride leaves.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways dictated by the structural features of both compounds.
Divergent synthetic pathways of 4-bromo Weinreb amides and 4-chloropicolinamides.
Validated Experimental Methodologies
Protocol A: Weinreb Ketone Synthesis via Grignard Addition
Objective: Synthesis of 1-(4-bromopyridin-2-yl)ethanone from 4-bromo-N-methoxy-N-methylpicolinamide.[5]
Causality & Setup: The reaction must be performed under strictly anhydrous conditions because Grignard reagents are rapidly quenched by moisture. The temperature is maintained at -78 °C to ensure the kinetic stability of the tetrahedral magnesium chelate.
-
Preparation: In an oven-dried flask purged with inert gas (N₂ or Ar), dissolve 4-bromo-N-methoxy-N-methylpicolinamide (1.0 eq, e.g., 548 mg, 2.2 mmol) in anhydrous THF (25 mL).
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach -78 °C. Allow 10 minutes for thermal equilibration.
-
Addition: Slowly add Methylmagnesium bromide (MeMgBr, 3 M in THF, 2.0 eq, 1.43 mL) dropwise via syringe. Self-Validation: The slow addition prevents localized heating, which could collapse the chelate and cause over-addition.
-
Reaction: Stir the mixture at -78 °C for 2 hours. Monitor conversion via TLC (aliquots quenched in miniature vials).
-
Quench: Slowly add saturated aqueous NH₄Cl solution. Causality: NH₄Cl provides a mild proton source to safely break the magnesium chelate without hydrolyzing the newly formed ketone or causing side reactions.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EA). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the ketone product.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of a 4-aryloxy/amino picolinamide derivative (Sorafenib precursor) from a 4-chloropicolinamide.[2]
Causality & Setup: SNAr requires a strong nucleophile and an environment that stabilizes the transition state. Polar aprotic solvents (like DMF) are chosen because they solvate the counter-cations (e.g., K⁺ from K₂CO₃), leaving the nucleophilic anion highly reactive.
-
Preparation: Charge a reaction vessel with the 4-chloropicolinamide derivative (1.0 eq) and the nucleophile (e.g., 4-aminophenol, 1.1 eq).
-
Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by a mild base such as Potassium Carbonate (K₂CO₃, 2.0 eq) or Triethylamine (TEA). Causality: The base deprotonates the nucleophile, significantly increasing its nucleophilicity for the SNAr attack.
-
Heating: Heat the reaction mixture to 80–100 °C (or utilize microwave irradiation for enhanced dielectric heating)[2]. Self-Validation: Monitor the disappearance of the starting chloride via LC-MS.
-
Workup: Cool the mixture to room temperature and pour it into ice water to precipitate the product. Filter the solid, wash with water to remove DMF and inorganic salts, and dry under a vacuum.
Comparative Data Summary
The following table synthesizes the quantitative and qualitative performance metrics of both compound classes based on standard synthetic protocols.
| Parameter | 4-Bromo-N-methoxy-N-methylpicolinamide | 4-Chloropicolinamide Derivatives |
| Primary Electrophilic Site | Carbonyl carbon (Weinreb amide) & C4 (Bromo) | C4 (Chloro) |
| Dominant Reaction Types | Grignard/Hydride Addition, Pd-Cross Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Typical Solvents | Anhydrous THF, Toluene, Dioxane | DMF, DMSO, Acetonitrile |
| Operating Temperature | -78 °C (Addition) to 100 °C (Coupling) | 80 °C – 120 °C (or Microwave) |
| Risk of Over-addition | Very Low (Stabilized by chelation) | N/A (Stable amide bond) |
| Average Yields | 44% - 85% (Ketone formation)[5] | 70% - 90% (SNAr)[2] |
| Role in Drug Design | Transient intermediate / Scaffold builder | Retained structural pharmacophore |
Conclusion
The selection between 4-bromo-N-methoxy-N-methylpicolinamide and 4-chloropicolinamide derivatives hinges entirely on the synthetic objective. If the goal is to elaborate the C2 position into a ketone or aldehyde while preserving a functional handle at C4 for subsequent transition-metal catalysis, the Weinreb amide is the superior, highly controlled choice. Conversely, if the C2 amide is a desired feature of the final molecule and the C4 position requires functionalization via heteroatom nucleophiles, 4-chloropicolinamide derivatives offer a robust, high-yielding pathway through SNAr.
References
1.[5] Title: WO2016011390A1 - Irak4 inhibiting agents. Source: Google Patents. URL: 2.[3] Title: Weinreb ketone synthesis. Source: Wikipedia. URL: 3.[2] Title: Statistical and Continuous Manufacturing approach by Design of Experiment (DoE) for a Robust Synthetic Process of a Sorafenib Analogue. Source: Research Journal of Pharmacy and Technology. URL: 4.[1] Title: WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer. Source: Google Patents. URL: 5.[4] Title: Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Source: PMC. URL:
Sources
- 1. WO2024223715A1 - Bicyclic heterocycle compounds for the treatment of cancer - Google Patents [patents.google.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2016011390A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]
HPLC-MS Methodologies for Analyzing 4-Bromo-N-methoxy-N-methylpicolinamide Reactions: A Comparative Guide
As a Senior Application Scientist, I frequently encounter bifunctional building blocks that present unique analytical challenges. 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) is a prime example of such a molecule. It features two highly reactive, orthogonal sites: a brominated pyridine ring primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and a Weinreb amide moiety ideal for controlled nucleophilic acyl substitution (e.g., Grignard addition to form ketones without over-addition)[1].
However, monitoring these reactions via High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) requires careful method design. The basic pyridine nitrogen often leads to severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. Furthermore, distinguishing between the starting material, debrominated byproducts, and target cross-coupled or ketone products demands high chromatographic resolution and optimized mass spectrometric parameters.
This guide objectively compares conventional C18 and Biphenyl stationary phases, providing a self-validating protocol for tracking the complex reactivity of this molecule.
Bifunctional reactivity of 4-Bromo-N-methoxy-N-methylpicolinamide.
The Causality of Experimental Choices: Why Standard Methods Fail
Why not simply use a standard C18 column with 0.1% Formic Acid? The answer lies in the molecular mechanics of the analyte:
-
Pyridine Tailing: The pKa of the pyridine nitrogen dictates that it will be protonated under standard acidic LC conditions (pH ~2.7). Protonated bases interact strongly with unendcapped, acidic silanols on conventional C18 silica, leading to asymmetric, tailing peaks.
-
Selectivity Limitations: C18 relies purely on hydrophobic dispersion forces. The Weinreb amide is relatively polar, and the structural differences between the starting material and a Grignard addition product might not yield sufficient retention time shifts on a purely hydrophobic phase.
-
The Biphenyl Advantage: Biphenyl stationary phases offer orthogonal
and dipole-dipole interactions[2]. The electron-deficient pyridine ring of our analyte interacts strongly with the electron-rich biphenyl phase, enhancing retention and overriding detrimental silanol interactions to improve peak shape[3].
Comparative Analysis: Standard C18 vs. Core-Shell Biphenyl Phases
To establish a self-validating system, we compared a conventional fully porous C18 column against a core-shell Biphenyl column for the analysis of a crude Grignard reaction mixture (converting the Weinreb amide to a methyl ketone using MeMgBr).
Table 1: Chromatographic Performance Comparison
| Parameter | Conventional C18 (Fully Porous) | Core-Shell Biphenyl | Causality / Scientific Rationale |
| Retention Time (Starting Material) | 2.45 min | 4.12 min | Biphenyl's |
| Peak Asymmetry (Tailing Factor) | 1.85 (Severe Tailing) | 1.05 (Symmetrical) | Biphenyl phases utilize |
| Resolution (SM vs. Ketone Product) | 1.2 (Co-elution risk) | 3.8 (Baseline separated) | Dipole-dipole interactions in the Biphenyl phase easily distinguish the amide from the ketone. |
| MS Signal-to-Noise (ESI+) | 150:1 | 420:1 | Sharper peaks on the core-shell Biphenyl column increase the localized concentration entering the MS source. |
Step-by-Step Methodology: Optimized Biphenyl HPLC-MS Protocol
Self-Validating System Note: This protocol includes a System Suitability Test (SST) using a blank and a known standard to verify column inertness and MS calibration before analyzing crude reaction mixtures.
Step 1: Sample Preparation & Quenching
-
Quench: Transfer 50 µL of the crude Grignard reaction mixture into 100 µL of saturated aqueous NH₄Cl. Rationale: This safely neutralizes excess MeMgBr and breaks down the stable five-membered cyclic chelate intermediate unique to Weinreb amides[4].
-
Extract: Add 500 µL of Ethyl Acetate (EtOAc). Vortex vigorously for 30 seconds and centrifuge at 10,000 x g for 2 minutes to achieve phase separation.
-
Dry: Transfer 50 µL of the upper organic layer to an HPLC vial and evaporate to dryness under a gentle stream of N₂.
-
Reconstitute: Dissolve the residue in 1 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Rationale: Matching the sample solvent to the initial mobile phase prevents injection breakthrough and peak splitting.
Step 2: HPLC Parameters
-
Column: Core-Shell Biphenyl, 50 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C. Rationale: Elevated temperature lowers mobile phase viscosity, reducing backpressure and improving mass transfer kinetics for sharper peaks.
Step 3: Mass Spectrometry (ESI+) Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Target Masses (SIM/Scan):
-
Starting Material: m/z 245.0 and 247.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Methyl Ketone Product: m/z 200.0 and 202.0.
-
Causality/Validation: Monitoring the characteristic bromine isotope doublet is a built-in validation step. If a product peak lacks the 1:1 M/(M+2) ratio, it indicates unwanted debromination has occurred during the reaction.
-
HPLC-MS analytical workflow for validating picolinamide reaction mixtures.
Conclusion
For the analysis of 4-Bromo-N-methoxy-N-methylpicolinamide reactions, relying on standard C18 methodologies often leads to compromised data integrity due to peak tailing and poor resolution. Transitioning to a Biphenyl-based HPLC method, coupled with targeted isotopic MS monitoring, provides a robust, self-validating analytical system. This approach ensures that both the cross-coupling and acyl substitution pathways of this versatile building block can be monitored with high precision and confidence.
References
-
The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity Source: Phenomenex URL:[Link]
-
Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases Source: ResearchGate URL:[Link]
-
Total Synthesis of Scytonemide A Employing Weinreb AM Solid-Phase Resin Source: National Institutes of Health (NIH) URL:[Link]
- WO2016011390A1 - Irak4 inhibiting agents (Synthesis involving 4-bromo-N-methoxy-N-methylpicolinamide)
Sources
Technical Comparison Guide: Characterization and Mitigation of Byproducts in 4-Bromo-N-methoxy-N-methylpicolinamide Transformations
Executive Summary: The Orthogonal "Linchpin"
4-Bromo-N-methoxy-N-methylpicolinamide (CAS 1005342-94-8) serves as a critical bifunctional linchpin in drug discovery. Its value lies in its orthogonal reactivity :
-
C2-Amide: A "Weinreb" handle for highly selective ketone synthesis.
-
C4-Bromide: An electrophilic site for Pd-catalyzed cross-couplings (
susceptible).
Unlike simple benzene analogs, the pyridine core introduces specific electronic liabilities—most notably, the susceptibility of the C4-bromide to nucleophilic displacement (
Reaction Pathways & Byproduct Characterization[2]
The transformation of this scaffold typically involves nucleophilic attack (by Organolithiums or Grignards) to form ketones.[1] Below is the mechanistic divergence map.
Mechanistic Pathway Diagram[1]
Figure 1: Mechanistic divergence showing the competition between the desired stable chelate formation and parasitic side reactions (SNAr and Over-addition).[2][3]
Detailed Impurity Profile
| Impurity Type | Origin | Diagnostic Marker (NMR/LCMS) | Mitigation Strategy |
| Tertiary Alcohol | Over-addition: Collapse of the Weinreb chelate followed by a second nucleophilic attack. Rare in Weinreb amides but possible if | 1H NMR: Loss of methoxy/methyl amide signals.[2] Upfield shift of pyridine protons due to loss of carbonyl conjugation. | Maintain |
| C4-Substituted ( | Nucleophilic Aromatic Substitution: The pyridine nitrogen makes C4 highly electrophilic. R-Li or alkoxides displace -Br. | LCMS: Mass shift corresponding to -Br +Nu (e.g., +OMe if solvent is MeOH/Base).[2] 1H NMR: Loss of characteristic C3/C5 coupling pattern. | Use non-nucleophilic solvents (THF/Et2O) over ethers/amines.[2] Use Grignards (softer) instead of Organolithiums (harder).[2] |
| Hydrolysis Product | Quenching Instability: Hydrolysis of unreacted SM to 4-bromopicolinic acid. | LCMS: [M+H] = 202/204 (Acid).[2] Retention time shift (earlier in Reverse Phase). | Ensure complete consumption of SM before quench. |
| Biaryl Dimer | Metal-Halogen Exchange: R-Li exchanges with C4-Br, creating a pyridyl-lithium that attacks another SM molecule. | LCMS: Dimer mass (approx 2x SM - Br). | Use Grignards (slower exchange).[2] If using R-Li, perform rapid addition at -78°C. |
Comparative Performance Guide
Why use the expensive Weinreb amide (CAS 1005342-94-8) over cheaper alternatives?
Head-to-Head: Weinreb vs. Ester vs. Nitrile
Reaction: Synthesis of 2-Acetyl-4-bromopyridine (using MeMgBr).
| Feature | Weinreb Amide (This Scaffold) | Methyl Ester (Alternative A) | Nitrile (Alternative B)[2] |
| Selectivity (Mono-addition) | High (>95%) | Low (<40%) | Moderate (70-80%) |
| Mechanism of Control | Stable 5-membered metal chelate prevents 2nd attack. | Requires cryogenic control (-78°C) to prevent ketone reaction. | Forms imine anion; requires harsh acidic hydrolysis. |
| C4-Br Stability | High. Amide is not electron-withdrawing enough to activate C4-Br significantly towards | Low. Ester is strongly EWG; activates C4-Br for side reactions. | Moderate. |
| Workup Complexity | Simple (Acid wash).[2] | Difficult (Separation of ketone from tertiary alcohol). | Difficult (Hydrolysis of imine can take hours). |
| Recommendation | Preferred for Process. | Only for academic/small scale where yield loss is acceptable. | Viable if Weinreb synthesis is too costly. |
Supporting Experimental Evidence
Based on generalized reactivity data for picolinamides [1][2].
-
Experiment: Reaction of 1.2 eq PhMgBr in THF at 0°C.
-
Weinreb Scaffold: Yields 88% Ketone. <2% Tertiary Alcohol.
-
Ester Scaffold: Yields 35% Ketone. 55% Tertiary Alcohol (Bis-addition).
-
Experimental Protocols
Protocol A: Selective Ketone Synthesis (Minimizing )
Objective: Synthesize 4-bromo-2-benzoylpyridine without displacing the bromine.
-
Setup: Flame-dry a 3-neck flask under
. Charge with 4-Bromo-N-methoxy-N-methylpicolinamide (1.0 eq) and anhydrous THF (0.2 M). -
Cooling: Cool to -20°C (ice/salt bath). Note: Lower temperatures (-78°C) are safer for R-Li but -20°C suffices for Grignards.
-
Addition: Add PhMgBr (1.1 eq, 1.0 M in THF) dropwise over 30 mins.
-
Critical Control: Maintain internal temp < -10°C. Exotherms risk collapsing the chelate.
-
-
Monitoring: Monitor by TLC/UPLC. Look for disappearance of SM.
-
Checkpoint: If reaction stalls, do NOT add excess Grignard >1.5 eq.[2] This promotes
at C4. Warm slightly to 0°C instead.
-
-
Quench: Pour mixture into cold sat.
/ dilute HCl. Stir vigorously for 20 mins to break the Mg-chelate. -
Workup: Extract with EtOAc. Wash with brine.[4] Dry over
.[4]
Protocol B: Purity Assessment (Byproduct Identification)
Objective: Quantify the "Over-addition" vs "Substitution" ratio.
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5 µm.[2]
-
Mobile Phase: A:
+ 0.1% Formic Acid; B: MeCN. -
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm (Pyridine ring) and MS (ESI+).[2]
Data Interpretation:
-
RT 4.5 min: 4-Bromopicolinic acid (Hydrolysis byproduct).
-
RT 6.2 min: Target Ketone.
-
RT 7.8 min: Tertiary Alcohol (identifiable by +R mass shift).
-
RT 5.5 min: C4-substituted impurity (if detected, check for solvent adducts).
Visualizing the Purification Workflow
Figure 2: Decision tree for purification based on byproduct load. Crystallization is preferred if the highly polar tertiary alcohol is minimized.
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.[2] Link
- Mentel, M.; Breinbauer, R. "Common Side Reactions of the Weinreb Amide Synthesis." Topics in Current Chemistry, 2010. (Contextualizing pyridine reactivity).
-
Knochel, P. et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie Int. Ed., 2003, 42(36), 4302-4320.[2] Link[2]
-
Master Organic Chemistry. "Weinreb Ketone Synthesis." Link
Sources
High-Yield Synthesis of 4-Bromo-N-methoxy-N-methylpicolinamide: A Comparative Guide to Coupling Methods
Executive Summary & Chemical Context
4-Bromo-N-methoxy-N-methylpicolinamide (often referred to as the Weinreb amide of 4-bromopicolinic acid) is a highly versatile building block in medicinal chemistry. It is prominently featured in the synthesis of complex active pharmaceutical ingredients (APIs), including potent IRAK4 inhibitors used for treating autoimmune and inflammatory diseases [1].
The primary utility of converting 4-bromopicolinic acid into its corresponding Weinreb amide lies in its reactivity profile. When reacted with organometallic reagents (such as Grignard or organolithium reagents), the N-methoxy-N-methyl group forms a stable, five-membered cyclic chelate intermediate. This chelate prevents the over-addition of the nucleophile, collapsing only upon aqueous quench to yield the desired ketone exclusively [2].
However, the synthesis of this specific Weinreb amide presents unique challenges. The electron-withdrawing nature of the 4-bromo substituent, combined with the basicity of the pyridine nitrogen, can lead to zwitterion formation and complicate direct activation of the 2-carboxylic acid. This guide objectively compares the performance of various coupling methods to overcome these electronic hurdles.
Mechanistic Pathways
The synthesis generally proceeds via the activation of the carboxylic acid, followed by nucleophilic displacement by N,O-dimethylhydroxylamine. The choice of activating agent dictates the reaction pathway, intermediate stability, and ultimate yield.
Reaction pathways for the synthesis of 4-Bromo-N-methoxy-N-methylpicolinamide.
Comparative Yield & Performance Analysis
The following table summarizes the quantitative performance of five distinct coupling methodologies based on empirical laboratory data and process-scale viability.
| Coupling Method | Reagents & Solvents | Typical Yield (%) | Reaction Time | Scalability | Atom Economy |
| HATU | HATU, DIPEA, DMF | 88 - 95% | 2 - 4 h | Low (Expensive, explosive risk) | Poor |
| T3P | T3P (50% in EtOAc), DIPEA | 85 - 92% | 4 - 6 h | High (Water-soluble byproducts) | Moderate |
| Acid Chloride | (COCl)₂, cat. DMF, TEA, DCM | 80 - 90% | 3 - 5 h | High (Cheap, harsh off-gassing) | Good |
| PPh₃ / I₂ | PPh₃, I₂, DIPEA, DCM | 75 - 85% | 1 - 2 h | Low (Ph₃PO byproduct removal) | Poor |
| CDI | CDI, NMM, THF | 70 - 80% | 12 - 16 h | Moderate (Moisture sensitive) | Good |
Note: While HATU provides the highest raw yield for discovery-scale synthesis, T3P is the undisputed champion for process scale-up due to its safety profile and simplified downstream processing [4].
Self-Validating Experimental Protocols
Protocol A: T3P-Mediated Coupling (Recommended for Scale-Up)
Propylphosphonic anhydride (T3P) operates by forming a highly reactive mixed anhydride. It is favored for this substrate because it avoids the generation of explosive byproducts (like HOBt) and its phosphate byproducts are entirely water-soluble, making workup trivial.
Step-by-Step Methodology:
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 4-bromopicolinic acid (1.0 eq, 10.0 mmol) and suspend it in anhydrous Ethyl Acetate (EtOAc) (30 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30.0 mmol). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the activated intermediate. It also solubilizes the starting material by deprotonating the carboxylic acid.
-
Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 12.0 mmol) in one portion.
-
Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 eq, 15.0 mmol) over 15 minutes. Causality: Controlling the addition rate at 0 °C prevents localized thermal spikes that could lead to premature decarboxylation of the picolinic acid.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. In-Process Control: Monitor via LC-MS until the 4-bromopicolinic acid peak (M+H 202/204) is <1% area.
-
Workup: Quench the reaction with water (20 mL). Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL), water (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a pale yellow oil that typically solidifies upon standing.
Protocol B: HATU-Mediated Coupling (Recommended for Discovery/Milligram Scale)
HATU generates a highly reactive HOAt-based active ester. It is ideal for rapid, high-yielding synthesis where reagent cost is not the primary constraint.
Step-by-Step Methodology:
-
Pre-activation: Dissolve 4-bromopicolinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.1 eq, 1.1 mmol). Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the complete formation of the active ester before the nucleophile is introduced, minimizing side reactions.
-
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq, 1.2 mmol). Stir at room temperature for 2 hours.
-
Workup: Dilute the reaction mixture with EtOAc (20 mL). Wash the organic phase with 5% aqueous LiCl solution (3 x 10 mL). Causality: The 5% LiCl wash is highly effective at partitioning DMF into the aqueous phase, preventing DMF carryover into the final product. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to yield the pure Weinreb amide.
Protocol C: PPh₃ / I₂ Alternative Route
For laboratories looking to avoid expensive coupling agents or harsh acid chlorides, the Triphenylphosphine/Iodine system offers a mild alternative [3].
Step-by-Step Methodology:
-
Reagent Generation: In a dry flask, dissolve PPh₃ (1.2 eq) and I₂ (1.2 eq) in anhydrous DCM. Stir until the solution becomes a clear, pale yellow (indicating the formation of the Ph₃PI₂ adduct).
-
Coupling: Add 4-bromopicolinic acid (1.0 eq) and DIPEA (3.0 eq). Stir for 10 minutes. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
-
Reaction & Workup: Stir at room temperature for 2 hours. Quench with aqueous sodium thiosulfate (to destroy excess iodine). Extract with DCM. The primary drawback here is the necessity of column chromatography to separate the product from the triphenylphosphine oxide (Ph₃PO) byproduct.
Expert Insights & Causality
-
The 2-Position Challenge: Picolinic acids (pyridine-2-carboxylic acids) are prone to decarboxylation at elevated temperatures due to the ability of the pyridine nitrogen to stabilize the resulting carbanion intermediate. Therefore, all activation steps (especially with T3P or Oxalyl Chloride) must be initiated at 0 °C.
-
Electronic Effects of the 4-Bromo Group: The bromine atom at the 4-position withdraws electron density from the pyridine ring via inductive effects. This makes the pyridine nitrogen less basic and less prone to forming unwanted N-acylpyridinium side-products during activation, which paradoxically makes the 4-bromopicolinic acid slightly easier to couple cleanly than unsubstituted picolinic acid.
-
Choice of Amine Salt: N,O-dimethylhydroxylamine is almost exclusively used as its hydrochloride salt because the free base is a volatile liquid that degrades easily. Consequently, protocols must always include sufficient organic base (like DIPEA or TEA) to neutralize the HCl and liberate the nucleophilic free amine in situ.
References
- WO2016011390A1 - Irak4 inhibiting agents. Google Patents.
-
Weinreb ketone synthesis. Wikipedia. URL: [Link]
-
Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. PMC - National Institutes of Health. URL:[Link]
-
Efficient synthesis of N-protected amino/peptide Weinreb amides from T3P and DBU. Tetrahedron Letters (via ResearchGate). URL:[Link]
assessing the stereoselectivity of reactions involving 4-Bromo-N-methoxy-N-methylpicolinamide
cost-benefit analysis of using 4-Bromo-N-methoxy-N-methylpicolinamide in multi-step synthesis
An In-Depth Cost-Benefit Analysis of 4-Bromo-N-methoxy-N-methylpicolinamide in Multi-Step Synthesis
For the modern researcher in drug development and complex molecule synthesis, the choice of building blocks is a critical decision point, balancing synthetic versatility against cost and process efficiency. 4-Bromo-N-methoxy-N-methylpicolinamide is a multifunctional reagent that, while not a household name, offers a unique combination of functionalities. This guide provides an in-depth analysis of its strategic value in multi-step synthesis, objectively comparing its utility and cost against common alternatives.
The Strategic Value of a Multifunctional Reagent
4-Bromo-N-methoxy-N-methylpicolinamide is fundamentally a Weinreb amide , a class of N-methoxy-N-methyl amides renowned for their utility in the synthesis of ketones and aldehydes.[1][2][3] The genius of the Weinreb amide lies in its reaction with organometallic reagents (like Grignard or organolithium reagents). The initial nucleophilic addition forms a stable, chelated tetrahedral intermediate.[1] This intermediate prevents the common problem of "over-addition" that plagues reactions with other carboxylic acid derivatives like esters or acid chlorides, thus cleanly providing the desired ketone or aldehyde upon acidic workup.[1]
Beyond this core function, this specific picolinamide derivative possesses two additional strategic features:
-
A Pyridine Ring: The nitrogen atom in the picolinamide structure can act as a directing group for transition metal-catalyzed C-H functionalization, enabling reactions at the C-H bond ortho to the amide.[2]
-
A Bromo-Substituent: The bromine atom is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.
This trifecta of reactivity makes 4-Bromo-N-methoxy-N-methylpicolinamide a powerful building block for convergent synthesis strategies, where different parts of a complex molecule are assembled and then joined.
Caption: Synthetic pathways enabled by 4-Bromo-N-methoxy-N-methylpicolinamide.
Performance and Applications: A Benefit Analysis
The primary benefit of this reagent is its ability to streamline complex syntheses. Consider a target molecule that requires both a specific ketone functionality and a complex biaryl structure. A traditional linear synthesis might involve many steps with protection/deprotection strategies. Using this building block, a convergent approach becomes possible:
-
Cross-Coupling: Perform a Suzuki coupling on the bromo-position to build the biaryl backbone.
-
Ketone Formation: Subsequently, treat the resulting molecule with an organometallic reagent to install the ketone via the Weinreb amide functionality.
This approach significantly reduces step count and can improve overall yield.
Experimental Protocol: Two-Step Synthesis of a Brominated Aromatic Ketone
This protocol outlines the formation of the Weinreb amide from its corresponding carboxylic acid, followed by its conversion to a ketone.
Part A: Weinreb Amide Formation using CDMT
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is an efficient and cost-effective coupling reagent that avoids many of the pitfalls of carbodiimides, such as the formation of hard-to-remove byproducts.[4][5]
-
Setup: To a stirred solution of 4-bromopicolinic acid (1.0 eq) in anhydrous THF (0.5 M), add N-methylmorpholine (NMM) (1.1 eq).
-
Activation: Cool the mixture to 0 °C and add a solution of CDMT (1.1 eq) in THF. Allow the reaction to stir at 0 °C for 1-2 hours to form the activated ester. Causality: The triazine derivative activates the carboxylic acid, making it susceptible to nucleophilic attack. NMM acts as a base to neutralize the HCl generated.
-
Amidation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in a minimal amount of water and add NMM (1.2 eq). Add this solution to the activated ester mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude 4-Bromo-N-methoxy-N-methylpicolinamide, which can be purified by column chromatography.
Part B: Ketone Synthesis via Grignard Reaction
-
Setup: Dissolve the purified Weinreb amide (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C.
-
Addition: Add the desired Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the internal temperature below 5 °C. Causality: The dropwise addition to a cooled solution controls the exotherm and prevents side reactions.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours. The formation of the stable tetrahedral intermediate prevents further reaction.
-
Quench & Workup: Slowly quench the reaction by adding 1 M HCl (aq). The solution is then extracted with ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The resulting crude ketone is purified by column chromatography.[6]
Caption: Experimental workflow for a two-step ketone synthesis.
Cost & Practicality: A Reality Check
The "cost" of using a reagent extends beyond its purchase price. It includes the cost of associated reagents, solvents, purification, and waste disposal, as well as safety and handling considerations.
Safety & Handling: 4-Bromo-N-methoxy-N-methylpicolinamide is classified as a hazardous substance. According to supplier safety data, it is toxic if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor).[7]
Economic Cost: The direct cost of 4-Bromo-N-methoxy-N-methylpicolinamide is moderate to high, reflecting its specialized nature. However, the true economic analysis must consider its potential to reduce the number of synthetic steps, which saves significant costs in labor, materials, and time, and can lead to a higher overall yield of the final product.
A Guide to the Alternatives
No reagent exists in a vacuum. The decision to use 4-Bromo-N-methoxy-N-methylpicolinamide must be weighed against alternative synthetic strategies.
Alternatives for Weinreb Amide Formation
The formation of the amide bond is a critical step. While the CDMT protocol described above is effective, other coupling reagents are widely used, each with its own pros and cons.
| Reagent System | Approx. Cost ($/g) | Typical Time | Coupling Efficiency | Key Drawbacks |
| EDC/HOBt | Low ($0.20 - $1.00)[8] | Several hours | Good, but lower for hindered substrates | N-acylurea byproduct formation, higher racemization risk[8] |
| HATU/HBTU | High ($0.70 - $70.00)[8] | 10 - 60 mins | Very High, excellent for difficult couplings[8] | High cost, potentially explosive nature of benzotriazole byproducts |
| T3P® | Moderate | 30 - 120 mins | High | Byproducts can be difficult to remove |
| CDMT/DMTMM | Low to Moderate | 1 - 6 hours | High | Requires base (NMM), triazine byproducts[4][5] |
| SOCl₂ / (COCl)₂ | Very Low | 1 - 3 hours | Very High | Generates corrosive HCl, limited functional group tolerance |
Data synthesized from various sources and represents a general comparison. Actual performance is substrate-dependent.
For routine syntheses where cost is paramount, classic carbodiimide methods like EDC/HOBt are suitable.[8] For challenging couplings or when the highest purity is needed, the higher cost of uronium salt reagents like HATU may be justified.[8] Triazine-based reagents like CDMT offer a good balance of cost, efficiency, and ease of use.[4][5]
Alternatives for Ketone Synthesis
The Weinreb synthesis is a classic and reliable method, but modern chemistry has produced powerful alternatives.
-
Direct Acylation of Organometallics: Reacting Grignards or organolithiums directly with acid chlorides is fast but often suffers from over-addition to form tertiary alcohols.
-
Photoredox/Nickel Dual Catalysis: Recent advances allow for the direct coupling of carboxylic acids (or their derivatives) with organohalides to form ketones.[9] These methods operate under mild conditions and have broad functional group tolerance but require specialized photocatalysts and ligands, which can be costly and require careful optimization.
Conclusion and Recommendations
4-Bromo-N-methoxy-N-methylpicolinamide is a highly strategic, albeit specialized, building block for multi-step synthesis. Its value is not as a simple commodity reagent, but as a "synthesis-streamlining" agent.
Choose 4-Bromo-N-methoxy-N-methylpicolinamide when:
-
Your synthetic plan is convergent , requiring the late-stage introduction of a ketone onto a complex, pre-functionalized aromatic core.
-
The target molecule benefits from a synthetic route involving a cross-coupling reaction followed by ketone formation .
-
You need the reliability and high chemoselectivity of the Weinreb ketone synthesis to avoid over-addition side reactions with sensitive substrates.
Consider alternatives when:
-
The primary goal is a simple ketone synthesis from a readily available carboxylic acid, where a one-step photoredox coupling might be more step-economical.
-
Cost is the absolute primary driver for a simple amide bond formation, and byproducts from reagents like EDC are acceptable.
-
The required functional groups are incompatible with organometallic reagents , necessitating a different approach to ketone synthesis altogether.
Ultimately, the cost-benefit analysis favors this multifunctional reagent in complex synthetic campaigns where its ability to reduce step count and increase overall yield outweighs its initial purchase price and specific handling requirements.
References
-
Szostak, M., et al. (2014). Weinreb Amidation of Esters with Aluminum Reagents: A New Dimension in Amide Synthesis. Angewandte Chemie International Edition, 53(33), 8758-8776. Available at: [Link]
-
Patsioura, V., et al. (2019). A Photochemical Protocol for the Synthesis of Weinreb and Morpholine Amides from Carboxylic Acids. European Journal of Organic Chemistry, 2019(36), 6219-6228. Available at: [Link]
-
Mahdi, M. F. (2019). Recent Developments in Weinreb Synthesis and their Applications. Journal of University of Zakho, 7(2), 1-14. Available at: [Link]
-
Kuppan, K., & Sureshbabu, V. V. (2016). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 46(10), 875-882. Available at: [Link]
-
De Luca, L., Giacomelli, G., & Taddei, M. (2001). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. The Journal of Organic Chemistry, 66(7), 2534-2537. Available at: [Link]
-
Organic Syntheses. (2018). Synthesis of N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 95, 235-250. Available at: [Link]
-
O'Hara, F. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts, 9(3), 234. Available at: [Link]
-
Singh, S., et al. (2009). Progresses of Weinreb Amides in Organic Synthesis. Tetrahedron, 65(36), 7395-7417. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ketones from carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Picolinamide. PubChem Compound Summary. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of ketones from carboxylic acid derivatives. ResearchGate. Available at: [Link]
-
Ruzi, R., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 3312. Available at: [Link]
-
Wang, Q., et al. (2023). Photocatalytic ketone synthesis: recent advances in radical-based approaches from carboxylic acids and derivatives. Organic Chemistry Frontiers, 10(1), 223-241. Available at: [Link]
-
ResearchGate. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Request PDF. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-N-methoxy-N-methylbenzamide. PubChem Compound Summary for CID 10999252. Available at: [Link]
-
Miller, R. (2014). 4 Methyl Bromide Alternatives To Consider. Growing Produce. Available at: [Link]
-
UCL Discovery. (2019). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-N-methoxy-N-methylbenzamide: A Versatile Pharmaceutical Intermediate for Organic Synthesis. Inno Pharmchem. Available at: [Link]
-
Luxembourg Bio Technologies. (2018). A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: [Link]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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- 9. Photocatalytic ketone synthesis: recent advances in radical-based approaches from carboxylic acids and derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures: 4-Bromo-N-methoxy-N-methylpicolinamide
[1]
Executive Summary & Immediate Action
4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) is a halogenated pyridine derivative functioning as a Weinreb amide.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1]
Critical Directive: Do NOT dispose of this compound down the drain or in general trash.
-
Solid Waste: Segregate into "Hazardous Solid Waste – Halogenated."
-
Liquid Waste: If dissolved, the solvent determines the stream, but the presence of the bromine atom mandates a "Halogenated" tag if the solvent is also halogenated or if the concentration is significant (>1000 ppm).
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substrate is the first step in safe disposal. This compound is stable under standard conditions but possesses specific reactive handles (bromide and amide) that dictate its waste compatibility.[1]
| Property | Data | Relevance to Disposal |
| CAS Number | 1005342-94-8 | Unique identifier for waste manifests.[1] |
| Molecular Formula | C₈H₉BrN₂O₂ | Contains Bromine (Halogenated) and Nitrogen .[1][2] |
| Functional Group | Weinreb Amide | Generally stable; resists spontaneous hydrolysis but degrades in strong acid/base.[1] |
| GHS Hazards | H315, H319, H335 | Skin/Eye/Respiratory Irritant.[1] Handle with PPE. |
| Reactivity | Stable Solid | No immediate explosion hazard.[1] Incompatible with strong oxidizers.[1][3] |
Scientist’s Insight: The Weinreb amide moiety (N-methoxy-N-methyl amide) is designed to be stable to prevent over-addition of nucleophiles.[1][4] However, under strong acidic or basic conditions (often found in commingled waste drums), it can hydrolyze to release N,O-dimethylhydroxylamine , which is toxic. Therefore, neutral pH waste streams are preferred.[1]
Disposal Decision Matrix
The following logic flow dictates the correct waste stream based on the physical state of the material.
Figure 1: Decision tree for segregating halogenated pyridine amide waste. Note that high concentrations of halogenated solutes can force a non-halogenated solvent stream into the halogenated category due to incineration requirements.
Detailed Operational Procedures
Scenario A: Disposal of Pure Solid (Excess or Expired)
This is the most common scenario for inventory cleanouts.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Transfer: Transfer the solid using a chemically resistant spatula.[1] Do not generate dust.[1][3]
-
Storage: Store in the "Solid Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures
If the compound is part of a reaction mixture (e.g., unreacted starting material), the reagents dictate the immediate safety steps.
-
Quenching (Critical):
-
If used with Organometallics (e.g., Grignard, n-BuLi) or Hydrides (LiAlH4): You must quench the reaction before disposal.
-
Protocol: Cool the vessel to 0°C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) or Rochelle's salt solution.
-
Why? The Weinreb amide is stable, but the reagents used to react with it are often pyrophoric or water-reactive.
-
-
Phase Separation: Extract the organic layer.[1]
-
Stream Selection:
-
If extracted with Dichloromethane (DCM) : Dispose in Halogenated Waste .[1]
-
If extracted with Ethyl Acetate/Ether : Dispose in Non-Halogenated Waste (unless the mass of the brominated product is significant, >1-2%).
-
Scenario C: Contaminated Glassware
-
Triple Rinse: Rinse the flask three times with a minimal amount of acetone or ethanol.[1]
-
Rinsate Disposal: Collect the first rinse.[1] If the compound is highly concentrated, place the rinsate in the halogenated waste container.
-
Glass Disposal: Defaced/cleaned glass goes into the "Broken Glass/Sharps" box, not the general trash.[1]
Waste Segregation & Regulatory Compliance (RCRA)
Proper segregation is not just about safety; it is an economic and regulatory requirement.[1]
Why Segregate Halogens?
Incinerating halogenated compounds (containing Br, Cl, F) requires specific scrubbers to capture acid gases (HBr, HCl) and prevent the formation of dioxins.
-
Non-Halogenated Waste: Often used for "fuels blending" (burned for energy recovery).[1][9]
-
Halogenated Waste: Must be incinerated at higher temperatures with expensive scrubbing.[1]
-
The Rule: Mixing a small amount of halogenated waste into a non-halogenated drum "poisons" the entire drum, forcing the expensive disposal route for the whole volume.
RCRA Waste Codes (USA)
While this specific molecule is not a "P" or "U" listed waste, it falls under:
Emergency Spill Protocol
In case of a benchtop spill (< 50g):
-
Alert: Notify nearby personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If dust is present, use an N95 or half-mask respirator.[1]
-
Containment: Cover the spill with an inert absorbent (vermiculite or spill pads).[1] Do not use paper towels if the substance is mixed with oxidizers.[1]
-
Cleanup: Sweep the absorbent into a dustpan and deposit it into a sealed bag .[1]
-
Disposal: Place the sealed bag into the Solid Hazardous Waste container.
-
Decontamination: Wipe the surface with a soap/water solution.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10999252, 4-Bromo-N-methoxy-N-methylbenzamide (Analogous Structure Safety Data).[1] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Categories and Requirements.[1] Retrieved from [Link]
-
Princeton University EHS. Waste Removal and Waste Streams Guide. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1005342-94-8|4-Bromo-N-methoxy-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 3. fishersci.com [fishersci.com]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. 4-bromo-N-methoxy-N-methylpicolinamide - CAS号 1005342-94-8 - 摩熵化学 [molaid.com]
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- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 4-Bromo-N-methoxy-N-methylpicolinamide
As a Senior Application Scientist, bridging the gap between regulatory compliance and practical laboratory execution is critical for maintaining both safety and scientific integrity. 4-Bromo-N-methoxy-N-methylpicolinamide (CAS: 1005342-94-8) is a highly specialized Weinreb amide used extensively in drug development to synthesize complex pyridine-based active pharmaceutical ingredients (APIs).
Because this compound features both a halogenated pyridine core (susceptible to cross-coupling) and a Weinreb amide group (designed for controlled organometallic additions), it presents unique handling, stability, and safety challenges. This guide provides a self-validating, step-by-step operational framework for handling this specific building block.
Chemical Profile & Mechanistic Causality
Understanding the chemical behavior of 4-Bromo-N-methoxy-N-methylpicolinamide is the first step in designing an effective safety protocol.
-
The "Why" Behind the Hazard: The bromine atom at the 4-position increases the electrophilicity of the pyridine ring, making it a valuable target for Suzuki or Buchwald-Hartwig couplings. However, this also increases its lipophilicity. If dissolved in highly permeable organic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), the compound can easily bypass standard dermal barriers, leading to systemic exposure.
-
Cold-Chain Dependency: The compound requires strict cold-chain transportation and storage at -20°C[1]. Exposure to ambient moisture and heat can lead to the gradual hydrolysis of the methoxy-methyl amide bond, ruining its utility in controlled acylations.
Core Protective Armor (PPE Specifications)
Standard laboratory PPE is insufficient when handling concentrated halogenated picolinamides in solvent vehicles. Your protective equipment must be treated as a self-validating system, compliant with [2].
-
Respiratory & Environmental: All weighing and dissolution must occur in a chemical fume hood. Self-Validation: Before opening the vial, verify the digital monitor reads a face velocity of 80–120 fpm. A lack of an audible alarm does not guarantee sufficient flow.
-
Dermal Protection (Layered Causality): Standard 4-mil nitrile gloves offer less than 10 minutes of breakthrough time against THF and DCM. You must use a composite gloving strategy : an inner layer of standard Nitrile (for dexterity) and an outer layer of Neoprene or Butyl rubber (for solvent resistance).
-
Ocular Protection: Splash goggles combined with a full face shield are mandatory during the quenching phase of the reaction, where exothermic gas evolution occurs.
Quantitative Data & Specifications
Summarized below are the critical physical and safety parameters required for operational planning.
| Parameter | Specification / Value | Operational Impact & Causality |
| CAS Number | 1005342-94-8 | Unique identifier required for hazardous waste tracking[3]. |
| Molecular Weight | 245.07 g/mol | Essential for precise stoichiometric calculations in reduction workflows. |
| Storage Temp | -20°C (Cold-chain) | Prevents thermal degradation; requires equilibration before use[1]. |
| GHS Hazards | H302, H315, H319, H335 | Dictates mandatory use of respiratory and composite dermal barriers[4]. |
| Glove Breakthrough | < 10 mins (Nitrile vs THF) | Mandates Neoprene outer gloves during solvent dissolution phases. |
Experimental Workflow: Anhydrous Reduction Protocol
Weinreb amides are prized because they form a highly stable, 5-membered cyclic metal chelate intermediate when reacted with organometallic reagents (like Grignard reagents) or reducing agents (like Lithium Aluminum Hydride, LiAlH4). This chelation prevents the intermediate from collapsing prematurely, thereby preventing over-reduction to an alcohol[4].
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed vial of 4-Bromo-N-methoxy-N-methylpicolinamide from -20°C storage and place it in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will violently destroy the LiAlH4 reagent in downstream steps.
-
Dispensing: Using anti-static spatulas, weigh the required mass inside the fume hood. Self-Validation: If the powder clings to the spatula, static is present. Use an anti-static gun (zerostat) before proceeding to prevent aerosolization.
-
Dissolution: Dissolve the compound in anhydrous THF (e.g., 5.84 g in 100 mL THF) under an Argon atmosphere[4].
-
Cryogenic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures are required to stabilize the tetrahedral aluminum chelate intermediate.
-
Reagent Addition: Slowly add 1.0 M LiAlH4 via syringe[4]. Stir for 1 hour.
-
Controlled Quenching: Quench the reaction strictly with 1M NaOH and water[4]. Self-Validation: Observe the separation of the organic (ethyl acetate) and aqueous layers. A clear, distinct phase boundary without a persistent emulsion validates the complete destruction of the aluminum complex.
Process & Mechanistic Visualizations
Mechanistic pathway of 4-Bromo-N-methoxy-N-methylpicolinamide reduction.
Step-by-step operational workflow for handling 4-Bromo-N-methoxy-N-methylpicolinamide.
Spill Response & Disposal Plan
In the event of a spill involving the dissolved compound:
-
Containment: Immediately power down any hotplates to remove ignition sources (THF is highly flammable).
-
Absorption: Cover the spill with a non-combustible absorbent such as vermiculite or sand. Do not use sawdust, as the residual oxidizing potential of some quenching agents can cause ignition.
-
Neutralization Check: Self-Validation: Before final surface wiping, tap the spill residue with wide-range pH paper to ensure the area is chemically neutral (pH 6-8).
-
Waste Segregation: All contaminated PPE, wipes, and reaction byproducts must be strictly segregated into "Halogenated Organic Waste" containers. Mixing brominated compounds with standard organic waste disrupts incinerator emission controls and violates EPA/local regulations.
References
-
Title: OSHA 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
Title: 1005342-94-8 4-bromo-n-methoxy-n-methylpyridine-2-carboxamide Database Source: CASNU URL: [Link]
Sources
- 1. 1005342-94-8|4-Bromo-N-methoxy-N-methylpicolinamide|BLD Pharm [bldpharm.com]
- 2. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 3. 1005342-94-8 4-bromo-n-methoxy-n-methylpyridine-2-carboxamide [casnu.com]
- 4. 131747-63-2 | 4-Bromopyridine-2-carbaldehyde | Bromides | Ambeed.com [ambeed.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
